Imipenem
描述
Structure
3D Structure
属性
IUPAC Name |
(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17/h5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19)/t6-,7-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKVGTPCRGIANV-ZXFLCMHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64221-86-9 (Parent), 64221-86-9 (anhydrous) | |
| Record name | Imipenem | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064221869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2023143 | |
| Record name | Imipenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Imipenem | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015536 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.76e-01 g/L | |
| Record name | Imipenem | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01598 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Imipenem | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015536 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
64221-86-9, 74431-23-5 | |
| Record name | Imipenem | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64221-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imipenem | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064221869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imipenem | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01598 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | imipenem | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759901 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Imipenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imipenem | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.831 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMIPENEM ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q20IM7HE75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Imipenem | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015536 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Imipenem on Penicillin-Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imipenem is a potent broad-spectrum β-lactam antibiotic belonging to the carbapenem class.[1][2] It is highly effective against a wide range of Gram-positive and Gram-negative bacteria, including many multi-resistant strains.[2] A key characteristic of this compound is its stability against many β-lactamases, enzymes that can inactivate other β-lactam antibiotics.[1][3] This guide provides a detailed examination of this compound's mechanism of action, focusing on its interaction with penicillin-binding proteins (PBPs), the crucial enzymes involved in the final steps of bacterial cell wall synthesis.[3] Understanding this mechanism is vital for optimizing its clinical use and for the development of new antibacterial agents.
The Core Mechanism: Inhibition of Peptidoglycan Synthesis
The bactericidal effect of this compound stems from its ability to disrupt the synthesis of the bacterial cell wall.[2][3] The cell wall's structural integrity is maintained by a mesh-like polymer called peptidoglycan.[4][5] This polymer consists of glycan chains cross-linked by short peptides.[5][6] The cross-linking reaction, known as transpeptidation, is catalyzed by a family of enzymes called penicillin-binding proteins (PBPs).[5][7]
This compound, like other β-lactam antibiotics, is a structural analog of the D-Ala-D-Ala moiety of the peptidoglycan precursor.[8] This mimicry allows it to bind to the active site of PBPs.[3][8] The highly reactive β-lactam ring of this compound is then attacked by a serine residue in the PBP active site, forming a stable, covalent acyl-enzyme complex.[9] This irreversible binding inactivates the PBP, halting the transpeptidation process and thereby inhibiting the synthesis of the peptidoglycan layer.[1][3][10] The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[3][5]
Figure 1. this compound's mechanism of action pathway.
Quantitative Analysis of this compound-PBP Interactions
This compound's broad spectrum of activity is attributed to its high affinity for multiple essential PBPs in both Gram-negative and Gram-positive bacteria.[2][11][12] It notably binds with high affinity to PBP-2 and PBP-1a/1b in Escherichia coli and Pseudomonas aeruginosa.[2][11] The concentration of an antibiotic required to inhibit 50% of PBP activity is known as the 50% inhibitory concentration (IC50), a key measure of binding affinity.
The table below summarizes the IC50 values of this compound for various PBPs in representative bacterial species.
| Bacterial Species | PBP Target | This compound IC50 (µg/mL) | Reference |
| Escherichia coli MC4100 | PBP1a | 0.4 | [13] |
| PBP1b | 0.4 | [13] | |
| PBP2 | 0.008 | [13] | |
| PBP3 | 4 | [13] | |
| PBP4 | 0.01 | [13] | |
| PBP5/6 | 0.4 | [13] | |
| Pseudomonas aeruginosa PAO1 | PBP1a | 0.1 | [13] |
| PBP1b | 0.1 | [13] | |
| PBP2 | 0.1 | [13] | |
| PBP3 | 0.3 | [13] | |
| PBP4 | <0.008 | [13] | |
| PBP5/6 | 1 | [13] | |
| Pseudomonas aeruginosa PAO1 | PBP4 | 0.1 | [14] |
Note: IC50 values can vary based on the specific strain and experimental conditions.
In E. coli, this compound shows a particularly strong affinity for PBP-2, which is involved in maintaining the rod shape of the bacterium.[13] Inhibition of PBP-2 leads to the formation of spherical cells and eventual lysis.[13] While it has a lower affinity for PBP-3, which is involved in septum formation during cell division, its potent binding to other essential PBPs ensures its bactericidal efficacy.[11][13] In P. aeruginosa, this compound demonstrates potent binding to multiple essential PBPs, including PBP1a, PBP1b, PBP2, and PBP3, contributing to its strong antipseudomonal activity.[13][15]
Downstream Bactericidal Effects
The inhibition of PBP-mediated peptidoglycan cross-linking is the primary event that triggers a cascade of downstream effects leading to cell death. The specific enzymatic activities of the targeted PBPs are critical to the final outcome.
-
Transpeptidase Inhibition : this compound effectively inhibits the transpeptidase activities of PBP-1A, PBP-1B, and PBP-2 in E. coli.[11]
-
D-alanine Carboxypeptidase Inhibition : It also inhibits the D-alanine carboxypeptidase activities of PBP-4 and PBP-5.[11]
-
Transglycosylase Inhibition : There is evidence to suggest that this compound may also strongly inhibit the transglycosylase activity of PBP-1A through an indirect mechanism.[11]
The collective inhibition of these enzymatic functions leads to a structurally compromised cell wall.[3] This weakened barrier, coupled with the action of bacterial autolytic enzymes, results in the eventual lysis of the bacterium.[10]
Experimental Methodologies
The determination of PBP binding affinities is crucial for understanding the mechanism of action of β-lactam antibiotics. A common and effective method is the competitive PBP binding assay using a labeled penicillin, such as Bocillin FL (a fluorescent derivative) or radiolabeled benzylpenicillin.[16]
Protocol: Competitive PBP Binding Assay
-
Preparation of Bacterial Membranes:
-
Bacterial cells are cultured to a specific growth phase and harvested by centrifugation.
-
The cells are washed and then lysed, typically using a French press or sonication.[17]
-
The cell lysate is subjected to differential centrifugation to separate the membrane fraction, which contains the PBPs, from the cytoplasmic components.[17]
-
The membrane pellet is washed and resuspended in a suitable buffer.[17]
-
-
Competitive Binding:
-
Aliquots of the prepared membrane fraction are incubated with increasing concentrations of the unlabeled competitor antibiotic (in this case, this compound) for a defined period to allow for binding to the PBPs.[14][18]
-
A fixed, saturating concentration of a labeled penicillin (e.g., Bocillin FL or [14C]benzylpenicillin) is then added to the mixture and incubated.[11][14] This labeled penicillin will bind to any PBPs not already occupied by this compound.
-
-
Detection and Quantification:
-
The reaction is stopped, and the membrane proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]
-
The labeled PBPs are visualized. If using a fluorescent label, an in-gel fluorescence scanner is used.[16] For a radiolabel, fluorography or autoradiography is employed, where the gel is exposed to photographic film.[17]
-
The intensity of the labeled bands corresponding to each PBP is quantified. The decrease in signal intensity with increasing concentrations of this compound reflects the competitive binding.
-
-
Data Analysis:
Figure 2. Workflow for a competitive PBP binding assay.
Conclusion
This compound's potent bactericidal activity is a direct result of its high-affinity binding to and subsequent inactivation of multiple essential penicillin-binding proteins. Its ability to effectively inhibit the transpeptidase and other enzymatic functions of these proteins disrupts peptidoglycan synthesis, leading to fatal structural defects in the bacterial cell wall. The broad PBP binding profile of this compound underlies its extensive spectrum of activity against a wide array of bacterial pathogens. A thorough understanding of these molecular interactions, quantified through methodologies like competitive binding assays, remains fundamental for the strategic use of this compound and the future development of novel carbapenems and other cell wall synthesis inhibitors.
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. This compound | C12H17N3O4S | CID 104838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. homework.study.com [homework.study.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Resistance to antibiotics targeted to the bacterial cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. microbenotes.com [microbenotes.com]
- 11. Studies on the mechanism of action of this compound (N-formimidoylthienamycin) in vitro: binding to the penicillin-binding proteins (PBPs) in Escherichia coli and Pseudomonas aeruginosa, and inhibition of enzyme activities due to the PBPs in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochemical comparison of this compound, meropenem and biapenem: permeability, binding to penicillin-binding proteins, and stability to hydrolysis by beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]
- 18. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
Imipenem's broad-spectrum activity against Gram-positive and Gram-negative bacteria
An in-depth exploration of the potent antibacterial activity of imipenem against a wide array of Gram-positive and Gram-negative bacteria, providing critical data and methodologies for scientific professionals.
This compound, a member of the carbapenem class of β-lactam antibiotics, stands as a formidable agent in the antimicrobial armamentarium. Its broad spectrum of activity encompasses a diverse range of pathogenic bacteria, including many multi-drug resistant strains. This technical guide delves into the core aspects of this compound's antibacterial prowess, offering quantitative susceptibility data, detailed experimental protocols, and visual representations of its mechanism of action and resistance pathways to support researchers, scientists, and drug development professionals.
In Vitro Susceptibility of Gram-Positive Bacteria to this compound
This compound demonstrates robust activity against a variety of Gram-positive pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, specifically the MIC₅₀ and MIC₉₀, which represent the concentrations required to inhibit the growth of 50% and 90% of tested isolates, respectively.
| Gram-Positive Bacteria | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible, MSSA) | 0.03 - 0.39 | - | 0.39 |
| Staphylococcus aureus (Methicillin-Resistant, MRSA) | 8 - 64 | - | 6.25 - >50 |
| Streptococcus pneumoniae (Penicillin-Susceptible) | ≤0.006 - 0.05 | - | 0.05 |
| Streptococcus pneumoniae (Penicillin-Intermediate) | 0.1 - 0.78 | - | 0.1 |
| Streptococcus pneumoniae (Penicillin-Resistant) | 0.39 - 1.56 | - | 0.78 - 1.0 |
| Enterococcus faecalis | 0.5 - 8 | 1 | 1 |
| Enterococcus faecium | 16 - 256 | - | 64 |
In Vitro Susceptibility of Gram-Negative Bacteria to this compound
The efficacy of this compound extends to a wide range of clinically significant Gram-negative bacteria, including those known for their resistance to other antibiotics.
| Gram-Negative Bacteria | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Escherichia coli | 0.125 - 0.5 | 0.5 | 0.5 |
| Klebsiella pneumoniae | - | 16 | 512 |
| Pseudomonas aeruginosa | - | 0.5 | 1 |
| Acinetobacter baumannii | 8 - 128 | - | - |
Experimental Protocols for Antimicrobial Susceptibility Testing
Accurate determination of bacterial susceptibility to this compound is crucial for both clinical and research applications. The following are detailed protocols for two widely accepted methods: Broth Microdilution (based on CLSI guidelines) and Disk Diffusion (based on EUCAST guidelines).
Broth Microdilution Method (CLSI M07)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.
a. Preparation of this compound Stock Solution:
-
Aseptically weigh a precise amount of this compound standard powder.
-
Reconstitute the powder with a suitable solvent as recommended by the manufacturer to a high concentration (e.g., 1280 µg/mL). This compound solutions are labile and should be prepared fresh on the day of the assay or stored at ≤ -60°C for a limited time.
-
Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range in the microdilution plate.
b. Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A photometric device can be used for accurate standardization.
-
Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
c. Inoculation and Incubation:
-
Dispense 100 µL of the standardized and diluted bacterial suspension into each well of the microdilution plate containing 100 µL of the serially diluted this compound, resulting in a final volume of 200 µL per well.
-
Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).
-
Seal the plates to prevent evaporation.
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
d. Reading and Interpretation of Results:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the MIC value to the clinical breakpoints established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Workflow
Disk Diffusion Method (EUCAST)
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
a. Media Preparation:
-
Prepare Mueller-Hinton (MH) agar according to the manufacturer's instructions.
-
Pour the molten agar into sterile Petri dishes to a uniform depth of 4.0 ± 0.5 mm.
-
Allow the agar to solidify on a level surface.
-
The surface of the agar should be dry before use.
b. Inoculum Preparation:
-
From a fresh culture, pick several morphologically similar colonies and suspend them in saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard.
-
Optimally, use the inoculum suspension within 15 minutes of preparation, and always within 60 minutes.
c. Inoculation and Disk Application:
-
Dip a sterile cotton swab into the inoculum suspension. For Gram-negative bacteria, remove excess fluid by pressing the swab against the inside of the tube. For Gram-positive bacteria, do not press the swab.
-
Streak the swab evenly over the entire surface of the MH agar plate in three directions to ensure confluent growth.
-
Allow the plate to dry for a few minutes with the lid slightly ajar.
-
Aseptically apply an this compound disk (10 µg) onto the surface of the inoculated agar plate. Ensure complete contact between the disk and the agar.
-
Apply disks within 15 minutes of inoculation.
d. Incubation:
-
Incubate the plates within 15 minutes of disk application.
-
Invert the plates and incubate at 35 ± 1°C in ambient air for 16-20 hours.
e. Reading and Interpretation of Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition to the nearest millimeter using a ruler or calipers.
-
Read the plates from the back against a dark background with reflected light.
-
The zone diameter is interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing it to the zone diameter breakpoints established by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Disk Diffusion Workflow
Mechanism of Action and Resistance Pathways
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is critical for maintaining the structural integrity of the bacterial cell, especially in the face of osmotic pressure.
The primary targets of this compound are the Penicillin-Binding Proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This compound has a high affinity for multiple PBPs, particularly PBP-2 and PBP-1a/1b in Gram-negative bacteria. By binding to these enzymes, this compound blocks their transpeptidase activity, which is responsible for cross-linking the peptide chains of the peptidoglycan strands. This disruption leads to the formation of a defective cell wall, ultimately causing cell lysis and bacterial death.
This compound's Mechanism of Action
Mechanisms of Bacterial Resistance to this compound
Despite its broad efficacy, resistance to this compound can emerge through several mechanisms, particularly in Gram-negative bacteria. Understanding these pathways is critical for the development of new therapeutic strategies.
The primary mechanisms of resistance include:
-
Enzymatic Degradation: The production of β-lactamase enzymes, specifically carbapenemases, is a major cause of resistance. These enzymes hydrolyze the β-lactam ring of this compound, rendering it inactive.
-
Reduced Permeability: Gram-negative bacteria can limit the entry of this compound by downregulating or modifying porin channels in their outer membrane. Loss of the OprD porin in Pseudomonas aeruginosa is a well-documented mechanism of this compound resistance.
-
Efflux Pumps: Some bacteria possess efflux pumps that actively transport this compound out of the cell before it can reach its PBP targets.
-
Target Modification: Alterations in the structure of PBPs can reduce their affinity for this compound, thereby diminishing the drug's efficacy.
This compound Resistance Mechanisms
An In-depth Technical Guide on the Chemical Structure and Physicochemical Properties of Imipenem
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imipenem is a potent, broad-spectrum β-lactam antibiotic belonging to the carbapenem class.[1][2][3] It is a semisynthetic derivative of thienamycin, a natural product of Streptomyces cattleya.[4][5] this compound exhibits significant activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria, including many multi-drug resistant strains.[1][5] Its robust antibacterial action is attributed to its ability to inhibit bacterial cell wall synthesis.[1][2] Due to its rapid degradation by the renal enzyme dehydropeptidase-I, this compound is clinically administered in combination with cilastatin, a dehydropeptidase-I inhibitor.[6][7] This guide provides a detailed overview of the chemical structure and key physicochemical properties of this compound.
Chemical Structure
This compound, chemically known as (5R,6S)-3-[[2-(formimidoylamino)ethyl]thio]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, possesses a complex carbapenem core structure.[4] This structure is characterized by a bicyclic ring system composed of a β-lactam ring fused to a five-membered ring. Key structural features include a hydroxyethyl side chain at position 6 and a thioethylamino side chain at position 3. The molecular formula of anhydrous this compound is C₁₂H₁₇N₃O₄S.[1]
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, stability, and pharmacokinetic profile. A summary of these properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇N₃O₄S (anhydrous) | [1] |
| Molecular Weight | 299.35 g/mol (anhydrous) | [1] |
| 317.36 g/mol (monohydrate) | [4][5][8][9] | |
| Appearance | White to off-white, non-hygroscopic crystalline compound | [4][5][10] |
| Melting Point | 193-198°C | [4] |
| pKa | pKa1: ~3.2, pKa2: ~9.9 | [1][4][8] |
| Solubility | Sparingly soluble in water (10 mg/mL) and slightly soluble in methanol (5 mg/mL). | [5][8] Soluble in water at 0.776 mg/ml.[11] |
| UV Absorption | λmax: 299 nm in water | [8] |
| Stability | Unstable in aqueous solutions, with stability being dependent on temperature and concentration.[12][13][14] |
Experimental Protocols
Determination of pKa (Potentiometric Titration)
The pKa values of a compound are critical for understanding its ionization state at different pH values, which influences its solubility, absorption, and interaction with biological targets. Potentiometric titration is a common method for pKa determination.[15][16]
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a binary mixture of methanol and water, to ensure complete dissolution.[16] The concentration is usually in the range of 1 mM.[15]
-
Titration Setup: The sample solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration Process: The solution is acidified to a low pH (e.g., pH 2) with a standard acid solution (e.g., 0.1 M HCl).[15] A standard basic solution (e.g., 0.1 M NaOH) is then gradually added at a constant rate.[15][16]
-
Data Acquisition: The pH of the solution is monitored and recorded after each addition of the titrant.
-
Data Analysis: The pKa values are determined from the resulting titration curve by identifying the pH at the half-equivalence points or by analyzing the derivative of the titration curve. The experiment is typically performed in triplicate to ensure accuracy.[15]
Determination of Stability (High-Performance Liquid Chromatography - HPLC)
The stability of this compound in solution is a critical parameter, especially for intravenous administration. HPLC is a widely used technique to assess the chemical stability of pharmaceuticals.[12]
Methodology:
-
Solution Preparation: this compound solutions of known concentrations (e.g., 5 mg/mL and 10 mg/mL) are prepared in a relevant medium, such as 0.9% sodium chloride solution.[12]
-
Storage Conditions: The prepared solutions are stored under controlled temperature conditions (e.g., 25°C, 30°C, and 40°C).[12]
-
Sampling: Aliquots of the solutions are withdrawn at specific time intervals (e.g., 0, 1, 2, 3, 4, and 6 hours).[12]
-
HPLC Analysis:
-
Chromatographic System: A reverse-phase HPLC system equipped with a C18 column and a UV/Vis detector is used.[12]
-
Mobile Phase: A suitable mobile phase, such as a mixture of acetonitrile and a phosphate buffer (e.g., 95:5 v/v), is used for isocratic elution.[12]
-
Detection: The eluent is monitored at the λmax of this compound (around 300 nm).[12]
-
-
Quantification: The concentration of this compound in each sample is determined by comparing the peak area to a standard calibration curve. Stability is typically defined as the time point at which the concentration of the drug remains above 90% of its initial concentration.[12]
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][6][17] This process involves the binding of this compound to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][6][18] The inhibition of PBPs disrupts the cross-linking of the peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[1][2] this compound has a high affinity for multiple PBPs, particularly PBP-2 and PBP-1a/1b in Escherichia coli and Pseudomonas aeruginosa.[1][19]
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of action of this compound.
References
- 1. This compound | C12H17N3O4S | CID 104838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound CAS#: 74431-23-5 [m.chemicalbook.com]
- 5. This compound | 74431-23-5 [chemicalbook.com]
- 6. urology-textbook.com [urology-textbook.com]
- 7. droracle.ai [droracle.ai]
- 8. This compound [drugfuture.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. This compound And Cilastatin Sodium Mixture BP EP USP CAS 86738-62-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 11. This compound, mixture with cilastatin, Thermo Scientific Chemicals 5 mg | Buy Online [thermofisher.com]
- 12. Influence of Concentration and Temperature on Stability of this compound Focused on Solutions for Extended Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability and degradation products of this compound applying high-resolution mass spectrometry: An analytical study focused on solutions for infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability of this compound-Cilastatin Sodium in AutoDose Infusion System Bags | Semantic Scholar [semanticscholar.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. enamine.net [enamine.net]
- 17. m.youtube.com [m.youtube.com]
- 18. Studies on the mechanism of action of this compound (N-formimidoylthienamycin) in vitro: binding to the penicillin-binding proteins (PBPs) in Escherichia coli and Pseudomonas aeruginosa, and inhibition of enzyme activities due to the PBPs in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. COMPARISON OF TWO CARBAPENEMS, SM-7338 AND this compound: AFFINITIES FOR PENICILLIN-BINDING PROTEINS AND MORPHOLOGICAL CHANGES [jstage.jst.go.jp]
The Protective Role of Cilastatin in Preventing Renal Degradation of Imipenem by Dehydropeptidase-I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imipenem, a broad-spectrum carbapenem antibiotic, is a potent therapeutic agent against a wide range of bacterial pathogens. However, its clinical efficacy is hampered by rapid degradation in the kidneys by the brush-border enzyme dehydropeptidase-I (DHP-I), leading to low urinary concentrations of the active drug and potential nephrotoxicity. To overcome this limitation, this compound is co-administered with cilastatin, a specific and reversible inhibitor of DHP-I. This technical guide provides an in-depth analysis of the critical role of cilastatin in preventing the renal metabolism of this compound. It details the mechanism of action, presents quantitative data on enzyme inhibition and pharmacokinetics, outlines key experimental protocols, and visualizes the underlying biochemical and experimental pathways.
Introduction
This compound is the first clinically available carbapenem antibiotic, characterized by a broad spectrum of antibacterial activity that includes many aerobic and anaerobic gram-positive and gram-negative organisms.[1] Its potent bactericidal action stems from the inhibition of bacterial cell wall synthesis.[2] Despite its therapeutic potential, the clinical utility of this compound as a monotherapy is limited due to its susceptibility to hydrolysis by renal dehydropeptidase-I (DHP-I), a zinc metallo-enzyme located in the brush border of the proximal renal tubule.[3] This enzymatic degradation results in low and variable urinary recovery of the active form of this compound, ranging from 6% to 38% of the administered dose.[4]
To address this challenge, this compound is formulated in a 1:1 ratio with cilastatin sodium, a specific, reversible inhibitor of DHP-I.[5][6] Cilastatin itself possesses no antibacterial activity but plays a crucial role in protecting this compound from renal degradation.[7] This co-administration significantly increases the urinary concentration of active this compound to approximately 70% of the dose, ensuring therapeutic levels in the urinary tract.[4][8] Furthermore, cilastatin has been shown to mitigate the nephrotoxicity associated with high doses of this compound.[8][9] This protective effect is not only due to the inhibition of DHP-I but also involves the inhibition of renal organic anion transporters (OATs), which reduces the intracellular accumulation of this compound in renal proximal tubule cells.[9][10]
This guide will delve into the biochemical and pharmacological interactions between this compound, cilastatin, and dehydropeptidase-I, providing a comprehensive resource for professionals in the field of drug development and infectious disease research.
Mechanism of Action: Cilastatin and Dehydropeptidase-I
Dehydropeptidase-I (DPEP1), also known as renal dipeptidase or microsomal dipeptidase, is a membrane-bound glycoprotein found predominantly on the brush border of renal proximal tubular cells.[3][11] It functions as a dipeptidase, hydrolyzing a variety of dipeptides.[11] this compound, due to its chemical structure, is a substrate for DHP-I, which cleaves the beta-lactam ring, rendering the antibiotic inactive.[3]
Cilastatin acts as a competitive and reversible inhibitor of DHP-I.[3] By binding to the active site of the enzyme, cilastatin prevents the hydrolysis of this compound, thereby preserving its antibacterial efficacy and ensuring its passage into the urine in an active form.[12]
Signaling Pathway of this compound Degradation and Cilastatin Inhibition
Caption: Biochemical pathway of this compound renal metabolism and its inhibition by cilastatin.
Quantitative Data
The following tables summarize key quantitative data regarding the interaction between cilastatin, this compound, and dehydropeptidase-I, as well as the pharmacokinetic parameters of this compound with and without cilastatin.
Table 1: Inhibition of Dehydropeptidase-I by Cilastatin and Comparative Hydrolysis of Carbapenems
| Parameter | Value | Organism/Enzyme Source | Reference |
| Cilastatin Ki for DHP-I | 0.02-1 µM | Mammalian | [13] |
| This compound Hydrolysis by DHP-I | |||
| Vmax/Km | 6.24 | Human | [14] |
| Meropenem Hydrolysis by DHP-I | |||
| Vmax/Km | 2.41 | Human | [14] |
| DA-1131 (novel carbapenem) Hydrolysis by DHP-I | |||
| Vmax/Km | 1.39 | Human | [14] |
| Residual Activity after 4h Incubation with Human DHP-I | |||
| This compound | 0.1% | Human | [15] |
| Panipenem | 4.3% | Human | [15] |
| Meropenem | 28.7% | Human | [15] |
| LJC 10,627 | 95.6% | Human | [15] |
Table 2: Pharmacokinetic Parameters of this compound (500 mg IV) With and Without Cilastatin
| Parameter | This compound Alone | This compound + Cilastatin | Reference |
| Urinary Recovery (Active Drug) | 6-38% | ~70% | [4] |
| Plasma Half-life (t1/2) | ~1 hour | ~1 hour | [4][16] |
| Plasma Clearance | Variable | 195 ± 25 ml/min | [6] |
| Area Under the Curve (AUC) | - | 43.2 ± 4.7 h.mg/l | [6] |
| Increase in this compound AUC with Cilastatin | - | 15-20% | [6] |
Table 3: Cilastatin's Effect on this compound Transport via Organic Anion Transporters (OATs)
| Parameter | Value | Cell Line | Reference |
| IC50 of Cilastatin on hOAT1-mediated this compound transport | Comparable to clinical concentrations | hOAT1-HEK293 | [17] |
| IC50 of Cilastatin on hOAT3-mediated this compound transport | Comparable to clinical concentrations | hOAT3-HEK293 | [17] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature concerning the this compound-cilastatin interaction.
Dehydropeptidase-I (DHP-I) Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of cilastatin on DHP-I.
Objective: To measure the inhibition of DHP-I-mediated hydrolysis of a substrate (e.g., this compound or a chromogenic substrate) by cilastatin.
Materials:
-
Purified or partially purified DHP-I from a relevant source (e.g., human or porcine kidney).[4][5]
-
This compound or a suitable chromogenic substrate.
-
Cilastatin.
-
Assay buffer (e.g., 50 mM MOPS, pH 7.0).[18]
-
Spectrophotometer.
-
Microplate reader (optional).
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of DHP-I in assay buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate.
-
Prepare a stock solution of cilastatin in a suitable solvent and create serial dilutions to test a range of concentrations.
-
-
Assay Setup:
-
In a microplate or cuvette, add the assay buffer.
-
Add the desired concentration of cilastatin (or vehicle for control).
-
Add the DHP-I enzyme solution and pre-incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate (this compound).
-
Immediately monitor the decrease in absorbance at a specific wavelength (e.g., 297 nm for this compound) over time.[18] The rate of substrate hydrolysis is proportional to the rate of absorbance change.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time curve for each cilastatin concentration.
-
Plot the percent inhibition versus the logarithm of the cilastatin concentration to determine the IC50 value.
-
To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive), perform the assay with varying substrate concentrations at fixed inhibitor concentrations and analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.
-
High-Performance Liquid Chromatography (HPLC) for this compound and Cilastatin Quantification
This protocol describes a method for the simultaneous determination of this compound and cilastatin concentrations in plasma or serum.
Objective: To accurately measure the levels of this compound and cilastatin in biological samples for pharmacokinetic studies.
Materials:
-
HPLC system with a UV detector.
-
Reverse-phase C18 column.
-
Mobile phase (e.g., a mixture of acetonitrile and a buffer like potassium phosphate or boric acid).[19]
-
Plasma or serum samples.
-
Stabilizing agent (e.g., 3-morpholinopropanesulfonic acid - MOPS).[19]
-
Ultrafiltration devices.
-
This compound and cilastatin reference standards.
Procedure:
-
Sample Preparation:
-
Chromatographic Conditions:
-
Set the HPLC column temperature.
-
Equilibrate the column with the mobile phase at a constant flow rate.
-
Set the UV detector to the appropriate wavelengths for this compound (e.g., 300 nm) and cilastatin (e.g., 220 nm).[12]
-
-
Injection and Analysis:
-
Inject a known volume of the prepared sample ultrafiltrate onto the HPLC column.
-
Record the chromatogram and identify the peaks corresponding to this compound and cilastatin based on their retention times, as determined using reference standards.
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of this compound and cilastatin standards.
-
Calculate the concentration of each drug in the unknown samples by comparing their peak areas to the calibration curve.
-
Assessment of this compound-Induced Nephrotoxicity in an Animal Model
This protocol outlines an experimental workflow to evaluate the nephrotoxic effects of this compound and the protective role of cilastatin in an animal model (e.g., rabbits or rats).[17]
Objective: To assess kidney injury induced by this compound and the ameliorating effect of cilastatin through biochemical and histopathological analysis.
Experimental Workflow:
Caption: Experimental workflow for assessing this compound-induced nephrotoxicity in an animal model.
Procedure:
-
Animal Model and Grouping:
-
Acclimatize the chosen animal species (e.g., male New Zealand white rabbits).
-
Randomly assign animals to different treatment groups: a control group (vehicle), an this compound-only group, and an this compound plus cilastatin group.[17]
-
-
Dosing Regimen:
-
Administer the respective treatments (e.g., intravenously) at clinically relevant doses for a specified duration.[17]
-
-
Sample Collection and Monitoring:
-
Collect blood and urine samples at baseline and at various time points throughout the study for biochemical analysis.
-
Monitor the animals for any clinical signs of toxicity.
-
-
Biochemical Analysis:
-
Measure serum creatinine and blood urea nitrogen (BUN) levels as indicators of renal function.[17]
-
-
Histopathological Evaluation:
-
At the end of the study, euthanize the animals and collect the kidneys.
-
Fix the kidney tissues in formalin, embed in paraffin, and section for staining with hematoxylin and eosin (H&E) and periodic acid-Schiff (PAS).[17]
-
A veterinary pathologist, blinded to the treatment groups, should score the kidney sections for signs of tubular necrosis, inflammation, and other pathological changes.
-
Conclusion
The co-administration of cilastatin with this compound is a cornerstone of modern antibiotic therapy, ensuring the clinical effectiveness and safety of this potent carbapenem. Cilastatin's primary role is the specific and reversible inhibition of renal dehydropeptidase-I, thereby preventing the degradation of this compound and allowing for therapeutic concentrations to be achieved in the urinary tract. Furthermore, emerging evidence highlights a secondary protective mechanism of cilastatin through the inhibition of renal organic anion transporters, which reduces the accumulation of this compound in renal tubular cells and mitigates nephrotoxicity. The quantitative data and experimental protocols presented in this guide provide a comprehensive understanding of this critical drug-drug interaction, offering valuable insights for researchers, scientists, and drug development professionals working to optimize antibiotic therapies and develop novel antimicrobial agents.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protective effect of morin on the this compound-induced nephrotoxicity in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purification and characterization of human renal dehydropeptidase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Clinical pharmacokinetics of an this compound-cilastatin combination] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | JBP485, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against this compound-Induced Nephrotoxicity [frontiersin.org]
- 10. Cilastatin protects against this compound-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of New Carbapenem DA-1131 to Renal Dipeptidase (Dehydropeptidase I) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. rjptonline.org [rjptonline.org]
- 14. journals.asm.org [journals.asm.org]
- 15. An overview of the pharmacology of this compound/cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cilastatin protects against this compound-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. ijpbs.com [ijpbs.com]
- 19. Exposure to this compound/cilastatin causes nephrotoxicity and even urolithiasis in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Basis of Bacterial Resistance to Imipenem: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imipenem, a broad-spectrum carbapenem antibiotic, has long been a cornerstone in the treatment of severe bacterial infections. Its potent activity stems from its ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1] However, the emergence and spread of this compound-resistant bacteria pose a significant threat to global public health. This guide provides an in-depth technical overview of the core molecular mechanisms that underpin bacterial resistance to this compound, offering insights for researchers and professionals engaged in antimicrobial drug development.
Core Resistance Mechanisms
Bacteria have evolved a sophisticated arsenal of strategies to counteract the efficacy of this compound. These mechanisms can be broadly categorized into three main areas: enzymatic degradation of the antibiotic, modification of the drug target, and alterations in drug accumulation through changes in influx and efflux.
Enzymatic Degradation by Carbapenemases
The most significant mechanism of resistance to this compound is its enzymatic hydrolysis by β-lactamases with carbapenem-hydrolyzing activity, known as carbapenemases. These enzymes effectively inactivate the antibiotic before it can reach its PBP targets. Carbapenemases are classified into Ambler classes A, B, and D.
-
Class A Serine Carbapenemases: This class includes enzymes like Klebsiella pneumoniae carbapenemase (KPC), which are frequently found in Enterobacterales.[2][3]
-
Class B Metallo-β-Lactamases (MBLs): These enzymes require zinc ions for their activity and exhibit broad-spectrum hydrolytic capabilities against all β-lactams except monobactams.[4] Prominent MBLs include New Delhi metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), and imipenemase (IMP).[4][5] These are particularly prevalent in Gram-negative pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii.[4]
-
Class D Oxacillinases (OXA-type): This class consists of serine β-lactamases with carbapenem-hydrolyzing activity, commonly found in A. baumannii.[6]
The genes encoding these carbapenemases are often located on mobile genetic elements such as plasmids and transposons, facilitating their rapid dissemination among different bacterial species.[7][8]
Alterations in Drug Targets: Penicillin-Binding Proteins (PBPs)
This compound exerts its bactericidal effect by binding to and inactivating PBPs, enzymes crucial for the final steps of peptidoglycan synthesis.[1] Resistance can arise from modifications in the structure of these target proteins, which reduce their affinity for this compound.
-
Decreased Affinity: Mutations in the genes encoding PBPs can lead to amino acid substitutions that alter the binding site of the protein, thereby diminishing the binding efficiency of this compound. This mechanism has been observed in various bacteria, including Acinetobacter baumannii, Proteus mirabilis, and Listeria monocytogenes.[9][10][11][12] For instance, a decreased affinity of PBP2 and a reduction in PBP 1A have been associated with this compound resistance in P. mirabilis.[10] Similarly, alterations in PBP 3 have been shown to confer this compound resistance in L. monocytogenes.[11][12] While this compound-relebactam activity is generally not affected by PBP3 modifications in E. coli, other beta-lactam combinations can be impacted.[13]
Altered Drug Accumulation: Porin Loss and Efflux Pump Overexpression
For this compound to reach its PBP targets in Gram-negative bacteria, it must first traverse the outer membrane. Bacteria can limit the intracellular concentration of the antibiotic by reducing its influx or by actively pumping it out.
-
Reduced Permeability through Porin Channels: Gram-negative bacteria possess porin channels in their outer membrane that allow the passage of hydrophilic molecules like this compound. The loss or downregulation of specific porins, such as OprD in P. aeruginosa, significantly reduces the influx of this compound, leading to resistance.[5][14][15][16] Mutations in porin genes, leading to altered channel structure or function, can also contribute to resistance.[17][18] In Klebsiella pneumoniae, the loss of a major outer membrane protein in conjunction with the production of an AmpC β-lactamase can result in this compound resistance.[7]
-
Active Efflux of the Antibiotic: Efflux pumps are membrane-associated protein complexes that actively extrude a wide range of substrates, including antibiotics, from the bacterial cell. Overexpression of these pumps can effectively reduce the intracellular concentration of this compound to sub-inhibitory levels.[5][19] In P. aeruginosa, the MexAB-OprM and MexCD-OprJ efflux systems are known to contribute to carbapenem resistance.[5] In A. baumannii, the AdeABC efflux pump is a major contributor to multidrug resistance, including resistance to this compound.[20][21]
Quantitative Data on this compound Resistance
The following tables summarize Minimum Inhibitory Concentration (MIC) data for this compound against various bacterial species, correlated with specific resistance mechanisms.
Table 1: this compound MICs in Pseudomonas aeruginosa
| Resistance Mechanism | This compound MIC (μg/mL) | Reference(s) |
| High-level resistance (unspecified mechanism) | ≥64 | [5] |
| Carbapenemase Producer (IMP-29) | 32 | [22] |
| Carbapenemase Producer (other) | ≥128 | [22] |
| This compound-nonsusceptible | 2 to >128 | [23][24] |
| Multidrug-resistant (MDR) | Modal MIC of 32 | [24] |
Table 2: this compound MICs in Klebsiella pneumoniae
| Resistance Mechanism | This compound MIC (μg/mL) | Reference(s) |
| ACT-1 (AmpC) β-lactamase + Porin Loss | 8 to 32 | [7] |
| KPC Producer | Decreased susceptibility | [25] |
| This compound-nonsusceptible | 0.5 to 16 | [23] |
Table 3: this compound MICs in other Enterobacterales
| Bacterial Species | Resistance Mechanism | This compound MIC (μg/mL) | Reference(s) |
| Enterobacter cloacae complex | This compound-nonsusceptible | 0.25 | [23] |
| Serratia marcescens | This compound-nonsusceptible | 2 to 16 | [23] |
| Carbapenemase-producing Enterobacterales | 4 to >64 | [26] |
Experimental Protocols for Investigating this compound Resistance
Detection of Carbapenemase Activity
a) Carba NP Test
This biochemical test is based on the detection of this compound hydrolysis, which leads to a pH change and a corresponding color change of a pH indicator.[27] It is a rapid and specific method for identifying carbapenemase production.[27][28]
b) Modified Hodge Test (MHT)
The MHT is a growth-based assay that detects carbapenemase production by observing the enhanced growth of a carbapenem-susceptible indicator strain in the presence of a carbapenemase-producing test strain.[27][28] However, this method can lack sensitivity for certain carbapenemases, such as NDM.[28]
c) Modified Carbapenem Inactivation Method (mCIM)
In the mCIM, a suspension of the test organism is incubated with a meropenem disk. If a carbapenemase is present, the meropenem will be inactivated, and the disk will subsequently fail to inhibit the growth of a susceptible indicator strain.[28]
Analysis of Penicillin-Binding Proteins (PBPs)
a) PBP Binding Assay using Fluorescent Penicillin
This assay utilizes a fluorescently labeled penicillin derivative, such as Bocillin™ FL, to covalently label PBPs.[29] The labeled PBPs can then be separated by SDS-PAGE and visualized using a fluorescence imager.[29] Competition experiments with unlabeled this compound can be performed to determine its binding affinity for different PBPs.
Protocol Outline:
-
Bacterial cell membranes are prepared.
-
Membranes are incubated with varying concentrations of unlabeled this compound.
-
A fluorescent penicillin derivative is added to label the PBPs that are not bound by this compound.
-
The samples are separated by SDS-PAGE.
-
The gel is visualized with a fluorescence imager to assess the binding of the fluorescent probe to the different PBPs.[29][30][31]
b) Microtiter Plate-Based β-Lactam Binding Assay
This method involves immobilizing purified PBPs onto microtiter plate wells and labeling them with a biotin-conjugated β-lactam (e.g., BIO-AMP).[32] The bound biotinylated probe is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a fluorogenic HRP substrate.[32] This assay is suitable for high-throughput screening of PBP inhibitors.
Assessment of Porin Function
a) Outer Membrane Protein (OMP) Profiling
OMPs are extracted from bacterial cultures and separated by SDS-PAGE. The protein profiles of this compound-resistant and -susceptible strains are compared to identify the loss or reduction of specific porin bands.[7]
b) Gene Sequencing and Expression Analysis
The genes encoding major porins (e.g., oprD in P. aeruginosa) are amplified by PCR and sequenced to identify mutations that could lead to altered protein function.[14] Quantitative real-time PCR (qRT-PCR) can be used to measure the expression levels of porin genes and determine if downregulation is contributing to resistance.[14]
Evaluation of Efflux Pump Activity
a) Ethidium Bromide (EtBr)-Agar Cartwheel Method
This is a simple agar-based method to screen for efflux pump activity. Bacteria are streaked on agar plates containing increasing concentrations of the fluorescent dye ethidium bromide, which is a substrate for many efflux pumps.[33][34] Strains with higher efflux activity will require higher concentrations of EtBr to produce fluorescence.[33]
b) Fluorometric Efflux Assays
These assays directly or indirectly measure the efflux of a fluorescent substrate.[35]
-
Accumulation Assays: Cells are exposed to a fluorescent substrate (e.g., ethidium bromide), and the intracellular accumulation of the substrate is monitored over time using a fluorometer.[36] Strains with higher efflux activity will show lower levels of substrate accumulation.[35][36]
-
Efflux Assays: Cells are pre-loaded with a high concentration of a fluorescent substrate in the presence of an efflux pump inhibitor. The inhibitor is then removed, and the decrease in intracellular fluorescence is measured as the substrate is pumped out of the cells.[35]
Visualizing Molecular Pathways and Workflows
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Periplasm [label="Periplasm", shape=ellipse, style=dashed, color="#5F6368"]; PBP [label="Penicillin-Binding\nProteins (PBPs)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellWall [label="Cell Wall Synthesis\n(Inhibited)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carbapenemase [label="Carbapenemase\n(e.g., KPC, NDM, VIM)", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolyzedthis compound [label="Inactive this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Porin [label="Porin Channel\n(e.g., OprD)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EffluxPump [label="Efflux Pump\n(e.g., MexAB-OprM)", fillcolor="#FBBC05", fontcolor="#202124"]; AlteredPBP [label="Altered PBPs\n(Reduced Affinity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ReducedInflux [label="Reduced Influx\n(Porin Loss/Mutation)", shape=plaintext, fontcolor="#EA4335"]; IncreasedEfflux [label="Increased Efflux\n(Pump Overexpression)", shape=plaintext, fontcolor="#EA4335"]; EnzymaticDegradation [label="Enzymatic Degradation", shape=plaintext, fontcolor="#EA4335"];
// Edges this compound -> Porin [label="Entry"]; Porin -> Periplasm; Periplasm -> PBP [label="Binding"]; PBP -> CellWall; Periplasm -> Carbapenemase [label="Hydrolysis"]; Carbapenemase -> Hydrolyzedthis compound; Periplasm -> EffluxPump [label="Extrusion"]; EffluxPump -> this compound [dir=back];
// Resistance Mechanism annotations {rank=same; Porin ReducedInflux} {rank=same; EffluxPump IncreasedEfflux} {rank=same; Carbapenemase EnzymaticDegradation} AlteredPBP -> PBP [style=dashed, arrowhead=none, label="Mutation leads to"]; } Brief caption: Overview of this compound action and resistance mechanisms.
// Nodes Start [label="Start: Prepare Bacterial\nMembrane Lysates", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Incubatethis compound [label="Incubate with unlabeled\nthis compound (Competition)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddProbe [label="Add Fluorescent Penicillin\nProbe (e.g., Bocillin™ FL)", fillcolor="#FBBC05", fontcolor="#202124"]; SDS_PAGE [label="Separate Proteins\nby SDS-PAGE", fillcolor="#34A853", fontcolor="#FFFFFF"]; Visualize [label="Visualize Fluorescent Bands\non Gel Imager", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Analyze PBP Binding Affinity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Incubatethis compound; Incubatethis compound -> AddProbe; AddProbe -> SDS_PAGE; SDS_PAGE -> Visualize; Visualize -> Analyze; } Brief caption: Experimental workflow for PBP binding assay.
// Nodes Start [label="Start: Bacterial Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; LoadDye [label="Load Cells with Fluorescent\nSubstrate (e.g., EtBr)\n+/- Efflux Pump Inhibitor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash [label="Wash to Remove\nExternal Substrate", fillcolor="#FBBC05", fontcolor="#202124"]; MeasureFluorescence [label="Measure Fluorescence\nOver Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze Accumulation/Efflux Rate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> LoadDye; LoadDye -> Wash; Wash -> MeasureFluorescence; MeasureFluorescence -> Analyze; } Brief caption: Workflow for a fluorescent substrate efflux pump assay.
Conclusion
Bacterial resistance to this compound is a multifaceted problem driven by a variety of molecular mechanisms. A thorough understanding of these resistance strategies, from enzymatic degradation and target modification to altered drug accumulation, is crucial for the development of novel antimicrobial agents and strategies to overcome resistance. The experimental protocols and data presented in this guide provide a framework for researchers to investigate and combat the growing threat of this compound-resistant pathogens. Continued surveillance and research into the molecular basis of resistance are essential to preserve the efficacy of this critical class of antibiotics.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Carbapenemase-producing Klebsiella pneumoniae with two different gene expression patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characteristics of antibiotic resistance mechanisms and genes of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of this compound resistance in metallo-β-lactamases expressing pathogenic bacterial spp. and identification of potential inhibitors: An in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Epidemiology and Mechanisms of High-Level Resistance to Meropenem and this compound in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Genetic Diversity, Biochemical Properties, and Detection Methods of Minor Carbapenemases in Enterobacterales [frontiersin.org]
- 7. This compound resistance in Klebsiella pneumoniae is associated with the combination of ACT-1, a plasmid-mediated AmpC beta-lactamase, and the foss of an outer membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. This compound resistance in Acinetobacter baumanii is due to altered penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound resistance in clinical isolates of Proteus mirabilis associated with alterations in penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alteration of PBP 3 entails resistance to this compound in Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alteration of PBP 3 entails resistance to this compound in Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. This compound resistance associated with amino acid alterations of the OprD porin in Pseudomonas aeruginosa clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. Characterization of this compound resistance mechanisms in Pseudomonas aeruginosa isolates from Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Outer Membrane Porins Contribute to Antimicrobial Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Adaptive and Mutational Resistance: Role of Porins and Efflux Pumps in Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Acinetobacter baumannii Efflux Pumps and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. karger.com [karger.com]
- 22. researchgate.net [researchgate.net]
- 23. journals.asm.org [journals.asm.org]
- 24. Susceptibility to this compound/Relebactam of Pseudomonas aeruginosa and Acinetobacter baumannii Isolates from Chinese Intra-Abdominal, Respiratory and Urinary Tract Infections: SMART 2015 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.asm.org [journals.asm.org]
- 26. This compound-Relebactam Susceptibility in Enterobacterales Isolates Recovered from ICU Patients from Spain and Portugal (SUPERIOR and STEP Studies) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. journals.asm.org [journals.asm.org]
- 29. benchchem.com [benchchem.com]
- 30. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. A Microtiter Plate-Based β-Lactam Binding Assay for Inhibitors of the High Molecular Mass Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 33. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 34. researchgate.net [researchgate.net]
- 35. journals.asm.org [journals.asm.org]
- 36. researchgate.net [researchgate.net]
The Pharmacokinetics and Pharmacodynamics of Imipenem: A Technical Guide for Research Models
An in-depth guide for researchers, scientists, and drug development professionals on the pharmacokinetic and pharmacodynamic properties of imipenem observed in preclinical research models.
Introduction
This compound is a broad-spectrum β-lactam antibiotic belonging to the carbapenem class.[1] It is a semisynthetic derivative of thienamycin, a natural product of Streptomyces cattleya. Known for its wide range of activity against Gram-positive and Gram-negative aerobic and anaerobic bacteria, this compound is a critical tool in treating severe and multidrug-resistant infections.[1] Due to its metabolism by the renal enzyme dehydropeptidase-I, it is administered in a 1:1 combination with cilastatin, a dehydropeptidase inhibitor that significantly increases its urinary recovery and reduces potential nephrotoxicity.[2] Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound in various research models is fundamental for optimizing dosing strategies and predicting clinical efficacy.
Mechanism of Action
This compound exerts its bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[2][3] The primary targets of this compound are the penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][3] By binding to these proteins, particularly showing a high affinity for PBP-2, PBP-1a, and PBP-1b in species like E. coli and P. aeruginosa, this compound blocks the transpeptidation reaction.[1][4] This action prevents the cross-linking of peptidoglycan chains, compromising the structural integrity of the cell wall and ultimately leading to cell lysis and death.[1][5]
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Determination of this compound in plasma by high-performance liquid chromatography for pharmacokinetic studies in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Stability and Degradation of Imipenem in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Imipenem, a broad-spectrum β-lactam antibiotic, is a critical tool in combating severe bacterial infections. However, its inherent instability in aqueous solutions presents significant challenges in its formulation, storage, and clinical administration. This technical guide provides an in-depth analysis of the stability of this compound in aqueous environments, detailing its degradation pathways, kinetics, and the influential factors that govern its integrity.
Core Tenets of this compound Instability
This compound's instability is a recognized characteristic, primarily driven by the high reactivity of its carbapenem structure.[1][2] The degradation process is complex and influenced by a multitude of factors including pH, temperature, concentration, and the composition of the aqueous medium.[3][4][5] Understanding these factors is paramount for ensuring the therapeutic efficacy and safety of this compound preparations.
Factors Influencing this compound Stability
The stability of this compound in aqueous solutions is not static but is dynamically influenced by several key parameters:
-
pH: this compound is known to be inactivated at both acidic and alkaline pH levels. The pH of the solution significantly impacts the rate and mechanism of degradation. In weakly acidic solutions, this compound undergoes complex oligomerization initiated by intermolecular carboxyl group attack on the β-lactam group.[3] Conversely, in weakly alkaline solutions, an intermolecular reaction between the β-lactam and formimidoyl groups is the predominant degradation pathway.[3] The optimal pH for this compound stability is generally found to be in the neutral range, with a reported minimum degradation rate at a pH of 6.40.[2]
-
Temperature: An increase in temperature accelerates the degradation of this compound.[5][6] Solutions stored at refrigerated temperatures (4°C) exhibit significantly greater stability compared to those stored at room temperature (25°C) or higher.[4][5][7]
-
Concentration: The concentration of this compound in a solution also plays a crucial role in its stability. Higher concentrations of the drug lead to a faster degradation rate.[4][5][6] For instance, solutions with a concentration of 2.5 mg/mL are more stable than those at 5.0 mg/mL.[4][7][8]
-
Aqueous Medium: The type of intravenous fluid used to reconstitute this compound affects its stability. Studies have shown that this compound is most stable in 0.9% sodium chloride injection.[4][7][8] Its stability has also been evaluated in other solutions like glucose 5%.[1][2]
-
Presence of Oxygen and Water: The β-lactam ring of this compound is susceptible to hydrolysis.[2][9] The presence of water is a key factor in the hydrolytic degradation of this compound, leading to the formation of imipenemoic acid and its epimer.[9] Oxygen also appears to be involved in the degradation of cilastatin, which is often co-formulated with this compound.[9]
Quantitative Stability Data
The stability of this compound is often quantified by its t90 value, which is the time it takes for the drug concentration to decrease to 90% of its initial value. The following tables summarize key quantitative data from various studies on this compound stability.
Table 1: Stability of this compound in Different Intravenous Fluids at 25°C
| Intravenous Fluid | Concentration (mg/mL) | t90 (hours) |
| 0.9% Sodium Chloride | 5 | 4 |
| 5% Dextrose in Water | 5 | 1 |
Note: This table presents a selection of data for illustrative purposes. For comprehensive data across a wider range of intravenous fluids, refer to the cited literature.[7][8]
Table 2: Effect of Temperature and Concentration on this compound Stability in 0.9% Sodium Chloride
| Concentration (mg/mL) | Temperature (°C) | Stability Duration (>90% remaining) |
| 5 | 25 | 6 hours |
| 5 | 30 | 6 hours |
| 5 | 40 | 6 hours |
| 10 | 25 | 3 hours (Brand A), 6 hours (Brand B) |
| 10 | 30 | < 1 hour |
| 10 | 40 | < 1 hour |
Source: Adapted from Sornsuvit et al., 2021.[5][6][10]
Table 3: Degradation Half-life of this compound in Various Media
| Medium | Temperature (°C) | pH | Half-life (hours) |
| Cation-Adjusted Mueller Hinton Broth | 36 | 7.25 | 16.9 |
| Cation-Adjusted Mueller Hinton Agar | 37 | - | 21.8 |
| Water | 25 | - | 14.7 (at 1000 mg/L) |
| Human Serum | 37 | - | 10.7 |
Source: Adapted from various studies.[11][12][13]
Degradation Pathways of this compound
The degradation of this compound in aqueous solutions proceeds through several distinct pathways, leading to the formation of various degradation products. The primary mechanisms include hydrolysis of the β-lactam ring and intermolecular reactions leading to oligomerization.
Hydrolysis of the β-Lactam Ring
The most common degradation pathway for this compound is the hydrolytic cleavage of the strained β-lactam ring.[1][2][14] This reaction is catalyzed by both acidic and basic conditions and leads to the formation of an inactive, ring-opened product, imipenemoic acid.[9]
Intermolecular Degradation Pathways
In addition to simple hydrolysis, this compound can undergo intermolecular reactions, particularly at higher concentrations. These reactions can lead to the formation of dimers and other oligomers.[3]
-
In Weakly Acidic Solution: Oligomerization is initiated by the intermolecular attack of a carboxyl group on the β-lactam ring of another this compound molecule.[3]
-
In Weakly Alkaline Solution: The degradation is driven by an intermolecular reaction between the β-lactam and formimidoyl groups.[3]
Identified Degradation Products
Several degradation products of this compound have been identified using advanced analytical techniques such as high-resolution mass spectrometry (ESI-Q-TOF-MS/MS).[1][2] These include:
-
DP-1 (m/z 318): Resulting from the cleavage of the β-lactam ring.[1]
-
DP-2 (m/z 599): Corresponds to an this compound dimer.[1]
-
DP-3 (m/z 658): Generated from the interaction between this compound and cilastatin (when co-formulated).[1]
Visualizing Degradation and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key degradation pathways of this compound and a typical experimental workflow for its stability analysis.
This compound Degradation Pathways
Caption: Key degradation pathways of this compound in aqueous solutions.
Experimental Workflow for this compound Stability Testing
Caption: A typical workflow for conducting this compound stability studies.
Experimental Protocols for Stability Assessment
The evaluation of this compound stability relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for quantifying this compound and its degradation products.[1][3][6][7]
A Representative HPLC Method
A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products. A typical protocol involves the following:
-
Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and column oven.[6]
-
Column: A reversed-phase C18 column (e.g., 250 x 4.0 mm, 5 µm particle size).[6]
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of acetonitrile and a buffer such as 1 mM KH₂PO₄ (pH 6.8) in a 95:5 v/v ratio.[6]
-
Flow Rate: A constant flow rate, typically 1.0 mL/min.[6]
-
Detection: UV detection at a wavelength where this compound shows significant absorbance.
-
Sample Preparation: this compound solutions are prepared in the desired aqueous medium (e.g., 0.9% sodium chloride) at specified concentrations.[6] Samples are withdrawn at various time points during storage under controlled conditions and may require dilution before injection into the HPLC system.[6]
Forced Degradation Studies
To establish the stability-indicating nature of an analytical method, forced degradation studies are performed. This involves subjecting the this compound solution to various stress conditions to intentionally induce degradation.[2] Common stress conditions include:
-
Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl).[2]
-
Alkaline Hydrolysis: Treatment with a base (e.g., 0.01 M NaOH).[2]
-
Oxidative Degradation: Exposure to an oxidizing agent.
-
Thermal Degradation: Heating the solution.[2]
-
Photolytic Degradation: Exposure to light.
The resulting samples are then analyzed to ensure that the degradation products do not interfere with the quantification of the parent drug.
Conclusion
The stability of this compound in aqueous solutions is a multifaceted issue that demands careful consideration by researchers, drug development professionals, and clinicians. A thorough understanding of the factors influencing its degradation, the underlying chemical pathways, and the appropriate analytical methods for its assessment is essential for the development of stable formulations and the safe and effective administration of this vital antibiotic. By controlling parameters such as pH, temperature, and concentration, and by selecting appropriate infusion fluids, the degradation of this compound can be minimized, thereby preserving its therapeutic potency.
References
- 1. Stability and degradation products of this compound applying high-resolution mass spectrometry: An analytical study focused on solutions for infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability and kinetics of degradation of this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Influence of Concentration and Temperature on Stability of this compound Focused on Solutions for Extended Infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of Concentration and Temperature on Stability of this compound Focused on Solutions for Extended Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compatibility of this compound-cilastatin sodium with commonly used intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Degradation kinetics of this compound in normal saline and in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
Understanding the Post-Antibiotic Effect of Imipenem In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in vitro post-antibiotic effect (PAE) of imipenem, a broad-spectrum carbapenem antibiotic. The PAE, the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent, is a crucial pharmacodynamic parameter in optimizing dosing regimens and ensuring therapeutic efficacy.[1][2][3][4] This document summarizes key quantitative data, details experimental protocols for PAE determination, and visualizes the underlying mechanisms and workflows.
Quantitative Data Summary
The duration of the post-antibiotic effect of this compound is influenced by several factors, including the bacterial species, the concentration of the antibiotic, and the duration of exposure.[4][5][6] The following tables summarize the in vitro PAE of this compound against various clinically relevant bacteria as reported in the scientific literature.
Table 1: Post-Antibiotic Effect of this compound against Gram-Negative Bacteria
| Bacterial Species | Strain | This compound Concentration (mg/L) | Exposure Time (hours) | PAE Duration (hours) | Reference |
| Pseudomonas aeruginosa | ATCC & Clinical Isolates | Not specified | Not specified | 1 - 2 (viable counts), 3 - 5 (ATP assay) | |
| Pseudomonas aeruginosa | Four strains | Achievable in human serum | 1 - 2 | Consistent PAE observed | [7][8] |
| Pseudomonas aeruginosa | Not specified | Not specified | 2 (repeated exposures) | Consistent PAE observed | [9][10] |
| Escherichia coli | ATCC 25922 | 1 and 8 | 2 | > 2 | [11] |
| Escherichia coli | Not specified | Not specified | Not specified | 1.1 - 3.8 | [12] |
| Klebsiella pneumoniae | Not specified | Low concentrations | Short exposure | High PAE values | [2][3] |
| Enterobacter cloacae | Not specified | Low concentrations | Short exposure | High PAE values | [2][3] |
| Acinetobacter calcoaceticus | Not specified | Low concentrations | Short exposure | High PAE values | [2][3] |
Table 2: Post-Antibiotic Effect of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain | This compound Concentration (mg/L) | Exposure Time (hours) | PAE Duration (hours) | Reference |
| Staphylococcus aureus | Not specified | Not specified | Not specified | 1.1 - 3.8 | [12] |
| Staphylococcus aureus | Not specified | Low concentrations | Short exposure | High PAE values | [2][3] |
| Streptococcus faecalis | Not specified | Low concentrations | Short exposure | High PAE values | [2][3] |
Experimental Protocols
The determination of the in vitro PAE of this compound involves several key steps, from bacterial culture preparation to the measurement of regrowth after antibiotic removal. The most common methods involve viable counts and spectrophotometry.[4][13][14][15]
General Protocol for PAE Determination using Viable Counts
This method directly measures the number of colony-forming units (CFU) over time.
Materials:
-
Bacterial isolate of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution
-
Sterile saline or phosphate-buffered saline (PBS) for washing
-
Agar plates for colony counting
-
Incubator
-
Shaking water bath or incubator
Procedure:
-
Inoculum Preparation:
-
Prepare an overnight culture of the test bacterium in the appropriate broth.
-
Dilute the overnight culture in fresh, pre-warmed broth to achieve a starting inoculum in the logarithmic phase of growth (typically around 10^6 CFU/mL).
-
-
Antibiotic Exposure:
-
Divide the bacterial suspension into two flasks: a test flask and a control flask.
-
Add this compound to the test flask to achieve the desired concentration (e.g., a multiple of the Minimum Inhibitory Concentration - MIC). The control flask receives no antibiotic.
-
Incubate both flasks under appropriate conditions (e.g., 37°C with shaking) for a predetermined exposure period (e.g., 1 or 2 hours).
-
-
Antibiotic Removal:
-
To remove the this compound, centrifuge the test culture.
-
Discard the supernatant and wash the bacterial pellet with sterile saline or PBS. Repeat this washing step at least twice to ensure complete removal of the antibiotic.
-
Alternatively, the antibiotic can be removed by a 1:1000 dilution of the culture in fresh, pre-warmed broth.
-
-
Regrowth Monitoring:
-
Resuspend the washed bacterial pellet (or the diluted culture) in fresh, pre-warmed broth.
-
At regular time intervals (e.g., every 30-60 minutes), take samples from both the test and control cultures.
-
Perform serial dilutions of the samples and plate them onto agar plates to determine the CFU/mL.
-
Incubate the plates overnight and count the colonies.
-
-
PAE Calculation:
-
Plot the log10 CFU/mL versus time for both the test and control cultures.
-
The PAE is calculated using the formula: PAE = T - C
-
Where T is the time it takes for the count in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal.
-
And C is the time it takes for the count in the untreated control culture to increase by 1 log10 above its initial count.
-
-
Spectrophotometric Method for PAE Determination
This method offers a less laborious alternative to viable counting by measuring changes in optical density (OD) as an indicator of bacterial growth.[14][16][17]
Procedure:
-
Inoculum Preparation and Antibiotic Exposure: Follow steps 1 and 2 as described in the viable count method.
-
Antibiotic Removal: Follow step 3 as described in the viable count method.
-
Regrowth Monitoring:
-
Transfer the test and control cultures to a microplate reader or a spectrophotometer.
-
Measure the OD (e.g., at 600 nm) of the cultures at regular intervals.
-
-
PAE Calculation:
-
Plot the OD values versus time for both cultures.
-
The PAE is determined as the difference in time for the test and control cultures to reach a predetermined OD value or a certain percentage of the maximum OD.[16]
-
Visualizations
Mechanism of Action of this compound
This compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][18][19] It binds to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, the primary component of the bacterial cell wall.[1][18] This disruption leads to a weakened cell wall and ultimately cell lysis.
Caption: Mechanism of this compound Action.
Experimental Workflow for In Vitro PAE Determination
The following diagram illustrates the key stages in determining the post-antibiotic effect of this compound in a laboratory setting.
Caption: In Vitro PAE Determination Workflow.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Postantibiotic effect of this compound on gram-positive and gram-negative micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The postantibiotic effect: a review of in vitro and in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The postantibiotic effect of this compound: relationship with drug concentration, duration of exposure, and MIC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The postantibiotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Postantibiotic effect of this compound on Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Postantibiotic effect of this compound on Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro postantibiotic effect following repeated exposure to this compound, temafloxacin, and tobramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro postantibiotic effect following repeated exposure to this compound, temafloxacin, and tobramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Postantibiotic and bactericidal effect of this compound against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of two methods for determining in vitro postantibiotic effects of three antibiotics on Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. A new method to determine postantibiotic effect and effects of subinhibitory antibiotic concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. This compound | C12H17N3O4S | CID 104838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. This compound/cilastatin - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Imipenem for Pseudomonas aeruginosa
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Imipenem against Pseudomonas aeruginosa using the broth microdilution method. This procedure is aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI).
Introduction
Pseudomonas aeruginosa is a significant opportunistic pathogen known for its intrinsic and acquired resistance to multiple classes of antibiotics. This compound, a broad-spectrum carbapenem antibiotic, is often used to treat severe infections caused by this organism. Determining the Minimum Inhibitory Concentration (MIC) is a critical quantitative measure of an antibiotic's in vitro activity. It establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] This data is essential for antimicrobial surveillance, guiding therapeutic choices, and for the research and development of new anti-pseudomonal agents.
Principle of the Method
The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[2] This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium.[3] Following incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.[1]
Materials and Reagents
-
This compound monohydrate analytical standard powder
-
Pseudomonas aeruginosa test isolates
-
Pseudomonas aeruginosa ATCC 27853 (Quality Control strain)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 0.85% saline or phosphate-buffered saline (PBS), pH 7.2
-
Sterile deionized water
-
Sterile 96-well U-bottom microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipettes (50-200 µL)
-
Single-channel pipettes
-
Incubator (35°C ± 2°C, ambient air)
-
Turbidity meter or 0.5 McFarland turbidity standard
-
Vortex mixer
-
Sterile culture tubes and loops
Experimental Protocols
Preparation of this compound Stock Solution
This compound solutions are unstable and should be prepared fresh on the day of the assay.[4][5]
-
Calculate Weight: Use the following formula to determine the weight of this compound powder needed for a high-concentration stock solution (e.g., 1280 µg/mL).
-
Weight (mg) = [Volume (mL) x Desired Concentration (µg/mL)] / [Potency (µg/mg)]
-
Note: The potency is provided by the manufacturer on the certificate of analysis.
-
-
Dissolution: Aseptically weigh the calculated amount of this compound powder. Dissolve it in an appropriate volume of sterile deionized water or a buffer specified by the manufacturer (e.g., phosphate buffer, pH 7.0) to achieve the desired stock concentration.[6] Mix gently until fully dissolved.
-
Sterilization: Do not autoclave this compound solutions. If required, filter-sterilize the stock solution using a 0.22 µm syringe filter, ensuring the filter material does not bind to the antibiotic.[1]
Preparation of Bacterial Inoculum
-
Subculture: From a stock culture, streak the P. aeruginosa isolate (and the QC strain P. aeruginosa ATCC 27853) onto a non-selective agar plate (e.g., Tryptic Soy Agar or Blood Agar) and incubate for 18-24 hours at 35°C.
-
Prepare Suspension: Using a sterile loop, select 4-5 well-isolated, morphologically similar colonies and transfer them to a tube containing 3-5 mL of sterile saline.[2]
-
Standardize Density: Vortex the suspension thoroughly. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[3][7] This is equivalent to approximately 1.0 to 2.0 x 10⁸ CFU/mL.[2]
-
Final Dilution: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common method is to perform a 1:100 dilution of the 0.5 McFarland suspension into CAMHB, which will result in a 1 x 10⁶ CFU/mL suspension. Adding 50 µL of this suspension to 50 µL of broth/antibiotic in the well will achieve the target final concentration.[1]
Broth Microdilution Procedure
-
Plate Setup: Label a sterile 96-well U-bottom microtiter plate. Typically, a concentration range of 0.125 to 64 µg/mL is tested for this compound against P. aeruginosa.
-
Broth Dispensing: Add 50 µL of CAMHB to wells 2 through 12 in each row designated for testing.
-
Antibiotic Dilution:
-
Prepare an intermediate dilution of the this compound stock solution in CAMHB that is 2x the highest concentration to be tested (e.g., 128 µg/mL).
-
Add 100 µL of this 2x starting concentration to well 1 of the appropriate row.
-
Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix by pipetting up and down.
-
Continue this twofold serial dilution process from well 2 to well 10. Discard the final 50 µL from well 10. This leaves 50 µL in wells 1-10, with well 10 containing the lowest antibiotic concentration.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation: Add 50 µL of the final standardized bacterial inoculum (prepared in step 4.2) to wells 1 through 11. Do not add bacteria to well 12.
-
Final Concentrations: The final volume in each test well is now 100 µL. The antibiotic concentrations are now halved to their final test values (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL), and the bacterial concentration is approximately 5 x 10⁵ CFU/mL.
Incubation and Reading
-
Incubation: Stack the plates (no more than 3-4 high) and incubate at 35°C ± 2°C in ambient air for 16-20 hours.[8]
-
Reading Results: Following incubation, examine the plates from the bottom using a reading mirror or by placing them on a dark, non-reflective surface. The MIC is the lowest concentration of this compound that shows complete inhibition of visible growth. A small, faint button of cells at the bottom of the well should be disregarded. The growth control (well 11) must show distinct turbidity, and the sterility control (well 12) must remain clear.
Data Presentation and Interpretation
Quantitative data should be recorded and interpreted according to established clinical breakpoints.
Table 1: Quality Control (QC) Ranges
The MIC for the reference strain must fall within the acceptable range for the results of the test isolates to be considered valid.
| Quality Control Strain | Antimicrobial Agent | Acceptable MIC Range (µg/mL) | Source |
| Pseudomonas aeruginosa ATCC 27853 | This compound | 1 - 4 | CLSI |
Note: Some studies suggest that an MIC of 4 µg/mL, while within the acceptable range, may indicate potential issues with the testing panel or antibiotic degradation and warrants investigation.[9][10]
Table 2: Clinical Breakpoints for this compound against P. aeruginosa
Clinical breakpoints categorize isolates as Susceptible (S), Intermediate (I), or Resistant (R).
| Organization | Susceptible (S) | Intermediate (I) | Resistant (R) |
| CLSI | ≤ 2 µg/mL | 4 µg/mL | ≥ 8 µg/mL |
| EUCAST | ≤ 4 µg/mL | - | > 4 µg/mL |
Breakpoints are subject to change and the latest versions of CLSI M100 or EUCAST documents should be consulted.[11][12]
Visualizations
Experimental Workflow Diagram
References
- 1. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 2. cmdr.ubc.ca [cmdr.ubc.ca]
- 3. scielo.br [scielo.br]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound [drugfuture.com]
- 7. researchgate.net [researchgate.net]
- 8. eqap.iacld.com [eqap.iacld.com]
- 9. Failure of Quality Control Measures To Prevent Reporting of False Resistance to this compound, Resulting in a Pseudo-Outbreak of this compound-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Failure of quality control measures to prevent reporting of false resistance to this compound, resulting in a pseudo-outbreak of this compound-resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nih.org.pk [nih.org.pk]
- 12. megumed.de [megumed.de]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Imipenem
References
- 1. tandfonline.com [tandfonline.com]
- 2. Stability and degradation products of this compound applying high-resolution mass spectrometry: An analytical study focused on solutions for infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound (N-formimidoyl thienamycin) in human plasma and urine by high-performance liquid chromatography, comparison with microbiological methodology and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of three carbapenem antibiotics in plasma by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iajps.com [iajps.com]
- 8. Determination of this compound in plasma by high-performance liquid chromatography for pharmacokinetic studies in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RP-HPLC method for simultaneous estimation of this compound and cilastatin [wisdomlib.org]
- 10. rjptonline.org [rjptonline.org]
Application Notes: Utilizing Imipenem in Animal Models of Bacterial Sepsis
Introduction
Imipenem is a broad-spectrum β-lactam antibiotic belonging to the carbapenem class, known for its efficacy against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1][2] In preclinical research, this compound is frequently used in animal models of bacterial sepsis to investigate the pathophysiology of the disease, evaluate novel therapeutic strategies, and understand the host response to infection and antibiotic therapy.[3][4] The most common and clinically relevant animal model for sepsis is the Cecal Ligation and Puncture (CLP) model, which induces polymicrobial peritonitis that mimics the progression of human sepsis.[5][6][7] Other models, such as cecal slurry injection and direct bacterial inoculation, are also employed.[3][8]
These application notes provide detailed protocols for inducing sepsis in rodent models and for the administration and evaluation of this compound. The accompanying data summarizes the quantitative effects of this compound on survival, bacterial clearance, and inflammatory responses as reported in key studies.
Experimental Protocols
Protocol 1: Cecal Ligation and Puncture (CLP) Sepsis Model
This protocol describes the induction of polymicrobial sepsis in mice or rats through the CLP procedure, which is considered the gold standard for replicating human sepsis.[5][6]
Materials:
-
Rodents (e.g., C57BL/6 mice, Wistar rats)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools (scissors, forceps, needle holders)
-
Suture material (e.g., 3-0 silk)
-
Needle (e.g., 20- to 27-gauge, depending on desired severity)[6][9]
-
70% ethanol and betadine for surgical site disinfection
-
Sterile saline for fluid resuscitation
-
Buprenorphine for analgesia
-
Heating pad to maintain body temperature
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal using a standard protocol (e.g., 2% isoflurane in oxygen).[9] Shave the abdomen and disinfect the surgical area with betadine and 70% ethanol. Administer a pre-operative analgesic like buprenorphine.
-
Laparotomy: Make a 1-2 cm midline incision through the abdominal wall to expose the peritoneal cavity.[9]
-
Cecal Ligation: Carefully exteriorize the cecum. Ligate the cecum with a 3-0 silk suture at a specified distance from the tip (e.g., 1 cm).[9] The length of the ligated cecum influences the severity of sepsis; a longer ligation results in more ischemic tissue and higher mortality.[6] Ensure the ligation does not obstruct the bowel.[9]
-
Puncture: Puncture the ligated cecum once or twice with the chosen needle (e.g., a single puncture with a 20-gauge needle).[9] Gently squeeze the cecum to express a small amount of fecal content to ensure a full-thickness perforation.[9]
-
Closure: Carefully return the cecum to the abdominal cavity. Close the abdominal wall in two layers: the peritoneum/muscle layer with sutures and the skin with wound clips or sutures.
-
Resuscitation and Recovery: Immediately after surgery, administer fluid resuscitation with pre-warmed sterile saline subcutaneously (e.g., 25 ml/kg for rats).[5] Place the animal on a heating pad and monitor until it recovers from anesthesia. Provide free access to food and water.
-
Sham Control: For sham-operated controls, perform the laparotomy and cecal exteriorization without ligation or puncture before closing the incision.
Protocol 2: this compound Administration
This protocol details the preparation and administration of this compound to septic animals. This compound is often combined with cilastatin to inhibit its degradation by renal dehydropeptidase-I.[3]
Materials:
-
This compound/cilastatin for injection (e.g., Primaxin®)
-
Sterile 0.9% physiological saline
-
Syringes and needles for administration (e.g., 25-gauge)
Procedure:
-
Reconstitution: Reconstitute the lyophilized this compound/cilastatin powder with sterile saline to a known stock concentration (e.g., 0.005 mg/mL).[3]
-
Dosage Calculation: Calculate the volume to be administered based on the animal's weight and the desired dose. Doses in murine models typically range from 25 mg/kg to 125 mg/kg.[10] For example, a common dose is 25 mg/kg administered intraperitoneally (i.p.) or subcutaneously (s.c.).[9][10]
-
Administration: Administer the calculated dose via the chosen route (i.p. or s.c.). The timing of administration is a critical variable. Treatment can be initiated immediately after CLP or delayed to mimic clinical scenarios (e.g., 6 or 12 hours post-surgery).[3][5] Treatment regimens often involve repeated doses, such as every 8 or 12 hours for several days.[3][11]
Protocol 3: Outcome Assessment
1. Bacterial Load Quantification:
-
At a predetermined time point (e.g., 18 or 24 hours post-CLP), euthanize the animal.
-
Aseptically collect samples of blood (via cardiac puncture), peritoneal fluid (via peritoneal lavage), and organs (e.g., liver, spleen).
-
Homogenize organ tissues in sterile saline.
-
Perform serial dilutions of the blood, peritoneal fluid, and tissue homogenates.
-
Plate the dilutions on appropriate agar plates (e.g., tryptic soy agar) for aerobic and anaerobic culture.[9]
-
Incubate the plates and count the colony-forming units (CFUs) to determine the bacterial load per mL or gram of tissue.
2. Cytokine and Endotoxin Analysis:
-
Collect blood samples into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma.
-
Measure the concentrations of inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) in the plasma using commercial ELISA kits.[10][11]
-
Measure endotoxin (LPS) levels in the plasma using a Limulus Amebocyte Lysate (LAL) assay.[10][11]
Data Presentation: Quantitative Summary
The following tables summarize the quantitative outcomes of this compound treatment in various animal models of sepsis.
Table 1: Effect of this compound on Survival Rates in Sepsis Models
| Animal Model | Sepsis Induction | This compound Dose & Regimen | Control Survival | This compound Survival | Reference |
|---|---|---|---|---|---|
| C57BL/6J Mice | CLP | 25 mg/kg i.p. (single dose) | 0% at 42h | 0% at 42h | [12] |
| β2MKO/αAsGM1 Mice | CLP | 25 mg/kg i.p. (single dose) | 40% | 90% | [12] |
| Swiss Mice | CLP | Not specified, every 8h for 3 days | Lower than treated | Increased | [11] |
| C57BL/6 Mice | Cecal Slurry | 1.5 mg/mouse i.p., twice daily for 5 days (started at 1h) | 0% | 80% | [3] |
| C57BL/6 Mice | Cecal Slurry | 1.5 mg/mouse i.p., twice daily for 5 days (started at 6h) | 0% | 60% | [3] |
| C57BL/6 Mice | CLP | 25 mg/kg s.c. (single dose) | Lower than treated | Increased | [10] |
| C57BL/6 Mice | CLP | 125 mg/kg s.c. (single dose) | Lower than treated | Lower than 25 mg/kg group |[10] |
Table 2: Effect of this compound on Bacterial Load
| Animal Model | Sample | This compound Dose (mg/kg) | Outcome | Reference |
|---|---|---|---|---|
| C57BL/6J & β2MKO Mice | Blood & Peritoneal Fluid | 25 | Decreased bacterial counts by at least two orders of magnitude.[12] | [12] |
| C57BL/6 Mice | Blood & Liver | 25 | Significant reduction in bacterial load.[10] | [10] |
| C57BL/6 Mice | Blood & Liver | 125 | Significant reduction in bacterial load.[10] | [10] |
| Neutropenic Mice (E. coli) | Liver | Not specified (IPM/CS + Ca-EDTA) | Reduced from 2.9 x 10⁴ CFU/liver (IPM/CS alone) to 2.3 x 10³ CFU/liver.[13] | [13] |
| Granulocytopenic Mice (E. coli) | Thigh Muscle | 80 | Decreased from 9 x 10⁶ to 4 x 10⁵ CFU (Control increased to 2 x 10⁸ CFU).[14] |[14] |
Table 3: Effect of this compound on Inflammatory Cytokines and Endotoxin
| Animal Model | Analyte | This compound Dose (mg/kg) | Time Point | Outcome vs. Saline Control | Reference |
|---|---|---|---|---|---|
| Swiss Mice | Plasma TNF-α, IL-6 | Not specified | 6h & 24h | Decreased levels.[11] | [11] |
| Swiss Mice | Peritoneal Fluid TNF-α, IL-6 | Not specified | 6h & 24h | Decreased levels.[11] | [11] |
| Swiss Mice | Peritoneal Fluid IL-10 | Not specified | 6h | Decreased concentration.[11] | [11] |
| Swiss Mice | Peritoneal Fluid IL-10 | Not specified | 24h | Increased concentration.[11] | [11] |
| Swiss Mice | Plasma Endotoxin (LPS) | Not specified | Not specified | Increased to 2.2 EU/mL (vs. 1.5 EU/mL in saline group).[11] | [11] |
| C57BL/6 Mice | Plasma & Liver Cytokines | 25 | Not specified | Significant reduction in inflammatory cytokine levels.[10] | [10] |
| C57BL/6 Mice | Plasma & Liver Cytokines | 125 | Not specified | Increased inflammatory cytokine production.[10] | [10] |
| C57BL/6 Mice | Endotoxin Levels | 25 | Not specified | Significant reduction in endotoxin levels.[10] | [10] |
| C57BL/6 Mice | Endotoxin Levels | 125 | Not specified | Increased endotoxin levels.[10] |[10] |
Visualizations
Caption: Workflow diagram of the Cecal Ligation and Puncture (CLP) surgical procedure.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. mdpi.com [mdpi.com]
- 3. Late therapeutic intervention with antibiotics and fluid resuscitation allows for a prolonged disease course with high survival in a severe murine model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Using the Cecal Ligation and Puncture Model of Sepsis to Induce Rats to Multiple Organ Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. This compound alters systemic and liver inflammatory responses in CLP- induced sepsis mice in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibiotic treatment in a murine model of sepsis: impact on cytokines and endotoxin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential effect of this compound treatment on injury caused by cecal ligation and puncture in wild-type and NK cell-deficient beta(2)-microgloblin knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacies of calcium-EDTA in combination with this compound in a murine model of sepsis caused by Escherichia coli with NDM-1 β-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Relation between the therapeutic efficacy of this compound in an experimental infection in granulocytopenic mice and its effect on murine intestinal microbial ecology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Synergistic Effects of Imipenem in Combination with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imipenem is a broad-spectrum β-lactam antibiotic belonging to the carbapenem class.[1][2] It exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4][5] Specifically, this compound binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final step in peptidoglycan synthesis.[1][6] This disruption leads to cell lysis and death.[5] The rise of multidrug-resistant (MDR) organisms presents a significant challenge to effective antimicrobial therapy, necessitating the exploration of combination therapies. The use of two or more antibiotics concurrently can produce a synergistic effect, where the combined activity is greater than the sum of their individual effects.[7] This strategy can enhance bacterial killing, lower the required doses of individual drugs, and potentially reduce the emergence of resistance.[7]
These application notes provide an overview of common synergistic combinations with this compound and detailed protocols for in vitro synergy testing.
Principle of Synergy: this compound's Mechanism of Action
This compound's primary target is the bacterial cell wall. By inhibiting PBPs, it prevents the cross-linking of peptidoglycan chains, compromising the structural integrity of the cell wall.[1] The synergistic potential of this compound is often realized when combined with antibiotics that have different mechanisms of action. For instance, a drug that increases the permeability of the bacterial cell membrane can facilitate the entry of this compound to its target PBPs, or vice-versa.
Caption: this compound inhibits bacterial cell wall synthesis by targeting PBPs.
Key Synergistic Combinations
This compound and Fosfomycin
The combination of this compound and Fosfomycin has shown significant synergistic activity against various pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Acinetobacter calcoaceticus-baumannii (ACB) complex isolates.[8][9][10] Fosfomycin inhibits an early step in peptidoglycan synthesis by inactivating the MurA enzyme.[10] The dual blockade of the cell wall synthesis pathway at different stages is a likely mechanism for their synergy.
Quantitative Data: this compound + Fosfomycin Synergy
| Organism | Method | FIC Index (FICI) | Outcome | Reference |
|---|---|---|---|---|
| A. baumannii, A. pittii, A. nosocomialis | Checkerboard | ≤ 0.5 | Synergy | [10] |
| OXA-48 producing K. pneumoniae | Checkerboard | - | Synergy in 42% of isolates | [11] |
| Carbapenem-resistant P. aeruginosa | Checkerboard | - | Synergy observed | [12] |
| Glycopeptide-intermediate MRSA | Etest | - | Synergy observed |[13] |
This compound and Aminoglycosides (e.g., Amikacin)
The combination of β-lactams and aminoglycosides is a classic example of antibiotic synergy.[14][15] this compound, by damaging the cell wall, is thought to increase the uptake of the aminoglycoside (e.g., amikacin), which then inhibits protein synthesis by binding to the bacterial ribosome.[15][16] This combination has proven effective against multidrug-resistant Gram-negative bacteria like P. aeruginosa and E. coli.[16][17]
Quantitative Data: this compound + Amikacin Synergy
| Organism | Method | MIC Reduction (this compound) | MIC Reduction (Amikacin) | FIC Index (FICI) | Outcome | Reference |
|---|---|---|---|---|---|---|
| P. aeruginosa (MDR) | Checkerboard | 256 µg/mL to 1 µg/mL | 512 µg/mL to 4 µg/mL | 0.011 | Synergy | [17] |
| Acinetobacter (MDR) | Checkerboard | 64 µg/mL to 1 µg/mL | 64 µg/mL to 0.5 µg/mL | 0.023 | Synergy | [15] |
| Klebsiella spp. (MDR) | Checkerboard | 64 µg/mL to 1 µg/mL | 512 µg/mL to 4 µg/mL | 0.023 | Synergy | [15] |
| Nocardia asteroides | Agar Dilution | - | - | - | Synergy |[18] |
Caption: this compound damages the cell wall, facilitating Amikacin uptake.
This compound and Rifampin
Synergy between this compound and Rifampin has been reported against several challenging pathogens, including P. aeruginosa and Enterobacter species.[19] Rifampin inhibits bacterial DNA-dependent RNA polymerase, thus blocking transcription. The combination of cell wall disruption by this compound and transcription inhibition by Rifampin can lead to potent bactericidal activity.
Quantitative Data: this compound + Rifampin Synergy
| Organism | Method | FICI | Outcome | Reference |
|---|---|---|---|---|
| P. aeruginosa (n=62) | Not specified | - | Synergy in 52% of isolates | [19] |
| Enterobacter spp. (n=32) | Not specified | - | Synergy in 35% of isolates | [19] |
| K. pneumoniae (KPC-producing) | Checkerboard | - | Varied synergistic results |[20] |
Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay
The checkerboard assay is a standard in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of an antibiotic combination.[7][21]
Caption: Workflow for performing a checkerboard synergy assay.
Methodology:
-
Materials:
-
96-well microtiter plates
-
This compound and second antibiotic of interest
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)
-
Bacterial isolate
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional, for OD readings)
-
-
Preparation:
-
Prepare stock solutions of each antibiotic at a concentration at least 4 times the highest concentration to be tested.
-
Prepare a bacterial inoculum by suspending colonies from an overnight culture in broth to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[7] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[21]
-
-
Plate Setup (Checkerboard Dilution):
-
Add 50 µL of broth to all wells of a 96-well plate.
-
Antibiotic A (this compound): Serially dilute this compound horizontally across the plate. Add 50 µL of 4x this compound stock to the first column, mix, transfer 50 µL to the second column, and so on, creating 2-fold dilutions.
-
Antibiotic B: Serially dilute Antibiotic B vertically down the plate. Add 50 µL of 4x Antibiotic B stock to the first row, mix, transfer 50 µL to the second row, etc.
-
This results in a matrix of wells each containing a unique combination of concentrations of the two drugs. Include control wells for each antibiotic alone and a growth control (no antibiotics).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis and FICI Calculation:
-
Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and for each combination. The MIC is the lowest concentration that completely inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug and the FICI using the following formulas:[16][21]
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of this compound + FIC of Drug B
-
-
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Protocol 2: Time-Kill Assay
Time-kill assays provide dynamic information about the rate of bactericidal activity of an antibiotic combination over time.[22][23]
Caption: Workflow for performing a time-kill synergy assay.
Methodology:
-
Materials:
-
Flasks or tubes for culture
-
Shaking incubator
-
Antibiotics, broth media, and bacterial isolate
-
Agar plates for colony counting
-
-
Preparation:
-
Grow a bacterial culture to the mid-logarithmic phase of growth.
-
Prepare tubes or flasks containing broth with the antibiotics at desired concentrations (e.g., 0.25x MIC, 0.5x MIC, 1x MIC), both alone and in combination.[15] Include a growth control tube without any antibiotic.
-
-
Inoculation and Sampling:
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
-
Data Analysis and Interpretation:
-
Plot the log₁₀ CFU/mL versus time for each condition (growth control, each antibiotic alone, and the combination).
-
Synergy is typically defined as a ≥ 2-log₁₀ (or 100-fold) decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[24][25]
-
Bactericidal activity is defined as a ≥ 3-log₁₀ (or 99.9%) reduction in CFU/mL from the initial inoculum.[24]
-
Conclusion
Combination therapy involving this compound is a critical strategy in combating multidrug-resistant bacteria. The synergistic interactions observed with agents like fosfomycin, amikacin, and rifampin highlight the potential to enhance clinical efficacy. The checkerboard and time-kill assays are fundamental in vitro tools for identifying and quantifying these synergistic relationships, providing essential data for preclinical and clinical development of new therapeutic regimens. Researchers should carefully select the appropriate testing methodology based on the specific questions being addressed, whether it's a broad screening for synergy (checkerboard) or a detailed analysis of bactericidal kinetics (time-kill).
References
- 1. This compound | C12H17N3O4S | CID 104838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. urology-textbook.com [urology-textbook.com]
- 4. youtube.com [youtube.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound/cilastatin - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Efficacy and safety of fosfomycin plus this compound as rescue therapy for complicated bacteremia and endocarditis due to methicillin-resistant Staphylococcus aureus: a multicenter clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Synergism of this compound with fosfomycin associated with the active cell wall recycling and heteroresistance in Acinetobacter calcoaceticus-baumannii complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro activity of fosfomycin in combination with this compound, meropenem, colistin and tigecycline against OXA 48-positive Klebsiella pneumoniae strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. This compound plus Fosfomycin as Salvage Therapy for Vertebral Osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijmm.ir [ijmm.ir]
- 15. Comparative Investigation into the Roles of this compound:Cyclodextrin Complexation and Antibiotic Combination in Combatting Antimicrobial Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Effect of this compound and Amikacin Combination against Multi-Drug Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synergism of this compound and amikacin in combination with other antibiotics against Nocardia asteroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synergy of this compound--a novel carbapenem, and rifampin and ciprofloxacin against Pseudomonas aeruginosa, Serratia marcescens and Enterobacter species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synergistic activity of colistin plus rifampin against colistin-resistant KPC-producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 22. actascientific.com [actascientific.com]
- 23. journals.asm.org [journals.asm.org]
- 24. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
Application Notes: Imipenem in the Study of Multidrug-Resistant Organism (MDRO) Infections
Introduction
Imipenem is a broad-spectrum β-lactam antibiotic belonging to the carbapenem class, known for its potent activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1][2] It functions by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), which leads to cell lysis and death.[2] Due to its stability against many β-lactamases, this compound has historically been a last-resort antibiotic for treating severe infections.[3] However, the rise of multidrug-resistant organisms (MDROs) expressing carbapenem-hydrolyzing enzymes (carbapenemases) has challenged its efficacy.[3][4]
To counteract resistance, this compound is co-administered with cilastatin, a dehydropeptidase-I inhibitor that prevents its rapid degradation in the kidneys.[2][5] More recently, the combination of this compound/cilastatin with relebactam (I-R), a novel β-lactamase inhibitor, has been developed.[6][7] Relebactam restores this compound's activity against many resistant strains, including those producing Klebsiella pneumoniae carbapenemase (KPC) and AmpC β-lactamases, as well as multidrug-resistant Pseudomonas aeruginosa.[6][7][8] This combination is largely unaffected by resistance mechanisms like efflux pumps or porin channel loss in P. aeruginosa.[7]
These application notes provide an overview of the use of this compound in research settings, focusing on its application against MDROs, summarizing key quantitative data, and detailing relevant experimental protocols.
Data Presentation
Table 1: Clinical Efficacy of this compound-Based Regimens against MDRO Infections
| Study Reference | Infection Type(s) | Pathogen(s) | Treatment Regimen | No. of Patients | Clinical Success/Cure Rate | Key Findings |
| Brooks RG, et al. (1985)[1] | Various serious infections | Mixed aerobic/anaerobic bacteria | This compound/Cilastatin | 33 | 79% | Highly effective for a wide variety of serious bacterial infections. |
| Shilliday BB, et al. (1987)[9] | Infections in burn patients (Pulmonary, UTI, Wound, Bacteremia) | Primarily P. aeruginosa | This compound/Cilastatin | 20 | 65% (13/20) | Clinically successful in the majority of patients; resistance emerged in some P. aeruginosa isolates. |
| Jorgensen J, et al. (2021)[6][10] | Mixed, primarily pulmonary | P. aeruginosa (76%), other Gram-negatives | This compound/Cilastatin/Relebactam (I-R) | 21 | 67% (30-day survival) | I-R used when no other active agents were available; majority of P. aeruginosa isolates were MDR. |
| Gallagher JC, et al. (2025)[7][11] | Primarily lower respiratory tract infections (52.3%) | P. aeruginosa (72.2%), other Gram-negatives | This compound/Cilastatin/Relebactam (I-R) | 151 | 70.2% | Real-world study showing clinical success in a large cohort with carbapenem-nonsusceptible pathogens. |
| Dadashi M, et al. (2025)[12] | Severe MDR Gram-negative infections | KPC-producing K. pneumoniae | This compound/Cilastatin/Relebactam (I-R) | N/A | High clinical success | Demonstrated high success rates in a critically ill patient cohort in Italy. |
Table 2: Microbiological Efficacy of this compound-Based Regimens
| Study Reference | Organism(s) | Method | Key Findings |
| Brooks RG, et al. (1985)[1] | Mixed bacteria | Clinical evaluation | Microbiologic cure was achieved in 85% (23/27) of evaluable patients. |
| El-badawy MF, et al. (2019)[13] | Multi-drug resistant P. aeruginosa | Checkerboard Technique | Combination of this compound and amikacin showed synergistic activity, reducing the MIC of this compound from 256 µg/mL to 1 µg/mL. |
| Tamma PD, et al. (2024)[14] | ESBL-producing Enterobacterales (Pyelonephritis or cUTI) | IDSA Guidance | This compound-cilastatin is a preferred agent when resistance or toxicities preclude the use of TMP-SMX or fluoroquinolones. |
| Dadashi M, et al. (2025)[15] | Various Gram-negatives | Meta-analysis | I-R (250mg relebactam dose) showed no statistically significant difference in microbiologic response at early follow-up compared to standard of care. |
| Al-Harbi et al. (2020)[16] | P. aeruginosa | MIC Testing | 32 out of 634 clinical isolates (5%) were this compound-resistant. High-level resistance (MIC ≥64 mg/L) was found in 84.3% of these. |
Table 3: In Vivo Efficacy of this compound in Murine Infection Models
| Study Reference | Animal Model | Pathogen | Treatment Regimen | Key Efficacy Endpoint & Results |
| El-badawy MF, et al. (2019)[13] | Peritonitis Mouse Model | Multi-drug resistant P. aeruginosa | This compound + Amikacin | Statistically significant reduction in bacterial counts (p < 0.5) with combination therapy. |
| Taha EA, et al. (2022)[17] | Peritonitis Mouse Model | Multi-drug resistant E. coli | This compound + Amikacin | Combination therapy showed a bactericidal effect after 24 hours. |
| Cottrell ML, et al. (2016)[3] | Disseminated Infection Model | This compound-resistant P. aeruginosa | This compound + Relebactam (10, 20, 40 mg/kg) | Log reduction in CFU of 1.72, 3.13, and 3.73, respectively. |
| Cottrell ML, et al. (2016)[3] | Disseminated Infection Model | This compound-resistant K. pneumoniae | This compound + Relebactam (20, 40, 80 mg/kg) | Log reduction in CFU of 2.29, 3.06, and 2.36, respectively. |
Experimental Protocols
Protocol 1: Antimicrobial Susceptibility Testing (AST) - Checkerboard Synergy Assay
This protocol is adapted from studies evaluating the synergistic effect of this compound in combination with other antibiotics, such as amikacin.[13][17]
Objective: To determine the in vitro synergistic, additive, indifferent, or antagonistic effect of this compound combined with a second antimicrobial agent against an MDRO isolate.
Materials:
-
MDRO bacterial isolate (e.g., P. aeruginosa, E. coli)
-
Mueller-Hinton broth (MHB)
-
This compound and second antibiotic stock solutions
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Isolate Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from an overnight culture. Dilute this suspension in MHB to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Antibiotic Dilution:
-
Prepare serial twofold dilutions of this compound in MHB along the x-axis of the 96-well plate.
-
Prepare serial twofold dilutions of the second antibiotic (e.g., amikacin) in MHB along the y-axis.
-
The final concentrations should typically range from 1/32 to 4 times the Minimum Inhibitory Concentration (MIC) of each drug.
-
-
Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. Include wells for growth control (no antibiotic) and sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: Determine the MIC of each antibiotic alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
Calculation of Fractional Inhibitory Concentration Index (FICI):
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Second Antibiotic = (MIC of Second Antibiotic in combination) / (MIC of Second Antibiotic alone)
-
FICI = FIC of this compound + FIC of Second Antibiotic
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Protocol 2: In Vivo Murine Peritonitis Model
This protocol outlines a common model to assess the efficacy of antibiotic treatments for systemic infections caused by MDROs.[13][17]
Objective: To evaluate the in vivo therapeutic efficacy of this compound, alone or in combination, in a mouse model of peritonitis.
Materials:
-
Laboratory mice (e.g., Swiss albino, BALB/c)
-
MDRO bacterial isolate
-
Sterile saline or appropriate vehicle
-
This compound and other test antibiotics
-
Syringes and needles for injection
Procedure:
-
Infection Induction:
-
Prepare a mid-logarithmic phase culture of the MDRO isolate.
-
Inject a specific inoculum (e.g., 1 x 10^8 CFU) intraperitoneally (IP) into each mouse to induce peritonitis.
-
-
Animal Groups: Divide the animals into multiple groups (n=6-10 per group):
-
Group 1: Negative control (infected, receives sterile saline).
-
Group 2: this compound monotherapy.
-
Group 3: Second antibiotic monotherapy.
-
Group 4: this compound + second antibiotic combination therapy.
-
-
Treatment Administration:
-
Begin treatment at a specified time post-infection (e.g., 2-3 hours).
-
Administer antibiotics via the appropriate route (e.g., intraperitoneally or subcutaneously) at clinically relevant doses and intervals. For example, this compound at 40 mg/kg every 4 hours.[17]
-
-
Monitoring and Endpoint:
-
Monitor animals for signs of illness and mortality over a defined period (e.g., 24-72 hours).
-
At the end of the experiment (e.g., 24 hours), euthanize a subset of animals from each group.
-
Collect peritoneal fluid or blood samples for bacterial load quantification via serial dilution and plating on agar plates.
-
-
Data Analysis: Compare the bacterial counts (CFU/mL) between the control and treatment groups using appropriate statistical tests (e.g., ANOVA, t-test). A significant reduction in bacterial load in the treatment groups indicates efficacy.
Protocol 3: In Vitro Time-Kill Assay
This protocol is used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[13]
Objective: To determine the rate of bacterial killing by this compound at various concentrations.
Materials:
-
MDRO bacterial isolate
-
Mueller-Hinton broth (MHB)
-
This compound stock solution
-
Sterile tubes or flasks
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in MHB to achieve a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Assay Setup: Prepare tubes with MHB containing this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a growth control tube without any antibiotic.
-
Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension. Incubate all tubes at 37°C with shaking.
-
Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Quantification: Perform serial dilutions of each aliquot in sterile saline and plate onto agar plates. Incubate the plates for 18-24 hours.
-
Data Collection: Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point for each concentration.
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each antibiotic concentration.
-
Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL.
-
Synergy in combination studies is defined as a ≥2-log10 decrease in CFU/mL by the combination compared with the most active single agent.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound and common bacterial resistance pathways.
Caption: Experimental workflow for evaluating this compound combination therapy.
Caption: Logical flow for the clinical application of this compound/Relebactam.
References
- 1. Open trial of this compound/cilastatin therapy for serious bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. In Vivo Efficacy of Relebactam (MK-7655) in Combination with this compound-Cilastatin in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multidrug-Resistant Bacteria: Their Mechanism of Action and Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. academic.oup.com [academic.oup.com]
- 7. Real-World Applications of this compound-Cilastatin-Relebactam: Insights From a Multicenter Observational Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Treatment Options for Multidrug Resistant Gram-Negative Pathogens in Bone and Joint Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical trial of this compound/cilastatin in severely burned and infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Early Multicenter Experience With this compound-Cilastatin-Relebactam for Multidrug-Resistant Gram-Negative Infections | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Restoring Control: Real-World Success with this compound–Relebactam in Critical MDR Infections—A Multicenter Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 15. Clinical and Microbiologic Efficacy and Safety of this compound/Cilastatin/Relebactam in Complicated Infections: A Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Epidemiology and Mechanisms of High-Level Resistance to Meropenem and this compound in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing Imipenem's Efficacy Against Bacterial Biofilms
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent tolerance to conventional antimicrobial agents. Imipenem, a broad-spectrum carbapenem antibiotic, is often employed to treat severe bacterial infections. However, its effectiveness can be compromised when bacteria form biofilms. Accurate and reproducible methods for assessing the efficacy of this compound against these complex communities are crucial for understanding its therapeutic potential and for the development of novel anti-biofilm strategies.
These application notes provide detailed protocols for key in vitro methods to evaluate the efficacy of this compound against bacterial biofilms, including the determination of minimum biofilm eradication concentration (MBEC), quantification of biofilm biomass using crystal violet staining, visualization of biofilm viability via confocal laser scanning microscopy (CLSM), and analysis of gene expression through quantitative PCR (qPCR).
Data Presentation: Quantitative Efficacy of this compound Against Bacterial Biofilms
The following tables summarize quantitative data on the efficacy of this compound against biofilms of common pathogenic bacteria. These values are indicative and can vary depending on the bacterial strain, biofilm formation conditions, and the specific assay used.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of this compound
| Bacterial Species | Planktonic MIC (µg/mL) | Biofilm MBEC (µg/mL) | Fold Increase (MBEC/MIC) | Reference |
| Pseudomonas aeruginosa | 2 - 8 | 128 - >1024 | 16 - >128 | [1][2] |
| Acinetobacter baumannii | 8 - 32 | >512 | >16 | [3][4] |
| Staphylococcus aureus | 0.5 - 4 | 16 - 256 | 8 - 64 | [1][5] |
| Klebsiella pneumoniae | ≤1 - 8 | 25 - >100 | >25 | [6] |
Table 2: Effect of this compound on Biofilm-Related Gene Expression
| Bacterial Species | Gene | Function | Change in Expression upon this compound Treatment | Reference |
| Pseudomonas aeruginosa | algC | Alginate biosynthesis | Upregulated | [2][7] |
| Pseudomonas aeruginosa | oprD | This compound influx | Downregulated in resistant strains | [2] |
| Acinetobacter baumannii | pgaB | Biofilm matrix synthesis | Upregulated at sub-MIC concentrations | [8] |
| Staphylococcus epidermidis | icaA | Polysaccharide intercellular adhesin (PIA) synthesis | Downregulated | [9][10] |
Experimental Protocols
Protocol 1: Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol determines the minimum concentration of this compound required to eradicate a pre-formed bacterial biofilm.[11][12][13]
Materials:
-
MBEC Assay® device (e.g., Calgary Biofilm Device) with a 96-peg lid
-
Sterile 96-well microtiter plates
-
Bacterial culture in appropriate broth medium (e.g., Tryptic Soy Broth - TSB)
-
This compound stock solution
-
Sterile saline or phosphate-buffered saline (PBS)
-
Fresh growth medium
-
Plate shaker
-
Microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard in a suitable broth medium.
-
Biofilm Formation:
-
Dispense 150 µL of the prepared bacterial inoculum into each well of a 96-well microtiter plate.[13]
-
Place the MBEC peg lid onto the microtiter plate, ensuring the pegs are submerged in the inoculum.
-
Incubate the plate at 37°C for 24-48 hours on a rocker or shaker to allow for biofilm formation on the pegs.[1][13]
-
-
Preparation of this compound Dilutions:
-
Prepare a serial two-fold dilution of this compound in fresh broth medium in a new 96-well plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
-
Exposure to this compound:
-
Gently remove the peg lid from the biofilm formation plate and rinse the pegs by immersing them in a plate containing sterile saline or PBS to remove planktonic bacteria.
-
Transfer the peg lid to the plate containing the this compound dilutions.
-
Incubate at 37°C for 24 hours.[1]
-
-
Recovery of Biofilm Bacteria:
-
After incubation, remove the peg lid and rinse the pegs again in sterile saline or PBS.
-
Place the peg lid into a new 96-well plate containing 200 µL of fresh, sterile recovery broth in each well.
-
Sonicate the plate for 5-10 minutes to dislodge the biofilm bacteria from the pegs into the recovery broth.[12]
-
-
Determination of MBEC:
-
Following sonication, remove the peg lid and cover the recovery plate with a standard lid.
-
Incubate the recovery plate at 37°C for 24 hours.
-
The MBEC is determined as the lowest concentration of this compound that prevents bacterial regrowth, observed as a lack of turbidity in the wells of the recovery plate.[1] This can be assessed visually or by measuring the optical density (OD) at 600 nm.
-
Caption: Workflow for the Minimum Biofilm Eradication Concentration (MBEC) assay.
Protocol 2: Crystal Violet (CV) Staining for Biofilm Biomass Quantification
This protocol quantifies the total biofilm biomass after treatment with this compound.[14][15][16]
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial culture in appropriate broth medium
-
This compound stock solution
-
Sterile saline or PBS
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid or 95% Ethanol
-
Microplate reader
Procedure:
-
Biofilm Formation and Treatment:
-
Dispense 100 µL of a standardized bacterial inoculum into each well of a 96-well plate.
-
Add 100 µL of two-fold serial dilutions of this compound to the wells. Include appropriate controls.
-
Incubate the plate at 37°C for 24-48 hours to allow biofilm formation in the presence of the antibiotic.
-
-
Washing:
-
Gently discard the planktonic culture from the wells.
-
Wash the wells three times with 200 µL of sterile saline or PBS to remove non-adherent cells. Be gentle to avoid dislodging the biofilm.[14]
-
After the final wash, invert the plate and tap it on a paper towel to remove excess liquid.
-
-
Staining:
-
Washing:
-
Discard the crystal violet solution.
-
Wash the wells four times with 200 µL of sterile saline or PBS to remove excess stain.[14]
-
-
Solubilization:
-
Air dry the plate completely.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[16]
-
Incubate for 10-15 minutes at room temperature, with gentle shaking to ensure full solubilization.
-
-
Quantification:
Caption: Workflow for the Crystal Violet (CV) biofilm biomass assay.
Protocol 3: Confocal Laser Scanning Microscopy (CLSM) with Live/Dead Staining
This protocol allows for the visualization of biofilm structure and the differentiation of live and dead cells within the biofilm following this compound treatment.[17][18]
Materials:
-
Biofilms grown on suitable surfaces (e.g., glass coverslips, chamber slides)
-
This compound solution
-
Live/Dead BacLight™ Bacterial Viability Kit or similar (containing SYTO 9 and propidium iodide)
-
Sterile saline or PBS
-
Confocal laser scanning microscope
Procedure:
-
Biofilm Formation and Treatment:
-
Grow biofilms on a CLSM-compatible surface (e.g., in a chamber slide) for 24-48 hours.
-
Treat the mature biofilms with the desired concentration of this compound for a specified duration (e.g., 24 hours). Include an untreated control.
-
-
Staining:
-
Gently remove the medium and rinse the biofilm once with sterile saline or PBS.
-
Prepare the Live/Dead staining solution according to the manufacturer's instructions (typically a mixture of SYTO 9 and propidium iodide in saline).
-
Add the staining solution to the biofilm and incubate in the dark at room temperature for 15-30 minutes.
-
-
Imaging:
-
Gently rinse the biofilm to remove excess stain.
-
Mount the sample on the confocal microscope.
-
Acquire images using appropriate laser excitation and emission filters for the two dyes (e.g., excitation/emission ~488/500 nm for SYTO 9 - live cells, and ~535/617 nm for propidium iodide - dead cells).[17]
-
Collect a series of optical sections (z-stacks) through the thickness of the biofilm to allow for 3D reconstruction.[17]
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ, FIJI) to process the z-stacks.
-
Quantify the biovolume of live (green fluorescence) and dead (red fluorescence) cells to determine the percentage of viable cells.
-
Caption: Workflow for CLSM analysis of biofilm viability.
Protocol 4: Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol assesses the effect of this compound on the expression of genes involved in biofilm formation and resistance.[19][20][21]
Materials:
-
Biofilms grown with and without this compound treatment
-
RNA extraction kit suitable for bacteria and biofilms
-
DNase I
-
Reverse transcriptase kit for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for target and housekeeping genes
-
qPCR instrument
Procedure:
-
Biofilm Culture and Treatment:
-
Grow bacterial biofilms in the presence and absence of sub-inhibitory concentrations of this compound.
-
-
RNA Extraction:
-
Harvest cells from the biofilm. This may require scraping or sonication.
-
Extract total RNA using a commercial kit, ensuring the lysis method is effective for biofilm-encased cells.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop) and/or microfluidics (e.g., Bioanalyzer).[22]
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcriptase kit. Include a no-reverse-transcriptase control to check for DNA contamination.
-
-
qPCR:
-
Set up qPCR reactions containing the cDNA template, qPCR master mix, and specific primers for the target gene(s) and a validated housekeeping gene (for normalization).
-
Run the qPCR reaction in a thermal cycler using an appropriate cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[20][22]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression fold change using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated sample to the untreated control.[22]
-
Caption: Logical relationship for qPCR-based gene expression analysis in biofilms.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Investigating the Link Between this compound Resistance and Biofilm Formation by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Biofilm Formation and Resistance to this compound and Ciprofloxacin among Clinical Isolates of Acinetobacter baumannii in Tehran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vitro Effect of this compound, Fosfomycin, Colistin, and Gentamicin Combination against Carbapenem-resistant and Biofilm-forming Pseudomonas aeruginosa Isolated from Burn Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antimicrobial and antibiofilm effects of gentamicin, this compound, and fucoidan combinations against dual-species biofilms of Staphylococcus aureus and Acinetobacter baumannii isolated from diabetic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pseudomonas aeruginosa Biofilms Exposed to this compound Exhibit Changes in Global Gene Expression and β-Lactamase and Alginate Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Sub-Minimum Inhibitory Concentrations of this compound and Colistin on Expression of Biofilm-Specific Antibiotic Resistance and Virulence Genes in Acinetobacter baumannii Sequence Type 1894 | MDPI [mdpi.com]
- 9. Effects of this compound-containing Niosome nanoparticles against high prevalence methicillin-resistant Staphylococcus Epidermidis biofilm formed - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ASTM E2799: Minimum Biofilm Eradication Concentration (MBEC) Assay® Method - Innovotech [innovotech.ca]
- 12. emerypharma.com [emerypharma.com]
- 13. innovotech.ca [innovotech.ca]
- 14. Crystal violet staining protocol | Abcam [abcam.com]
- 15. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. static.igem.org [static.igem.org]
- 17. Biofilm viability checker: An open-source tool for automated biofilm viability analysis from confocal microscopy images - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tools of the Trade: Image Analysis Programs for Confocal Laser-Scanning Microscopy Studies of Biofilms and Considerations for Their Use by Experimental Researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gene Expression Quantification from Pathogenic Bacterial Biofilms by Quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Optimizing a qPCR Gene Expression Quantification Assay for S. epidermidis Biofilms: A Comparison between Commercial Kits and a Customized Protocol | PLOS One [journals.plos.org]
- 21. researchgate.net [researchgate.net]
- 22. This compound Treatment Induces Expression of Important Genes and Phenotypes in a Resistant Acinetobacter baumannii Isolate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation and Stability of Imipenem in Laboratory Infusion Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imipenem is a broad-spectrum β-lactam antibiotic belonging to the carbapenem class. It is often co-administered with cilastatin, an inhibitor of the renal enzyme dehydropeptidase I, to prevent its rapid degradation in the kidneys. Due to its chemical structure, particularly the strained β-lactam ring, this compound is inherently unstable in aqueous solutions, which presents challenges in its preparation and administration for both clinical and laboratory purposes.[1][2] Understanding the stability of this compound in various infusion solutions is critical for ensuring its efficacy and for the development of reliable experimental protocols.
These application notes provide a comprehensive overview of the preparation and stability of this compound in commonly used laboratory infusion solutions. The document includes detailed experimental protocols for stability testing, quantitative stability data, and visual representations of the experimental workflow and degradation pathways.
Stability of this compound in Infusion Solutions
The stability of this compound in solution is influenced by several factors, including the type of infusion fluid, the concentration of the drug, the storage temperature, and the pH of the solution.[3][4][5] Generally, this compound is more stable in 0.9% sodium chloride (normal saline) than in dextrose solutions.[4][6] Higher concentrations of this compound and elevated temperatures accelerate its degradation.[3][5]
Quantitative Stability Data
The following table summarizes the stability of this compound in various infusion solutions under different storage conditions. Stability is defined as the retention of at least 90% of the initial this compound concentration.
| Infusion Solution | This compound Concentration (mg/mL) | Storage Temperature (°C) | Stability (Time to 90% of Initial Concentration) | Reference |
| 0.9% Sodium Chloride | 5 | 25 | 6 hours | [3][7] |
| 0.9% Sodium Chloride | 10 | 25 | 3-6 hours | [3][7] |
| 0.9% Sodium Chloride | 5 | 30 | 6 hours | [3][7] |
| 0.9% Sodium Chloride | 10 | 30 | < 1 hour | [3][7] |
| 0.9% Sodium Chloride | 5 | 40 | 6 hours | [3][7] |
| 0.9% Sodium Chloride | 10 | 40 | < 1 hour | [3][7] |
| 0.9% Sodium Chloride | 2.5 | 4 | > t90 of 25°C solution | [4][6] |
| 0.9% Sodium Chloride | 5.0 | 4 | > t90 of 25°C solution | [4][6] |
| 5% Dextrose | 5 | 25 | Shorter stability than in 0.9% NaCl | [8] |
| Total Parenteral Nutrition (TPN) Solution | 5 | Room Temperature | Stable for 15 minutes | [9] |
Experimental Protocols
This section outlines a general protocol for the preparation of this compound solutions and the assessment of their stability.
Materials and Equipment
-
This compound reference standard (e.g., USP this compound Monohydrate)
-
Cilastatin reference standard (if applicable)
-
Infusion solutions (e.g., 0.9% Sodium Chloride, 5% Dextrose)
-
Volumetric flasks and pipettes
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Temperature-controlled incubator or water bath
-
Syringes and syringe filters (0.22 µm)
Preparation of this compound Infusion Solutions
-
Reconstitution: Aseptically reconstitute a known amount of this compound powder with a specified volume of sterile water for injection to create a stock solution.
-
Dilution: Immediately dilute the stock solution with the desired infusion fluid (e.g., 0.9% Sodium Chloride) to achieve the target concentrations for the stability study.
-
Homogenization: Gently mix the solution to ensure homogeneity.
-
Initial Sampling: Immediately after preparation, withdraw an aliquot of the solution. This will serve as the time zero (T0) sample.
-
Storage: Store the prepared infusion solutions under the desired temperature conditions (e.g., 25°C, 4°C).
Stability Testing by HPLC
-
Sample Preparation: At specified time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot of the stored this compound solution. Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A common method involves a C18 column and a mobile phase consisting of a phosphate buffer and an organic modifier like methanol or acetonitrile.[10] Detection is typically performed at a wavelength around 300 nm.[11]
-
Quantification: Determine the concentration of this compound in each sample by comparing the peak area to a standard curve generated from freshly prepared this compound standards of known concentrations.
-
Data Analysis: Calculate the percentage of the initial this compound concentration remaining at each time point. The stability is typically defined as the time at which the concentration drops to 90% of the initial value (t90).
Visualizations
Experimental Workflow for this compound Stability Assessment
Caption: A flowchart illustrating the key steps in assessing the stability of this compound in infusion solutions.
Simplified Degradation Pathway of this compound
Caption: A diagram showing the primary degradation pathways of this compound in aqueous solutions.
Conclusion
The stability of this compound in laboratory infusion solutions is a critical parameter that must be carefully considered in experimental design. The data and protocols presented in these application notes provide a foundation for researchers to prepare and handle this compound solutions in a manner that ensures the integrity of their studies. Adherence to appropriate storage conditions and the use of validated analytical methods are essential for obtaining accurate and reproducible results. The primary degradation route for this compound in aqueous solutions is the hydrolysis of the β-lactam ring.[2] In weakly acidic solutions, this compound can undergo complex oligomerization, while in weakly alkaline conditions, intermolecular reactions between the β-lactam and formimidoyl groups can occur.[12] Freezing solutions of this compound at -10 or -20 °C does not significantly prevent degradation.[6]
References
- 1. Degradation kinetics of this compound in normal saline and in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Concentration and Temperature on Stability of this compound Focused on Solutions for Extended Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compatibility of this compound-cilastatin sodium with commonly used intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of Concentration and Temperature on Stability of this compound Focused on Solutions for Extended Infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. publications.ashp.org [publications.ashp.org]
- 9. Stability of this compound and cilastatin sodium in total parenteral nutrient solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. STABILITY INDICATING RP-HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF this compound AND CILASTATIN IN INJECTION FORMULATIONS | Semantic Scholar [semanticscholar.org]
- 11. This compound [drugfuture.com]
- 12. Stability and kinetics of degradation of this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spectrophotometric Monitoring of Imipenem Degradation Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imipenem is a broad-spectrum β-lactam antibiotic belonging to the carbapenem class. Its chemical instability in aqueous solutions, primarily due to the strained β-lactam ring, presents a significant challenge in its formulation, storage, and clinical administration. Understanding the degradation kinetics of this compound is crucial for ensuring its therapeutic efficacy and safety. Spectrophotometry offers a rapid, accessible, and non-destructive method for monitoring the degradation of this compound in real-time by observing changes in its ultraviolet-visible (UV-Vis) absorption spectrum.
These application notes provide detailed protocols for spectrophotometric assays to monitor the degradation kinetics of this compound under various conditions, including enzymatic hydrolysis and forced degradation.
Principle of the Assay
This compound possesses a characteristic UV absorbance maximum at approximately 300 nm, which is attributable to the carbapenem nucleus.[1] Hydrolysis of the β-lactam ring, a primary degradation pathway, leads to a loss of this chromophore and a corresponding decrease in absorbance at this wavelength.[1][2] By monitoring the change in absorbance over time, the rate of this compound degradation can be determined. Furthermore, the appearance of degradation products can sometimes be monitored at other wavelengths. For instance, acid-catalyzed oligomerization can result in the formation of yellow-colored diketopiperazines that absorb in the visible region, around 405 nm.[2]
Key Applications
-
Stability Studies: Evaluating the stability of this compound in different formulations, pH conditions, and temperatures.
-
Enzyme Kinetics: Studying the kinetics of this compound hydrolysis by β-lactamase enzymes.[1][3]
-
Drug Development: Screening for stabilizing agents and developing stable formulations of this compound.
-
Quality Control: Assessing the integrity of this compound in pharmaceutical preparations.
Data Presentation: this compound Degradation Kinetics
The following tables summarize quantitative data related to this compound degradation under different conditions.
Table 1: Spectrophotometric Properties of this compound and its Degradation
| Analyte | Maximum Absorbance (λmax) | Molar Extinction Coefficient (Δɛ) | Notes |
| This compound | ~300 nm[1][4] | 11,500 M⁻¹cm⁻¹ at 295 nm[3] | The primary wavelength for monitoring degradation. |
| This compound Degradation Product (Hydrolyzed) | ~310 nm[1] | Not specified | Appearance of this peak indicates hydrolysis.[1] |
| This compound Degradation Product (Acid-catalyzed) | ~405 nm[2] | Not specified | Formation of yellow-colored diketopiperazines.[2] |
| This compound (in first-order derivative spectrophotometry) | 318 nm[5] | Not applicable | Used for quantification in the presence of interfering substances.[5] |
Table 2: Kinetic Parameters for this compound Degradation
| Condition | Parameter | Value | Reference |
| Enzymatic Hydrolysis (with ImiS MβL) | Time for complete hydrolysis | ~50 seconds | [1] |
| Enzymatic Hydrolysis (various β-lactamases) | kcat | 0.002 s⁻¹ (TEM-26) to 0.2 s⁻¹ (CTX-M-15) | [3] |
| Thermal Degradation in Cation-Adjusted Mueller Hinton Broth (pH 7.25, 36°C) | Half-life (t₁/₂) | 16.9 hours | [6] |
| Thermal Degradation in Agar (37°C) | Half-life (t₁/₂) | 21.8 hours | [6] |
| Degradation in Water (25°C, 1,000 mg/L) | Half-life (t₁/₂) | 14.7 hours | [6] |
| Degradation in 0.9% NaCl (23°C) | Time to 90% initial concentration | 9 hours | [7] |
| Degradation in 5% Dextrose in Water (D5W) (23°C) | Time to 90% initial concentration | 6 hours | [7] |
Experimental Protocols
Protocol 1: Monitoring Enzymatic Hydrolysis of this compound
This protocol is designed to monitor the degradation of this compound in the presence of a β-lactamase enzyme.
Materials:
-
This compound powder
-
Purified β-lactamase enzyme (e.g., ImiS, NDM-1)
-
50 mM Tris buffer (pH 7.0) or 50 mM Phosphate buffer (pH 7.0)[1][3]
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 12 mM) in the chosen buffer. Keep on ice.
-
Prepare a working solution of the β-lactamase enzyme (e.g., 0.2 µM) in the same buffer.[1]
-
-
Spectrophotometer Setup:
-
Assay Protocol:
-
Pipette 990 µL of the enzyme solution into a quartz cuvette and place it in the spectrophotometer.
-
Record a baseline spectrum or zero the instrument with the enzyme solution.
-
Initiate the reaction by adding 10 µL of the this compound stock solution to the cuvette, resulting in a final this compound concentration of 120 µM.[1]
-
Immediately start monitoring the change in absorbance at 300 nm over time. Collect data at regular intervals (e.g., every second) until the absorbance stabilizes, indicating the completion of the reaction.[1]
-
-
Data Analysis:
-
Plot the absorbance at 300 nm versus time.
-
The initial velocity (v₀) of the reaction can be calculated from the initial linear portion of the curve using the Beer-Lambert law (A = ɛcl), where A is absorbance, ɛ is the molar extinction coefficient, c is the concentration, and l is the path length. The change in concentration over time gives the rate.
-
Kinetic parameters such as Kₘ and Vₘₐₓ can be determined by measuring the initial rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Protocol 2: Forced Degradation Study of this compound
This protocol describes how to assess the stability of this compound under various stress conditions.
Materials:
-
This compound powder
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Deionized water
-
UV-Vis Spectrophotometer
-
pH meter
-
Thermostatic water bath or oven
-
Photostability chamber
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in deionized water (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at room temperature and take samples at different time points (e.g., 0, 15, 30, 60 minutes). Neutralize the samples with 0.1 M NaOH before analysis.[8]
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate at room temperature and take samples at various intervals. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Keep at room temperature and sample over time.
-
Thermal Degradation: Place a solution of this compound in a clear glass vial in an oven at a set temperature (e.g., 90°C) and sample at different time points.
-
Photolytic Degradation: Expose a solution of this compound in a clear glass vial to UV light (e.g., 200 watt hr/m²) and white fluorescent light (e.g., 10 K Lux) in a photostability chamber. A control sample should be kept in the dark.
-
-
Spectrophotometric Analysis:
-
For each time point and condition, dilute the sample appropriately with buffer.
-
Scan the UV-Vis spectrum (e.g., 200-450 nm) to identify changes in the absorbance maximum and the appearance of new peaks.
-
Quantify the remaining this compound by measuring the absorbance at 300 nm.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each stress condition.
-
Determine the degradation kinetics by plotting the natural logarithm of the remaining concentration versus time. A linear plot indicates first-order kinetics, and the negative of the slope gives the degradation rate constant (k). The half-life (t₁/₂) can be calculated as 0.693/k.
-
Visualizations
This compound Degradation Pathways
The following diagram illustrates the primary degradation pathways of this compound.
Caption: Primary degradation pathways of this compound.
Experimental Workflow for Kinetic Analysis
The following diagram outlines the general workflow for studying this compound degradation kinetics using spectrophotometry.
Caption: Workflow for spectrophotometric kinetic analysis.
References
- 1. brieflands.com [brieflands.com]
- 2. Direct Colorimetry of this compound Decomposition as a Novel Cost-Effective Method for Detecting Carbapenemase-Producing Enterobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolysis and Inhibition Profiles of β-Lactamases from Molecular Classes A to D with Doripenem, this compound, and Meropenem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Determination of this compound and cilastatin sodium in Primaxin by first order derivative ultraviolet spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cjhp-online.ca [cjhp-online.ca]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Use of Imipenem/Cilastatin for Treating Pseudomonas aeruginosa Infections in Cystic Fibrosis Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cystic Fibrosis (CF) is a genetic disorder that significantly impacts the respiratory system, creating an environment ripe for chronic bacterial infections. Pseudomonas aeruginosa is a primary pathogen in this context, notoriously difficult to eradicate due to its formation of biofilms and development of antibiotic resistance. Imipenem/cilastatin is a broad-spectrum carbapenem antibiotic combination used to treat severe bacterial infections. This compound inhibits bacterial cell wall synthesis, while cilastatin prevents the renal degradation of this compound, thereby increasing its bioavailability.[1] These application notes provide a summary of the use of this compound/cilastatin in treating P. aeruginosa infections in preclinical CF models, including quantitative efficacy data and detailed experimental protocols.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound/Cilastatin in Human Cystic Fibrosis Patients
| Parameter | This compound | Cilastatin | Reference |
| Dosage | 30-90 mg/kg/day (IV) | 30-90 mg/kg/day (IV) | [2] |
| Half-life (t½) | 1.2 ± 0.4 h | 0.61 ± 0.14 h | |
| Urinary Recovery | 50% | 78% | [2] |
| Renal Clearance (% of Serum Clearance) | 54% | 88% | [2] |
Table 2: Clinical Efficacy of this compound/Cilastatin in Cystic Fibrosis Patients with P. aeruginosa Exacerbations
| Clinical Outcome | Pre-treatment | Post-treatment | p-value | Reference |
| Shwachman Score | 46.6 | 50.3 | < 0.001 | [3] |
| Clinical Efficacy Score | 34.3 | 43.3 | < 0.001 | [3] |
| Vital Capacity (% predicted) | 53.7% | 58.5% | < 0.01 | [3] |
| Forced Expiratory Volume in 1 sec (% predicted) | 39.5% | 42.6% | - | [3] |
| P. aeruginosa in sputum (log10 CFU/ml) | 8.5 | 8.1 | > 0.1 | [3] |
Note: While clinical improvement was observed, a significant decrease in bacterial load in sputum was not always achieved, and the emergence of resistance was a notable concern.[3][4][5]
Table 3: Preclinical Efficacy of this compound/Cilastatin in Murine Models of P. aeruginosa Infection
| Murine Model | Treatment Regimen | Outcome Measure | Result | Reference |
| Disseminated Infection | This compound/Relebactam (REL) | Log reduction in CFU | 3.73 (REL 40 mg/kg) | [5] |
| Pulmonary Infection | This compound/Relebactam (REL) | Log reduction in CFU | 4.59 (REL 80 mg/kg) | [5] |
| Biofilm Infection | This compound (8-64 mg/kg) | Time above MBIC (T>MBIC) | Correlated with efficacy | [6] |
Note: The addition of the β-lactamase inhibitor relebactam has been shown to enhance the efficacy of this compound against resistant strains.[5]
Experimental Protocols
Protocol 1: Establishment of a Chronic Pseudomonas aeruginosa Lung Infection in a Murine Model
This protocol is adapted from established methods for creating a chronic lung infection model relevant to cystic fibrosis using agar beads.[7][8][9]
Materials:
-
Pseudomonas aeruginosa strain (e.g., a clinical isolate from a CF patient or a mucoid laboratory strain like PAO1)
-
Tryptic Soy Broth (TSB)
-
Agar
-
Mineral oil
-
Phosphate-buffered saline (PBS), sterile
-
C57BL/6 or other suitable mouse strain
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Intratracheal instillation equipment
Procedure:
-
Bacterial Culture: Inoculate P. aeruginosa in TSB and grow overnight at 37°C with shaking.
-
Preparation of Agar Beads:
-
Mix the overnight bacterial culture with a warm (50°C) agar solution.
-
Add this mixture to pre-warmed mineral oil while stirring to form beads.
-
Cool the mixture on ice to solidify the beads.
-
Wash the beads multiple times with sterile PBS to remove the mineral oil.
-
Homogenize a small aliquot of the bead suspension and plate on agar plates to determine the bacterial concentration (CFU/ml).
-
-
Infection Procedure:
-
Anesthetize the mice via intraperitoneal injection.
-
Surgically expose the trachea.
-
Instill 50 µl of the P. aeruginosa-laden agar bead suspension (typically 1-5 x 10^6 CFU) into the trachea.
-
Suture the incision and allow the mice to recover.
-
Monitor the mice for signs of infection, such as weight loss and changes in activity.
-
Protocol 2: Intravenous Administration of this compound/Cilastatin in Mice
Materials:
-
This compound/cilastatin powder for injection
-
Sterile 0.9% sodium chloride (saline)
-
Sterile syringes and needles
-
Mouse restrainer
Procedure:
-
Drug Reconstitution:
-
Reconstitute the this compound/cilastatin powder with sterile saline to a known stock concentration (e.g., 25 mg/ml of this compound).[10] The solution should be colorless to yellow.[11]
-
Further dilute the stock solution with sterile saline to the final desired concentration for injection. The final volume for intravenous injection in mice is typically around 100-200 µl.
-
-
Dosing:
-
The dosage of this compound in murine models can range from 8 to 64 mg/kg.[6] The appropriate dose should be determined based on the specific experimental design and the severity of the infection.
-
-
Administration:
-
Warm the mouse, for example with a heat lamp, to dilate the tail veins.
-
Place the mouse in a restrainer.
-
Clean the tail with an alcohol wipe.
-
Carefully inject the prepared this compound/cilastatin solution into a lateral tail vein.
-
Administer the treatment according to the planned schedule (e.g., every 6 or 8 hours).
-
Protocol 3: Assessment of Treatment Efficacy - Bacterial Load in Lungs
Materials:
-
Sterile PBS
-
Tissue homogenizer
-
Tryptic Soy Agar (TSA) plates
-
Incubator
Procedure:
-
Lung Homogenization:
-
Bacterial Quantification:
-
Perform serial dilutions of the lung homogenate in sterile PBS.
-
Plate the dilutions onto TSA plates.
-
Incubate the plates at 37°C for 24-48 hours.
-
Count the number of colonies on the plates to determine the colony-forming units (CFU) per gram of lung tissue.[13]
-
-
Data Analysis:
-
Calculate the mean log10 CFU/g of lung tissue for each treatment group.
-
Compare the bacterial load in the this compound/cilastatin-treated group to the untreated control group to determine the reduction in bacterial burden.
-
Visualizations
Mechanism of Action and Bacterial Response
Caption: Mechanism of this compound/cilastatin and its impact on P. aeruginosa.
Experimental Workflow
Caption: Workflow for in vivo efficacy testing of this compound/cilastatin.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. A method for quantifying pulmonary Legionella pneumophila infection in mouse lungs by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound/cilastatin treatment of multiresistant Pseudomonas aeruginosa lung infection in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Pharmacokinetics/Pharmacodynamics of Colistin and this compound in Pseudomonas aeruginosa Biofilm Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long Term Chronic Pseudomonas aeruginosa Airway Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. This compound/cilastatin (Ipm/Cln) | MSF Medical Guidelines [medicalguidelines.msf.org]
- 11. drugs.com [drugs.com]
- 12. niaid.nih.gov [niaid.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Imipenem Resistance in Laboratory Bacterial Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming Imipenem resistance in laboratory bacterial strains.
Troubleshooting Guides
This section offers step-by-step solutions for common experimental challenges encountered when working with this compound-resistant bacteria.
Issue 1: High Minimum Inhibitory Concentrations (MICs) of this compound Observed in a Previously Susceptible Strain.
Possible Cause 1: Emergence of Beta-Lactamase Activity.
-
Step 1: Phenotypic Detection of Carbapenemase Production.
-
Perform a Modified Hodge Test (MHT) or a Carba NP test to screen for carbapenemase activity. A positive result indicates the presence of carbapenem-hydrolyzing enzymes.[1]
-
-
Step 2: Inhibition of Beta-Lactamase Activity.
-
Incorporate a beta-lactamase inhibitor, such as Relebactam, in your MIC assay.[2][3][4] A significant reduction in the this compound MIC in the presence of the inhibitor suggests that beta-lactamase production is a primary resistance mechanism.[2][3] For instance, Relebactam has been shown to restore this compound susceptibility in a significant percentage of resistant P. aeruginosa and Enterobacterales isolates.[2]
-
-
Step 3: Molecular Identification of Beta-Lactamase Genes.
-
Use PCR to screen for common carbapenemase genes (e.g., blaKPC, blaNDM, blaVIM, blaIMP, blaOXA-48).[1]
-
Possible Cause 2: Reduced Outer Membrane Permeability.
-
Step 1: Sequence Analysis of Porin Genes.
-
Step 2: Gene Expression Analysis.
Possible Cause 3: Overexpression of Efflux Pumps.
-
Step 1: Phenotypic Efflux Pump Activity Assay.
-
Determine the this compound MIC in the presence and absence of an efflux pump inhibitor (EPI) such as Phenylalanine-Arginine Beta-Naphthylamide (PAβN) or Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP).[9][10][11][12] A four-fold or greater reduction in MIC in the presence of an EPI suggests efflux pump involvement.[10]
-
-
Step 2: Gene Expression Analysis of Efflux Pump Genes.
Issue 2: Inconsistent Results in this compound Susceptibility Testing.
Possible Cause 1: Heteroresistance.
-
Step 1: Population Analysis Profile (PAP).
-
Perform a PAP to detect subpopulations with higher resistance levels. This involves plating a high-density inoculum on agar plates with varying concentrations of this compound.[7]
-
-
Step 2: Subpopulation Characterization.
-
Isolate colonies growing at higher this compound concentrations and determine their MICs to confirm the presence of a resistant subpopulation.
-
Possible Cause 2: Instability of this compound in Testing Media.
-
Step 1: Verify Media and Reagent Quality.
-
Ensure that the this compound stock solution is freshly prepared and that the testing medium (e.g., Mueller-Hinton broth) is of high quality. This compound can lose potency in some microdilution trays.[13]
-
-
Step 2: Use of Quality Control Strains.
-
Always include appropriate quality control strains with known this compound MICs in your assays to validate the experimental setup.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in Gram-negative bacteria?
A1: The three main mechanisms of this compound resistance are:
-
Enzymatic Degradation: Production of beta-lactamase enzymes, particularly carbapenemases (e.g., KPC, NDM, VIM, IMP, OXA-types), that hydrolyze and inactivate this compound.[1][14]
-
Reduced Outer Membrane Permeability: Mutations or decreased expression of outer membrane porins, such as OprD in P. aeruginosa and OmpC/OmpF in Enterobacteriaceae, which restrict the entry of this compound into the bacterial cell.[5][6][7][15]
-
Active Efflux: Overexpression of multidrug efflux pumps, which actively transport this compound out of the cell before it can reach its target penicillin-binding proteins.[7][9][16]
Q2: How can combination therapy be used to overcome this compound resistance?
A2: Combination therapy is a key strategy to restore this compound activity. Common approaches include:
-
This compound + Beta-Lactamase Inhibitor: Co-administration with a beta-lactamase inhibitor like Relebactam can protect this compound from degradation by certain classes of beta-lactamases (Ambler Class A and C).[2][3][17]
-
This compound + Efflux Pump Inhibitor: Using an EPI can increase the intracellular concentration of this compound, making the bacteria more susceptible.[9][10]
-
This compound + Another Antibiotic: Combining this compound with antibiotics that have different mechanisms of action, such as Fosfomycin, Colistin, or Aminoglycosides, can result in synergistic killing and may help prevent the emergence of further resistance.[18][19][20]
Q3: What is the role of Relebactam in overcoming this compound resistance?
A3: Relebactam is a diazabicyclooctane non-β-lactam β-lactamase inhibitor.[17] It effectively inhibits Ambler Class A (like KPC) and Class C cephalosporinases.[2][3] By binding to and inactivating these enzymes, Relebactam prevents the hydrolysis of this compound, thereby restoring its antibacterial activity against many resistant strains of P. aeruginosa and Enterobacterales.[2][3][4]
Q4: Can mutations in porin channels alone confer high-level resistance to this compound?
A4: While mutations or loss of porin channels, particularly OprD in P. aeruginosa, are a major contributor to this compound resistance, high-level resistance often results from a combination of mechanisms.[7][8] For instance, reduced permeability due to porin loss combined with the expression of an AmpC β-lactamase or an up-regulated efflux pump can lead to clinically significant resistance.[7][21]
Q5: Are there alternative therapeutic strategies beyond combination therapies?
A5: Yes, research is ongoing into novel approaches. One example is the use of enzymes that can re-sensitize bacteria to antibiotics. For instance, the recombinant Esterase B has been shown to increase susceptibility to carbapenems in P. aeruginosa and some Enterobacteriaceae.[22] Other strategies focus on developing new classes of antibiotics that are not affected by existing resistance mechanisms.[23][24]
Data Presentation
Table 1: Efficacy of Relebactam in Restoring this compound Susceptibility
| Bacterial Group | Total Isolates | This compound-Nonsusceptible (%) | Restoration of Susceptibility with Relebactam (%) | Reference |
| P. aeruginosa | 23,073 | 36.2 | 64.1 | [2] |
| Enterobacterales | 91,769 | 8.2 | 49.4 | [2] |
Table 2: Impact of Efflux Pump Inhibitors (EPIs) on this compound MICs
| Bacterial Species | Efflux Pump Inhibitor | Observation | Reference |
| P. aeruginosa | PAβN | Restored this compound-Relebactam susceptibility in a resistant strain. | [12] |
| K. pneumoniae | CCCP | 2- to 4-fold reduction in carbapenem MICs in some isolates. | [10] |
| E. coli | CCCP | ≥5 mm increase in zone of inhibition for meropenem. | [11] |
Table 3: Synergy of this compound with Other Antimicrobials
| Bacterial Species | Combination | Synergy Observed | Reference |
| P. aeruginosa | This compound/Relebactam + Fosfomycin | Lowered MICs against MDR strains. | [18] |
| P. aeruginosa | This compound/Relebactam + Colistin | Synergistic interactions observed. | [20] |
| P. aeruginosa | This compound/Relebactam + Amikacin | Synergistic interactions observed. | [20] |
| P. aeruginosa (XDR) | Ceftazidime/Avibactam + this compound | Significant reduction in MICs. | [25] |
Experimental Protocols
Protocol 1: Checkerboard Synergy Assay
This protocol is used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
-
Determine Individual MICs: Before performing the synergy test, determine the MIC of each antibiotic individually for the test organism using standard broth microdilution methods.[26]
-
Prepare Antibiotic Dilutions: In a 96-well microtiter plate, prepare serial two-fold dilutions of Antibiotic A along the x-axis and serial two-fold dilutions of Antibiotic B along the y-axis. Concentrations typically range from 0.125 to 8 times the MIC of each drug.[26]
-
Inoculate the Plate: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 105 CFU/mL). Include wells with no antibiotics as a positive growth control and uninoculated wells as a negative control.
-
Incubate: Incubate the plate at 35-37°C for 18-24 hours.
-
Read Results: After incubation, determine the MIC of each antibiotic in the combination (the lowest concentration that inhibits visible growth).
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FICA = (MIC of drug A in combination) / (MIC of drug A alone)
-
FICB = (MIC of drug B in combination) / (MIC of drug B alone)
-
FIC Index (FICI) = FICA + FICB
-
-
Interpret the FICI:
-
Synergy: FICI ≤ 0.5
-
Additivity/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Protocol 2: Phenotypic Detection of Efflux Pump Activity
This method uses an efflux pump inhibitor to determine the contribution of efflux pumps to resistance.
-
Prepare Agar Plates: Prepare Mueller-Hinton agar plates. For the test plates, supplement the molten agar with a sub-inhibitory concentration of an efflux pump inhibitor (e.g., 20 µg/mL of CCCP).[10] Also, prepare control plates without the inhibitor.
-
Determine MICs: Perform an agar dilution or place antibiotic disks/gradient strips (e.g., this compound) on both the control and the EPI-containing plates after inoculating them with the test organism.
-
Incubate: Incubate the plates at 35-37°C for 18-24 hours.
-
Compare Results: A significant reduction (e.g., two- to four-fold or greater) in the MIC or a significant increase in the zone of inhibition (e.g., ≥5 mm) on the plate containing the EPI compared to the control plate indicates efflux pump activity.[10][11]
Visualizations
Caption: Key mechanisms of this compound resistance in Gram-negative bacteria.
Caption: A logical workflow for troubleshooting this compound resistance.
Caption: Strategies for combination therapy to overcome this compound resistance.
References
- 1. Epidemiology and resistance mechanisms to this compound in Klebsiella pneumoniae: A multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relebactam restores susceptibility of resistant Pseudomonas aeruginosa and Enterobacterales and enhances this compound activity against chromosomal AmpC-producing species: analysis of global SMART 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Cilastatin-Relebactam: A Novel β-Lactam-β-Lactamase Inhibitor Combination for the Treatment of Multidrug-Resistant Gram-Negative Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound‐Cilastatin‐Relebactam: A Novel β‐Lactam–β‐Lactamase Inhibitor Combination for the Treatment of Multidrug‐Resistant Gram‐Negative Infections | Semantic Scholar [semanticscholar.org]
- 5. This compound resistance associated with amino acid alterations of the OprD porin in Pseudomonas aeruginosa clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Outer Membrane Porins Contribute to Antimicrobial Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. ppj.phypha.ir [ppj.phypha.ir]
- 10. jidc.org [jidc.org]
- 11. AcrAB-TolC efflux pump system plays a role in carbapenem non-susceptibility in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evolution of this compound-Relebactam Resistance Following Treatment of Multidrug-Resistant Pseudomonas aeruginosa Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. False resistance to this compound with a microdilution susceptibility testing system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Novel β-lactamase inhibitors: a therapeutic hope against the scourge of multidrug resistance [frontiersin.org]
- 15. Adaptive and Mutational Resistance: Role of Porins and Efflux Pumps in Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. journals.asm.org [journals.asm.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Frontiers | Assessment of combination therapy in BALB/c mice injected with carbapenem-resistant Enterobacteriaceae strains [frontiersin.org]
- 20. journals.asm.org [journals.asm.org]
- 21. journals.asm.org [journals.asm.org]
- 22. Re-sensitization of this compound-resistant Pseudomonas aeruginosa and restoration of cephalosporins susceptibility in Enterobacteriaceae by recombinant Esterase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Strategies to Overcome Antimicrobial Resistance (AMR) Making Use of Non-Essential Target Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Synergistic Activity of this compound in Combination with Ceftazidime/Avibactam or Avibactam against Non-MBL-Producing Extensively Drug-Resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Frontiers | In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes [frontiersin.org]
Optimizing Imipenem dosage and administration in in vitro experimental setups
Technical Support Center: Optimizing Imipenem in Vitro
Welcome to the technical support center for optimizing this compound dosage and administration in in vitro experimental setups. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears discolored. Can I still use it?
A1: No, it is not recommended to use a discolored this compound solution. This compound solutions should be colorless to light yellow. A change to a reddish-brown color indicates significant degradation and loss of antibacterial activity.[1] For optimal results, it is crucial to use freshly prepared solutions for each experiment.[2]
Q2: What is the recommended solvent and storage procedure for this compound powder?
A2: this compound powder should be stored at -20°C for long-term stability.[2] For preparing stock solutions, sterile water (H2O) or phosphate-buffered saline (PBS) can be used.[2] Due to its instability in solution, it is highly recommended to prepare fresh solutions immediately before use.[2] If short-term storage of a stock solution is necessary, it should be kept at 4°C for no longer than 24 hours.[1]
Q3: I am observing lower than expected efficacy of this compound in my cell culture experiments. What could be the cause?
A3: Several factors could contribute to reduced this compound efficacy in vitro:
-
Degradation: this compound is unstable in solution, and its degradation is accelerated by factors such as higher temperatures, higher concentrations, and pH.[3][4][5] Standard cell culture incubators (37°C) can significantly reduce this compound's half-life.[6]
-
pH of Media: The stability of this compound is pH-dependent. The pH of your cell culture medium should be considered, as deviations from the optimal pH can lead to faster degradation.[3]
-
Presence of β-lactamases: If you are working with bacteria that produce β-lactamase enzymes, these can inactivate this compound.[7][8] Depending on the specific β-lactamase, the addition of an inhibitor like relebactam might be necessary.[9][10]
-
High Inoculum: A high bacterial inoculum in your experiment can sometimes lead to a reduced apparent activity of the antibiotic.[11]
Q4: Should I use this compound alone or in combination with cilastatin for my in vitro experiments?
A4: For most in vitro antibacterial susceptibility testing, this compound is used alone. Cilastatin is a dehydropeptidase-I (DHP-I) inhibitor that prevents the in vivo degradation of this compound by renal enzymes and is therefore essential for clinical use.[7][8] However, DHP-I is not typically present in standard in vitro bacterial culture setups. Therefore, the addition of cilastatin is generally not necessary unless your specific experimental design involves components (e.g., renal cell lysates) that might contain this enzyme.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with this compound.
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results
| Potential Cause | Troubleshooting Step |
| This compound Degradation | Prepare fresh this compound solutions for each experiment. Avoid freeze-thaw cycles of stock solutions. Consider performing a stability check of this compound in your specific experimental media and conditions. |
| Inconsistent Inoculum | Standardize the bacterial inoculum for each experiment using a spectrophotometer (e.g., to an OD600 of 0.1) or by performing colony counts. |
| Media Composition | Ensure the composition and pH of the culture medium are consistent across all experiments. Different media can affect the activity and stability of this compound. |
| Incubation Time | Use a standardized incubation time as recommended by guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI). |
Issue 2: this compound Appears Ineffective Against a Susceptible Bacterial Strain
| Potential Cause | Troubleshooting Step |
| Incorrect Concentration | Verify the calculations for your stock and working solutions. If possible, confirm the concentration of your this compound stock solution using a validated analytical method like HPLC.[4] |
| Complete Degradation | At 37°C, this compound can degrade significantly over 24-48 hours.[6] Consider a "top-up" dosing strategy where fresh this compound is added during the experiment to maintain the target concentration.[6] |
| Expression of Resistance | The bacterial strain may have acquired resistance or may express inducible resistance mechanisms. Confirm the susceptibility profile of the strain using a standardized method like broth microdilution. |
| Biofilm Formation | Bacteria within a biofilm can be significantly less susceptible to antibiotics. If you are working with biofilm-forming strains, consider using methods specifically designed to assess antibiofilm activity.[12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in in vitro assays.
Materials:
-
This compound monohydrate powder[2]
-
Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile water or PBS to achieve the desired stock concentration (e.g., 10 mg/mL).[2]
-
Vortex the tube thoroughly to dissolve the powder. Gentle warming (up to 60°C) and sonication can aid in dissolution if necessary.[2]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Crucially, use the prepared stock solution immediately. If immediate use is not possible, store at 4°C for a maximum of 24 hours.[1] Do not freeze and reuse stock solutions due to significant degradation upon thawing.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
Freshly prepared this compound stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
-
Bacterial culture in the logarithmic growth phase
-
Spectrophotometer
-
Incubator
Procedure:
-
Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL in CAMHB.
-
In the first column of the 96-well plate, add 200 µL of the bacterial suspension containing the highest concentration of this compound to be tested.
-
In the remaining wells (columns 2-11), add 100 µL of the bacterial suspension.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard 100 µL from column 10.
-
Column 11 serves as the growth control (no this compound).
-
Column 12 serves as the sterility control (no bacteria).
-
Seal the plate and incubate at the appropriate temperature (e.g., 35 ± 2°C) for 16-20 hours.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
Quantitative Data Summary
Table 1: Stability of this compound in Solution
| Concentration | Temperature (°C) | Solvent | Stability (Time to <90% of initial concentration) | Reference |
| 5 mg/mL | 25 | 0.9% NaCl | > 6 hours | [4] |
| 10 mg/mL | 25 | 0.9% NaCl | ~3-6 hours | [4] |
| 10 mg/mL | 30 | 0.9% NaCl | < 1 hour | [4] |
| 10 mg/mL | 40 | 0.9% NaCl | < 1 hour | [4] |
| 5.52 mg/L | 30 | Mueller-Hinton Broth | ~36.78% reduction in 24 hours | [6] |
Table 2: Half-lives of this compound in Different Media at 36°C
| Medium | pH | Half-life (hours) | Reference |
| Broth | 7.25 | 16.9 | [3] |
| Agar | 7.25 | 21.8 | [3] |
| Water | Not specified | 14.7 | [3] |
Visualizations
Caption: Mechanism of action of this compound leading to bacterial cell lysis.
Caption: Troubleshooting workflow for low this compound efficacy in vitro.
References
- 1. cjhp-online.ca [cjhp-online.ca]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Concentration and Temperature on Stability of this compound Focused on Solutions for Extended Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. It takes two to tango! Stability of drugs affecting efficacy against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-vitro and in-vivo antibacterial activity of this compound against clinical isolates of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. d-nb.info [d-nb.info]
- 11. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 12. Increased antibiofilm and growth inhibitory effect of this compound/Cilastatin nanoliposomes against clinical Pseudomonas aeruginosa isolates - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for enhancing the stability of Imipenem in aqueous solutions for research
This technical support guide is designed for researchers, scientists, and drug development professionals to provide practical techniques for enhancing the stability of imipenem in aqueous solutions during research experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
A1: The primary cause of this compound instability in aqueous solutions is the hydrolysis of its β-lactam ring, a core structural component of the molecule. This process renders the antibiotic inactive. Other degradation pathways include oligomerization and intermolecular reactions between the β-lactam and formimidoyl groups, particularly in weakly acidic or alkaline conditions.[1][2][3]
Q2: What is the optimal pH for maintaining this compound stability in solution?
A2: this compound exhibits its maximum stability in a neutral pH range, typically between 6.5 and 7.5.[4] Deviations into acidic or alkaline pH ranges significantly accelerate its degradation. For instance, at a pH of approximately 4, the half-life of this compound is dramatically reduced to about 35 minutes.[4]
Q3: How does temperature affect the stability of this compound solutions?
A3: The stability of this compound is highly dependent on temperature. As temperature increases, the rate of degradation increases.[5][6][7][8] For optimal stability, it is recommended to prepare and store this compound solutions at refrigerated temperatures (2-8°C) and to minimize their time at room temperature.
Q4: Does the concentration of this compound in a solution impact its stability?
A4: Yes, the concentration of this compound can affect its stability. Higher concentrations of this compound may lead to faster degradation.[5][6][7][8] It is advisable to work with the lowest effective concentration required for the experiment to prolong the solution's viability.
Q5: What is the role of cilastatin when used with this compound?
A5: In clinical applications, cilastatin is co-administered with this compound to inhibit the renal enzyme dehydropeptidase-I (DHP-I).[1][9][10][11][12] This enzyme would otherwise rapidly metabolize this compound in the kidneys, reducing its efficacy. While cilastatin's primary role is to prevent in vivo degradation, for in vitro research purposes, its direct chemical stabilizing effect in aqueous solutions is less pronounced compared to factors like pH and temperature. However, some degradation products can arise from the interaction between this compound and cilastatin.[2]
Q6: Can I freeze this compound solutions for long-term storage?
A6: It is generally not recommended to freeze this compound solutions. Freezing can lead to a significant loss of potency.[4] Studies have shown that freezing at -10°C and -20°C can result in substantial degradation.[4] For short-term storage, refrigeration is the preferred method.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound activity in my experiment. | Incorrect pH of the solution. | Ensure the pH of your aqueous solution is buffered to the optimal range of 6.5-7.5 using a suitable buffer system (e.g., phosphate, MES, or MOPS buffer). |
| High storage or experimental temperature. | Prepare this compound solutions fresh and keep them on ice or refrigerated (2-8°C) as much as possible. Perform experiments at the lowest feasible temperature. | |
| Incompatible solvent components. | Avoid using dextrose-containing solutions, as they can accelerate this compound degradation. 0.9% sodium chloride is a more suitable solvent.[13][14] | |
| Precipitation observed in the this compound solution. | This compound concentration is too high. | Prepare solutions at a lower concentration. Concentrations exceeding 8 g/L have been reported to cause precipitation.[4] |
| Use of an inappropriate solvent. | Ensure this compound is fully dissolved in a compatible solvent like 0.9% sodium chloride or a suitable buffer. | |
| Variability in experimental results. | Inconsistent age of this compound solutions. | Always prepare fresh this compound solutions for each experiment to ensure consistent potency. Do not use solutions that have been stored for extended periods, even under refrigeration. |
| Degradation during the experiment. | Monitor the stability of this compound over the course of your experiment, especially for longer incubation times. Consider taking samples at different time points to assess degradation. |
Data on this compound Stability
The following tables summarize the stability of this compound under various conditions.
Table 1: Effect of Temperature and Concentration on this compound Stability in 0.9% Sodium Chloride
| Concentration | Temperature | Time to 10% Degradation (t₉₀) | Reference |
| 2.5 mg/mL | 2°C | >44 hours | [4] |
| 2.5 mg/mL | 25°C | ~6 hours | [4] |
| 2.5 mg/mL | 37°C | ~2 hours | [4] |
| 5 mg/mL | 25°C | >6 hours | [5][6][7][8] |
| 5 mg/mL | 30°C | >6 hours | [5][6][7] |
| 5 mg/mL | 40°C | >6 hours | [5][6][7] |
| 10 mg/mL | 25°C | 3-6 hours | [5][6][7][8] |
| 10 mg/mL | 30°C | <1 hour | [5][6][7][8] |
| 10 mg/mL | 40°C | <1 hour | [5][6][7][8] |
Table 2: Effect of pH on this compound Half-Life
| pH | Half-Life | Reference |
| ~4.0 | ~35 minutes | [4] |
| 6.5 - 7.5 | Maximum Stability | [4] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL this compound stock solution in a stabilizing buffer for in vitro research.
Materials:
-
This compound powder
-
0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 6.8
-
Sterile, pyrogen-free water
-
Sterile 0.22 µm syringe filters
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare the 0.1 M MES buffer and adjust the pH to 6.8 using NaOH or HCl.
-
On the day of the experiment, weigh the required amount of this compound powder in a sterile container.
-
Reconstitute the this compound powder with the 0.1 M MES buffer (pH 6.8) to a final concentration of 10 mg/mL.
-
Gently vortex the solution until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile tube.
-
Keep the stock solution on ice and protected from light.
-
For working solutions, dilute the stock solution to the desired final concentration using the appropriate pre-chilled experimental buffer or medium immediately before use.
Protocol 2: Stability Testing of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound in an aqueous solution over time.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound solution to be tested
-
Mobile phase: e.g., 95:5 (v/v) mixture of 1 mM potassium dihydrogen phosphate buffer (pH 6.8) and acetonitrile[5]
-
This compound reference standard
-
Temperature-controlled incubator or water bath
-
Autosampler vials
Procedure:
-
Preparation of Standards: Prepare a series of this compound standards of known concentrations in the mobile phase to generate a standard curve.
-
Sample Preparation: Prepare the this compound solution in the desired aqueous medium and at the desired concentration.
-
Incubation: Place the test solution in a temperature-controlled environment (e.g., 25°C, 30°C, or 40°C).
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, and 8 hours), withdraw an aliquot of the test solution.
-
Sample Dilution: Dilute the collected samples with the mobile phase to a concentration that falls within the range of the standard curve.
-
HPLC Analysis:
-
Set the flow rate of the mobile phase (e.g., 1.0 mL/min).
-
Set the UV detector wavelength to 300 nm.[5]
-
Inject the prepared standards and samples onto the HPLC system.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area against the concentration of the this compound standards.
-
Determine the concentration of this compound remaining in the test samples at each time point by interpolating their peak areas from the standard curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Visualizations
Caption: Major degradation pathways of this compound in aqueous solutions.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. youtube.com [youtube.com]
- 2. Stability and degradation products of this compound applying high-resolution mass spectrometry: An analytical study focused on solutions for infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability and kinetics of degradation of this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ashp.org [publications.ashp.org]
- 5. Influence of Concentration and Temperature on Stability of this compound Focused on Solutions for Extended Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Concentration and Temperature on Stability of this compound Focused on Solutions for Extended Infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cilastatin protects against this compound-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound/cilastatin - Wikipedia [en.wikipedia.org]
- 11. droracle.ai [droracle.ai]
- 12. drugs.com [drugs.com]
- 13. Stability of this compound and cilastatin sodium in total parenteral nutrient solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. globalrph.com [globalrph.com]
Best practices for the storage and handling of Imipenem to prevent degradation
This guide provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Imipenem to prevent degradation. It includes troubleshooting advice and frequently asked questions to address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the degradation of this compound?
A1: The stability of this compound is primarily influenced by temperature, concentration, the pH of the solution, and exposure to moisture and oxygen.[1][2][3] Higher temperatures and concentrations accelerate degradation.[1] this compound is also susceptible to hydrolysis, particularly cleavage of the β-lactam ring, and can undergo oligomerization in weakly acidic solutions.[3][4][5]
Q2: What are the recommended storage conditions for unopened vials of this compound powder?
A2: Unopened vials of this compound powder should be stored at controlled room temperature, typically between 20°C to 25°C (68°F to 77°F).[6][7] It is also advisable to protect the vials from moisture and light.[8][9]
Q3: How should this compound be reconstituted for experimental use?
A3: this compound powder should be reconstituted using an appropriate intravenous (IV) fluid, with 0.9% sodium chloride injection being the most common and recommended diluent for optimal stability. The powder should be fully dissolved by shaking the vial well until the solution is clear.[6] The color of the reconstituted solution may range from colorless to yellow; however, if the solution turns brown, it should be discarded as this indicates significant degradation.
Q4: What is the stability of this compound after reconstitution?
A4: The stability of reconstituted this compound is highly dependent on the storage temperature and concentration. At room temperature (around 25°C), solutions are generally stable for up to 4 hours. When refrigerated at 2°C to 8°C (36°F to 46°F), stability is extended to 24 hours. It is crucial to note that freezing reconstituted solutions does not significantly prevent degradation.
Q5: How does the concentration of the this compound solution affect its stability?
A5: Lower concentrations of this compound in solution are generally more stable. For instance, a 2.5 mg/mL solution of this compound is more stable than a 5.0 mg/mL solution under the same storage conditions. Studies have shown that at higher concentrations (e.g., 10 mg/mL), degradation is significantly faster, especially at elevated temperatures.[1]
Q6: Are there any known incompatibilities with other drugs or solutions?
A6: Yes, this compound should not be mixed with Ringer's lactate solution due to incompatibility. It is also recommended not to admix this compound with other antibacterial agents in the same infusion bag.[6] When considering co-administration, it is essential to consult compatibility studies. For example, this compound/cilastatin/relebactam has been found to be incompatible with amphotericin B deoxycholate and posaconazole during simulated Y-site administration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Reconstituted solution is brown. | Significant degradation of this compound has occurred. | Discard the solution immediately and prepare a fresh batch. Ensure proper storage conditions for the powder and reconstituted solution. |
| Unexpectedly low bioactivity in an assay. | Degradation of this compound due to improper storage or handling. The solution may have been stored for too long or at an inappropriate temperature. | Review storage procedures. Prepare fresh solutions immediately before use. Verify the stability of the solution under your specific experimental conditions (concentration, temperature).[1] |
| Precipitate forms in the reconstituted solution. | Incompatibility with the diluent or another component in the solution. | Ensure you are using a recommended diluent such as 0.9% sodium chloride. Do not mix with other drugs unless compatibility has been confirmed.[6] |
| Variability in experimental results. | Inconsistent potency of this compound solutions due to degradation. | Standardize the preparation, storage, and handling of this compound solutions. Prepare solutions fresh for each experiment or validate storage conditions for your specific concentration and timeframe. |
Data Presentation
Table 1: Stability of Reconstituted this compound in 0.9% Sodium Chloride
| Concentration | Storage Temperature | Time to 10% Degradation (t90) |
| 5 mg/mL | 25°C (77°F) | ~6 hours[1] |
| 5 mg/mL | 30°C (86°F) | ~4-6 hours[1] |
| 5 mg/mL | 40°C (104°F) | ~3-6 hours[1] |
| 10 mg/mL | 25°C (77°F) | ~3-6 hours[1] |
| 10 mg/mL | 30°C (86°F) | < 1 hour[1] |
| 10 mg/mL | 40°C (104°F) | < 1 hour[1] |
| 2.5 mg/mL | 4°C (39°F) | Significantly longer than at 25°C |
| 5.0 mg/mL | 4°C (39°F) | Significantly longer than at 25°C |
| 2.5 mg/mL | 25°C (77°F) | More stable than 5.0 mg/mL solution |
Table 2: Key Degradation Products of this compound
| Degradation Product | m/z ([M+H]+) | Formation Pathway |
| DP-1 | 318 | Cleavage of the β-lactam ring.[4][5] |
| DP-2 | 599 | Dimerization of the drug.[4][5] |
| DP-3 | 658 | Interaction between this compound and cilastatin.[4][5] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Simultaneous Estimation of this compound and Cilastatin
This protocol is adapted from a validated method for the simultaneous quantification of this compound and Cilastatin in injection formulations.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Inertsil-ODS C18 (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Methanol and Acetonitrile in an 80:20 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 248 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Run Time: 8 minutes.
-
Procedure:
-
Prepare standard solutions of this compound and Cilastatin of known concentrations in the mobile phase.
-
Prepare sample solutions by reconstituting the this compound formulation and diluting it with the mobile phase to fall within the linear range of the assay (e.g., 20-80 µg/mL).
-
Inject the standard and sample solutions into the HPLC system.
-
The retention time for this compound is approximately 2.930 minutes, and for Cilastatin is approximately 4.215 minutes.
-
Quantify the amount of this compound in the samples by comparing the peak area with that of the standard solutions.
-
Protocol 2: Alternative Stability-Indicating RP-HPLC Method
This protocol provides an alternative method using a different mobile phase and column.
-
Instrumentation: HPLC system with a photodiode array (PDA) detector.
-
Column: SYMMETRY C18 (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Methanol and Phosphate Buffer (KH2PO4 and K2HPO4, pH 3 adjusted with orthophosphoric acid) in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 258 nm.
-
Procedure:
-
Follow similar steps for standard and sample preparation as in Protocol 1, using the specified mobile phase as the diluent.
-
Inject solutions into the HPLC system.
-
Quantify this compound based on the peak area relative to the calibration curve generated from the standard solutions.
-
Visualizations
Caption: Key factors that negatively impact the stability of this compound, leading to its degradation.
Caption: A logical workflow for the proper storage, reconstitution, and handling of this compound.
References
- 1. US20090223286A1 - Analytical method for determination of related substances of this compound and cilastatin - Google Patents [patents.google.com]
- 2. iajps.com [iajps.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Stability and degradation products of this compound applying high-resolution mass spectrometry: An analytical study focused on solutions for infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RP-HPLC method for simultaneous estimation of this compound and cilastatin [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
Troubleshooting variability in Imipenem/cilastatin stability in infusion studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Imipenem/cilastatin stability during infusion studies.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that arise during the preparation and analysis of this compound/cilastatin infusion solutions.
My this compound/cilastatin solution is showing greater degradation than expected. What are the potential causes?
Several factors can accelerate the degradation of this compound, which is the less stable component of the combination.[1][2][3][4] Key factors to investigate include:
-
Temperature: this compound degradation is highly dependent on temperature. Higher temperatures lead to faster degradation.[5][6][7] For instance, at a concentration of 10 mg/mL, this compound solutions may be stable for only a few hours at 25°C, and for less than an hour at 30°C and 40°C.[5][6][7][8] Ensure that your solutions are prepared and stored at the specified temperature for the intended duration of your experiment.
-
Concentration: The stability of this compound is also concentration-dependent.[1][5][6] Higher concentrations of this compound generally lead to decreased stability.[5][6][7] Solutions with a concentration of 2.5 mg/mL are substantially more stable than those at 5.0 mg/mL.[2][3]
-
Infusion Fluid (Diluent): The choice of intravenous (IV) fluid used to reconstitute and dilute this compound/cilastatin significantly impacts its stability.[1][2][3] this compound is most stable in 0.9% sodium chloride injection.[1][2][3] Dextrose solutions can have a negative effect on this compound's stability.[9] It is also important to note that this compound/cilastatin should not be mixed with Ringer's lactate due to incompatibility.[10]
-
pH of the Solution: The pH of the infusion solution plays a crucial role in the stability of this compound. The optimal pH range for this compound stability is between 6.5 and 7.5.[9] The pH of the solutions tends to decrease during storage.[1][2][3]
-
Contamination: Accidental contamination of the solution with acidic or alkaline substances can alter the pH and accelerate degradation.
What is the expected color change of a reconstituted this compound/cilastatin solution?
Reconstituted this compound/cilastatin solutions can range from colorless to yellow.[11] A change in color to yellow does not necessarily indicate a loss of potency.[10] However, if the solution turns brown, it should be discarded.[9][10]
Can I freeze my this compound/cilastatin solutions for later use?
Freezing this compound/cilastatin solutions is not recommended as it does not significantly slow down the degradation of the drugs.[2][3][8] Studies have shown that freezing at -10°C or -20°C does not substantially prevent degradation.[2][3]
How long is a reconstituted this compound/cilastatin solution stable?
The stability of a reconstituted solution is highly dependent on the storage conditions (temperature, concentration, and diluent). At room temperature (around 25°C), a solution in 0.9% Sodium Chloride Injection is generally stable for up to 4 hours.[11] Under refrigeration (around 4-5°C), stability can be extended to 24 hours.[1][2][3][11] However, it is crucial to refer to specific stability data for the concentration and diluent you are using.
What are the primary degradation products of this compound?
The degradation of this compound in aqueous solutions primarily involves the cleavage of the β-lactam ring.[12] High-resolution mass spectrometry has identified several degradation products, including a product resulting from the cleavage of the β-lactam ring (DP-1), a dimer of the drug (DP-2), and a product generated from the interaction between this compound and cilastatin (DP-3).[12]
Quantitative Stability Data
The following tables summarize the stability of this compound under various conditions as reported in several studies. Stability is generally defined as the time until the concentration of this compound decreases to less than 90% of the initial concentration (t90).
Table 1: Stability of this compound in 0.9% Sodium Chloride at Different Temperatures and Concentrations
| Concentration | Temperature (°C) | Stability (Time to <90% Initial Concentration) | Reference |
| 5 mg/mL | 25 | Stable for 6 hours | [5][6][7] |
| 10 mg/mL (Brand A) | 25 | Stable for 3 hours | [5][6][7][8] |
| 10 mg/mL (Brand B) | 25 | Stable for 6 hours | [5][6][7][8] |
| 10 mg/mL | 30 | Stable for less than 1 hour | [5][6][7][8] |
| 10 mg/mL | 40 | Stable for less than 1 hour | [5][6][7][8] |
| 2.5 mg/mL | 25 | t90 of 6 hours | [13] |
| 2.5 mg/mL | 37 | t90 of 2 hours | [13] |
Table 2: General Stability of Reconstituted this compound/Cilastatin Solutions
| Storage Condition | Diluent | Stability | Reference |
| Room Temperature (~25°C) | 0.9% Sodium Chloride Injection | 4 hours | [11] |
| Refrigerated (5°C) | 0.9% Sodium Chloride Injection | 24 hours | [11] |
| Refrigerated (4°C) | Various IV fluids | t90 values are greater than at 25°C | [1][2][3] |
Experimental Protocols
This section provides a detailed methodology for a typical stability-indicating assay for this compound/cilastatin in an infusion solution.
Protocol: Stability Testing of this compound/Cilastatin in Infusion Bags using High-Performance Liquid Chromatography (HPLC)
-
Preparation of this compound/Cilastatin Solutions:
-
Reconstitute the this compound/cilastatin powder for injection with the appropriate volume of a suitable diluent (e.g., 0.9% Sodium Chloride Injection) to achieve the desired stock concentration.
-
Further dilute the stock solution with the chosen infusion fluid (e.g., 0.9% Sodium Chloride, 5% Dextrose) in polyvinyl chloride (PVC) infusion bags to the final target concentrations (e.g., 2.5 mg/mL, 5 mg/mL).
-
Prepare triplicate samples for each condition to be tested.
-
-
Storage Conditions:
-
Store the prepared infusion bags at controlled temperatures (e.g., refrigerated at 4°C, room temperature at 25°C, and elevated temperature at 37°C).
-
Protect the solutions from light if required by the study design.
-
-
Sample Collection:
-
Withdraw aliquots (e.g., 1 mL) from each bag at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours).
-
The time "0" sample should be collected immediately after preparation.
-
-
Sample Preparation for HPLC Analysis:
-
If necessary, dilute the collected samples with an appropriate mobile phase or diluent to fall within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Utilize a validated stability-indicating HPLC method. This method must be able to separate the intact this compound and cilastatin from their degradation products.
-
Typical HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A suitable mobile phase, often a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), is used. The exact composition should be optimized for the specific column and analytes.
-
Detection: Monitor the elution of compounds using a UV detector at a wavelength appropriate for both this compound and cilastatin (e.g., around 254 nm or 298 nm).
-
Quantification: Quantify the concentration of this compound and cilastatin in each sample by comparing the peak areas to a standard calibration curve prepared with known concentrations of reference standards.
-
-
Data Analysis:
-
Calculate the percentage of the initial concentration of this compound and cilastatin remaining at each time point for each storage condition.
-
Determine the time at which the concentration of either drug falls below 90% of its initial concentration (t90). This is often considered the limit of stability.
-
Analyze the data for trends related to temperature, concentration, and infusion fluid.
-
Visualizations
Experimental Workflow for this compound/Cilastatin Stability Testing
Caption: Workflow for assessing this compound/cilastatin stability.
Simplified Degradation Pathway of this compound
Caption: Primary degradation pathways of this compound in solution.
References
- 1. Compatibility of this compound-cilastatin sodium with commonly used intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Stability of this compound-Cilastatin Sodium in AutoDose Infusion System Bags | Semantic Scholar [semanticscholar.org]
- 5. Influence of Concentration and Temperature on Stability of this compound Focused on Solutions for Extended Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Concentration and Temperature on Stability of this compound Focused on Solutions for Extended Infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. publications.ashp.org [publications.ashp.org]
- 10. This compound/cilastatin (Ipm/Cln) | MSF Medical Guidelines [medicalguidelines.msf.org]
- 11. globalrph.com [globalrph.com]
- 12. Stability and degradation products of this compound applying high-resolution mass spectrometry: An analytical study focused on solutions for infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. publications.ashp.org [publications.ashp.org]
Technical Support Center: Mitigating Seizure Risk in High-Dose Imipenem Animal Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with high-dose Imipenem in animal studies. Our goal is to help you mitigate the risk of seizures and ensure the successful execution of your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues and questions related to this compound-induced seizures in animal models.
Frequently Asked Questions (FAQs)
Q1: Why does high-dose this compound induce seizures in animal models?
A1: this compound, like other beta-lactam antibiotics, can cause neurotoxicity by acting as a GABA-A receptor antagonist. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. By blocking GABA-A receptors, this compound reduces inhibitory signals, leading to neuronal hyperexcitability and seizures.
Q2: What are the typical signs of an this compound-induced seizure in rodents?
A2: Seizure manifestations can vary depending on the dose and route of administration. Common signs include twitching, head nodding, forelimb clonus, rearing, and generalized clonic-tonic convulsions.[1][2][3] In some models, audiogenic stimuli can trigger more severe seizures, such as wild running.[1]
Q3: At what doses of this compound/Cilastatin are seizures typically observed?
A3: The seizure threshold for this compound/Cilastatin varies by animal species and route of administration. For instance, in rats, intracerebroventricular (i.c.v.) administration of 100 µ g/100 µg of this compound/Cilastatin has been shown to provoke maximal seizures.[3] In mice, intravenous (i.v.) doses of 400 mg/kg of this compound/Cilastatin can significantly lower the seizure threshold to other convulsant agents.[4] A study in rabbits reported that a mean intravenous dose of 86 mg/kg of this compound precipitated neurotoxicity defined as epileptogenic EEG activity.
Q4: Can Cilastatin contribute to the seizure risk?
A4: Cilastatin is co-administered with this compound to inhibit its renal metabolism. While this compound is the primary agent responsible for neurotoxicity, the combination is often studied. High doses of Cilastatin alone have not been shown to provoke convulsions.
Q5: What is the typical onset time for seizures after this compound administration?
A5: In a study involving intracerebroventricular administration in rats, seizures and death occurred within 10-18 minutes post-injection.[2][3] The onset will vary depending on the dose, administration route, and animal model.
Troubleshooting Common Experimental Issues
Issue 1: Unexpectedly high incidence of seizures and mortality in my animal cohort.
-
Possible Cause: The administered dose of this compound may be too high for the specific animal strain or model. Seizure susceptibility can vary between different strains of mice, for example.
-
Troubleshooting Steps:
-
Review Dosage: Carefully check your dosing calculations. Ensure the dose is appropriate for the species and strain you are using. Refer to the data in Table 1 for guidance.
-
Dose-Response Pilot Study: Conduct a pilot study with a small number of animals to determine the optimal dose that meets your experimental needs without causing excessive seizures or mortality.
-
Consider a Different Strain: If feasible, consider using a less seizure-prone animal strain.
-
Co-administration of Anticonvulsants: Prophylactic administration of an anticonvulsant can help mitigate seizure risk. See the "Experimental Protocols" section for detailed guidance.
-
Issue 2: My experimental results are confounded by seizure activity.
-
Possible Cause: Seizures can induce a wide range of physiological changes that may interfere with the outcomes you are measuring.
-
Troubleshooting Steps:
-
EEG Monitoring: Implement electroencephalogram (EEG) monitoring to definitively identify seizure and sub-clinical epileptiform activity. This allows you to correlate physiological changes with seizure events.
-
Anticonvulsant Prophylaxis: Use a pre-emptive anticonvulsant strategy to reduce the incidence and severity of seizures. Refer to Table 2 and the "Experimental Protocols" section.
-
Refine Experimental Timepoints: If possible, schedule your experimental measurements at timepoints before the expected onset of seizures.
-
Issue 3: Difficulty in distinguishing between seizure activity and other behavioral changes.
-
Possible Cause: High doses of this compound can cause other neurological effects besides seizures, such as ataxia.
-
Troubleshooting Steps:
-
Behavioral Scoring: Use a standardized seizure scoring system (e.g., a modified Racine scale) to systematically classify observed behaviors.
-
Video and EEG Recording: Simultaneous video and EEG recording is the gold standard for accurately identifying and characterizing seizures. Epileptiform discharges on the EEG can confirm that a behavioral event is a seizure.[3]
-
Data Presentation
Table 1: this compound/Cilastatin Doses Associated with Seizures in Animal Models
| Animal Model | Route of Administration | Dose of this compound/Cilastatin | Observed Effect | Reference |
| Rat (Wistar) | Intracerebroventricular (i.c.v.) | 10 µg / 10 µg | Induction of audiogenic seizures | [1] |
| Rat (Wistar) | Intracerebroventricular (i.c.v.) | 25 µg / 25 µg | Dose-dependent increase in convulsions | [1] |
| Rat (Wistar) | Intracerebroventricular (i.c.v.) | 100 µg / 100 µg | Maximal seizures and mortality | [2][3] |
| Mouse | Intravenous (i.v.) | 400 mg/kg / 400 mg/kg | Significantly lowered pentylenetetrazol (PTZ) seizure threshold | [4] |
| Rabbit | Intravenous (i.v.) | 86 mg/kg (this compound) | Mean dose precipitating neurotoxicity (epileptogenic EEG activity) | |
| Mouse | Not Specified | Serum Level: 1900 µg/mL (this compound) | Mean serum level associated with ataxia and seizure | [5] |
Table 2: Efficacy of Anticonvulsants in Mitigating this compound-Induced Seizures in Rats
| Anticonvulsant | Dose (i.p.) | Administration Time | Effect on this compound-Induced Seizures (100µ g/100 µg i.c.v.) | Reference |
| Phenytoin | 40 mg/kg | 1 hour before this compound | Dose-dependently suppressed seizures | [3] |
| Phenytoin | 80 mg/kg | 1 hour before this compound | Dose-dependently suppressed seizures | [3] |
| Phenytoin | 160 mg/kg | 1 hour before this compound | Dose-dependently suppressed seizures | [3] |
| Phenobarbital | 50 mg/kg | 1 hour before this compound | Dose-dependently suppressed seizures and reduced epileptiform discharges | [3] |
| Phenobarbital | 80 mg/kg | 1 hour before this compound | Dose-dependently suppressed seizures and reduced epileptiform discharges | [3] |
| Diazepam | 3 mg/kg | 1 hour apart (3 injections) | Shown to achieve therapeutic plasma concentrations in rats for seizure management | [6] |
| Diazepam | 5 mg/kg | Immediately after second clonic seizure | Prevented progression to tonic seizures and death in a TETS-induced seizure model | [7] |
Experimental Protocols
Protocol 1: Induction of Seizures with High-Dose this compound/Cilastatin in Rats (i.c.v. Administration)
-
Animal Model: Adult male Wistar rats.
-
Surgical Preparation: Under appropriate anesthesia (e.g., sodium pentobarbital, 40 mg/kg, i.p.), implant cannulas into the right lateral ventricle. Allow for a post-operative recovery period.
-
Drug Preparation: Dissolve this compound/Cilastatin for injection in sterile physiological saline to the desired concentration (e.g., 20 µg/µL of each component for a 100 µ g/100 µg dose in 5 µL).
-
Administration: Administer the this compound/Cilastatin solution intracerebroventricularly (i.c.v.) in a volume of 5 µL.
-
Monitoring:
-
Behavioral: Immediately after injection, place the animal in an observation chamber and score seizure activity using a modified Racine scale (0: normal behavior; 1: twitching; 2: head nodding, forelimb clonus; 3: rearing; 4: clonic-tonic convulsions).[3]
-
EEG: For detailed neurophysiological analysis, record EEG activity from previously implanted cortical electrodes. Epileptiform activity often precedes behavioral seizures.[2][3]
-
Protocol 2: Mitigation of this compound-Induced Seizures with Anticonvulsants in Rats
-
Animal Model and Seizure Induction: Follow Protocol 1 for animal preparation and this compound/Cilastatin administration.
-
Anticonvulsant Preparation and Administration:
-
Phenytoin: Prepare a solution of phenytoin for intraperitoneal (i.p.) injection. Administer doses of 40, 80, or 160 mg/kg one hour before the i.c.v. injection of this compound/Cilastatin.[3]
-
Phenobarbital: Prepare a solution of phenobarbital for i.p. injection. Administer doses of 50 or 80 mg/kg one hour before the i.c.v. injection of this compound/Cilastatin.[3]
-
Diazepam: Prepare a solution of diazepam for i.p. injection. A regimen of 3 mg/kg administered three times at one-hour intervals can be used to establish therapeutic plasma concentrations for seizure prophylaxis.[6]
-
-
Monitoring and Data Analysis:
-
Record behavioral seizure scores and EEG activity as described in Protocol 1.
-
Analyze the data to determine the effect of the anticonvulsant on seizure latency, severity (highest seizure score), and duration. For EEG data, quantify the reduction in epileptiform discharges.
-
Mandatory Visualizations
Caption: Mechanism of this compound-induced seizures via GABA-A receptor antagonism.
Caption: Workflow for studying seizure mitigation in an this compound animal model.
Caption: Logical workflow for troubleshooting high seizure incidence.
References
- 1. Induction of audiogenic seizures in this compound/cilastatin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of manipulation of N-methyl-D-aspartate receptors on this compound/cilastatin-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of phenytoin and phenobarbital on seizures induced by this compound/cilastatin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correlation between in vitro and in vivo models of proconvulsive activity with the carbapenem antibiotics, biapenem, this compound/cilastatin and meropenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Seizure propensity with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a novel dosing paradigm to model diazepam rescue therapy in preclinical seizure and epilepsy models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Post-Exposure Administration of Diazepam Combined with Soluble Epoxide Hydrolase Inhibition Stops Seizures and Modulates Neuroinflammation in a Murine Model of Acute TETS Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Imipenem Cross-Reactivity in Penicillin-Sensitized Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the potential cross-reactivity of imipenem in animal models sensitized to penicillin. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.
Disclaimer: While this guide provides detailed experimental protocols and troubleshooting advice, it is important to note that specific quantitative data on this compound cross-reactivity in penicillin-sensitized animal models is limited in publicly available literature. The quantitative data presented herein is primarily derived from human clinical studies and should be interpreted with caution when designing and evaluating animal experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for potential cross-reactivity between penicillin and this compound?
A1: The potential for cross-reactivity between penicillin and this compound, both of which are β-lactam antibiotics, is primarily attributed to structural similarities. While both possess a core β-lactam ring, the side chains of the molecules are major determinants of antigenic specificity.[1][2] IgE-mediated allergic reactions occur when the immune system produces IgE antibodies against the drug or its metabolites, which then bind to mast cells and basophils. Subsequent exposure to a structurally similar compound can lead to cross-linking of these IgE antibodies, triggering the release of inflammatory mediators.
Q2: What are the most suitable animal models for studying penicillin hypersensitivity and this compound cross-reactivity?
A2: Mice and guinea pigs are the most commonly used animal models for studying drug hypersensitivity. Mice are often preferred due to the availability of various transgenic strains and immunological reagents. Guinea pigs are also a valuable model as they exhibit strong anaphylactic responses. The choice of model may depend on the specific research question and the endpoints being measured.
Q3: What are the key readouts to assess an allergic reaction in these animal models?
A3: Key readouts for assessing an allergic reaction include:
-
Systemic Anaphylaxis: Monitoring for clinical signs such as reduced activity, piloerection, respiratory distress, and a drop in core body temperature. Anaphylaxis scoring systems are often used for quantification.
-
Cutaneous Reactions: Measuring the wheal and flare response after intradermal injection (in guinea pigs).
-
Serological Analysis: Measuring levels of penicillin-specific IgE antibodies in the serum using ELISA.
-
Cellular Assays: Performing basophil activation tests (BAT) to measure the upregulation of activation markers (e.g., CD63, CD203c) on basophils upon in vitro stimulation with the drugs.
-
Histopathology: Examining tissues for evidence of inflammation and mast cell degranulation.
Q4: Is there a significant risk of cross-reactivity between penicillin and this compound observed in preclinical or clinical studies?
A4: While early studies in humans suggested a higher rate of cross-reactivity, more recent and extensive clinical data indicate that the risk of a true IgE-mediated cross-reaction between penicillin and carbapenems, including this compound, is low, generally reported to be less than 1% in patients with a confirmed penicillin allergy.[3][4][5][6][7] Data from animal models is sparse; however, one study noted that anti-meropenem antibodies raised in rabbits and guinea pigs showed weak cross-sensitivity to this compound.[3]
Troubleshooting Guides
Problem 1: Failure to induce penicillin sensitization in the animal model.
| Possible Cause | Troubleshooting Step |
| Insufficient Immunogenicity of Penicillin | Penicillin itself is a hapten and must conjugate with a carrier protein to become immunogenic. Ensure the use of a penicillin-protein conjugate (e.g., penicillin-ovalbumin) for sensitization, or co-administer with an adjuvant like aluminum hydroxide to enhance the immune response. |
| Inappropriate Sensitization Protocol | Review the sensitization schedule, including the dose, route of administration, and number of administrations. Multiple subcutaneous or intraperitoneal injections over several weeks are typically required. |
| Animal Strain Variability | Different strains of mice can have varying immune responses. Consider using a strain known to be a good IgE producer, such as BALB/c mice. |
| Incorrect Assessment of Sensitization | Confirm sensitization by measuring penicillin-specific IgE levels in the serum before proceeding with the drug challenge. |
Problem 2: High variability in the anaphylactic response upon challenge.
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure precise and consistent intravenous or intraperitoneal administration of the challenge drug. The speed of injection can influence the severity of the reaction. |
| Stress or Anesthesia Effects | Minimize animal stress during handling and procedures. If anesthesia is used, be aware that it can suppress the anaphylactic response. |
| Individual Animal Variation | Anaphylactic responses can naturally vary between individual animals. Increase the number of animals per group to achieve statistical power. |
| Subjective Scoring of Anaphylaxis | Use a standardized and blinded anaphylaxis scoring system to minimize observer bias. Also, consider more objective measures like core body temperature monitoring. |
Problem 3: Unexpected positive reaction in the control group.
| Possible Cause | Troubleshooting Step |
| Non-Specific Mast Cell Degranulation | Some compounds can cause non-specific mast cell degranulation. Test the vehicle and this compound in naive, unsensitized animals to rule out this effect. |
| Contamination of Reagents | Ensure that all reagents and equipment are free from contaminants that could trigger an immune response. |
| Pre-existing Sensitivity | Although rare, consider the possibility of pre-existing sensitivity in the animal colony. Screen a subset of animals before starting the experiment. |
Quantitative Data on this compound Cross-Reactivity
As previously stated, specific quantitative data from penicillin-sensitized animal models is scarce. The following tables summarize data from human clinical studies, which provide the best available evidence for the low rate of cross-reactivity.
Table 1: Cross-Reactivity Rates of Carbapenems in Patients with Confirmed Penicillin Allergy
| Carbapenem | Number of Patients | Cross-Reactivity Rate (%) | Study Type | Reference |
| This compound, Meropenem, Ertapenem | 212 | 0% (tolerated graded challenge) | Prospective Study | [3] |
| Any Carbapenem | 1127 | 0.87% | Meta-Analysis | [8] |
| This compound/Meropenem | >400 | 0% (no reaction to skin test or IV challenge) | Review of Studies | [8] |
Table 2: Summary of Key Findings from Human Studies
| Study Focus | Key Finding | Implication | Reference |
| Prospective study of carbapenem tolerance | All 211 patients with positive penicillin skin tests tolerated carbapenems. | Suggests a very low risk of clinical cross-reactivity. | [3] |
| Systematic review of carbapenem hypersensitivity | The incidence of carbapenem hypersensitivity in patients with penicillin allergy was 4.3%, but only 0.3% in those with a positive penicillin skin test. | The risk is significantly lower in patients with confirmed IgE-mediated penicillin allergy. | [3] |
Experimental Protocols
Protocol 1: Active Systemic Anaphylaxis Model in Mice
-
Animal Model: BALB/c mice (female, 6-8 weeks old).
-
Sensitization:
-
On days 0 and 7, administer an intraperitoneal (i.p.) injection of 10 µg of penicillin-ovalbumin (OVA) conjugate emulsified in 2 mg of aluminum hydroxide adjuvant in a total volume of 200 µL sterile saline.
-
On day 14, a booster injection of 10 µg of penicillin-OVA in saline (without adjuvant) is administered i.p.
-
-
Confirmation of Sensitization (Optional):
-
On day 21, collect blood via the tail vein to measure serum levels of penicillin-specific IgE using an ELISA.
-
-
Drug Challenge:
-
On day 28, challenge the mice with an intravenous (i.v.) injection of either:
-
Positive Control Group: 100 µg of penicillin-OVA in 100 µL of saline.
-
Test Group: this compound (dose to be determined based on preliminary dose-ranging studies, e.g., 1 mg) in 100 µL of saline.
-
Negative Control Group: 100 µL of sterile saline.
-
-
-
Assessment of Anaphylaxis:
-
Immediately after the challenge, monitor the mice for 30-60 minutes for clinical signs of anaphylaxis using a scoring system (e.g., 0 = no symptoms; 1 = reduced activity; 2 = piloerection, tremor; 3 = labored breathing, cyanosis; 4 = convulsion, death).
-
Measure core body temperature rectally at baseline and at 15-minute intervals post-challenge. A significant drop in temperature is indicative of an anaphylactic reaction.
-
Protocol 2: Passive Cutaneous Anaphylaxis (PCA) Model in Guinea Pigs
-
Animal Model: Hartley guinea pigs (male, 300-350 g).
-
Passive Sensitization:
-
Inject 100 µL of serum containing anti-penicillin IgE (obtained from a sensitized donor animal) intradermally into the shaved dorsal skin of the guinea pigs.
-
-
Drug Challenge:
-
24 hours after sensitization, administer an intravenous injection of 1 mL of a solution containing the challenge drug and 0.5% Evans blue dye.
-
Positive Control Group: Penicillin G (e.g., 1 mg/kg).
-
Test Group: this compound (e.g., 10 mg/kg).
-
Negative Control Group: Saline.
-
-
-
Assessment of Reaction:
-
30 minutes after the challenge, euthanize the animals and dissect the skin at the injection sites.
-
Measure the diameter of the blue spot on the underside of the skin. The size of the spot correlates with the extent of plasma extravasation due to the allergic reaction.
-
Mandatory Visualizations
Caption: IgE-Mediated Mast Cell Degranulation Pathway.
Caption: Workflow for Assessing this compound Cross-Reactivity.
References
- 1. β-Lactam Allergy and Cross-Reactivity: A Clinician’s Guide to Selecting an Alternative Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-reactivity in β-Lactam Allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview and Insights into Carbapenem Allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Lactam Allergy and Cross-Reactivity: A Clinician's Guide to Selecting an Alternative Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmacyacute.com [pharmacyacute.com]
- 7. Absence of cross-reactivity to carbapenems in patients with delayed hypersensitivity to penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cross-Reactivity to Cephalosporins and Carbapenems in Penicillin-Allergic Patients: Two Systematic Reviews and Meta-Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and controlling factors that affect Imipenem stability in culture media
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and controlling factors that affect the stability of imipenem in culture media. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in aqueous solutions and culture media?
A1: The stability of this compound is primarily affected by temperature, pH, and the composition of the culture medium.[1][2][3] As a carbapenem antibiotic with a β-lactam ring, this compound is susceptible to hydrolysis, which leads to its degradation and loss of antibacterial activity.[4][5]
Q2: How does temperature affect this compound stability?
A2: this compound is thermolabile, and its degradation rate increases with rising temperatures.[3][6][7] For instance, in one study, this compound was found to be more stable at 4°C than at -20°C and least stable at 35°C in various media.[2] Another study showed that at a concentration of 10 mg/mL, this compound solutions were stable for less than an hour at 30°C and 40°C.[3][6] It is crucial to maintain appropriate storage temperatures and consider the incubation temperature of your experiments, as significant degradation can occur at physiological temperatures (e.g., 37°C).[8]
Q3: What is the optimal pH range for this compound stability?
A3: this compound is most stable in solutions with a neutral pH, ideally between 6.5 and 7.5.[9] In weakly acidic solutions, it can undergo complex oligomerization, while in weakly alkaline solutions, intermolecular reactions can occur, both leading to degradation.[1] Both the β-lactam and formimidoyl groups of this compound hydrolyze at pH-dependent rates.[1]
Q4: Can components of the culture medium affect this compound stability?
A4: Yes, certain components in culture media can influence this compound's stability. For example, the presence of amino acids in total parenteral nutrient (TPN) solutions has been shown to affect its stability.[10] Additionally, the presence of β-lactamases, enzymes that can be produced by microorganisms, will rapidly inactivate this compound by hydrolyzing its β-lactam ring.[11][12][13] Some culture media may be supplemented with β-lactamases to inactivate antibiotics for sterility testing purposes.[12][13]
Q5: How quickly does this compound degrade in common laboratory media?
A5: The degradation rate of this compound varies depending on the specific medium and conditions. In Mueller-Hinton agar stored at 4°C, a shift of one dilution in minimum inhibitory concentration (MIC) endpoints was observed in a mean time of 4.33 days.[14][15] In cation-adjusted Mueller–Hinton broth at 30°C, a significant reduction in this compound concentration was observed over 72 hours, with a 36.78% reduction in the first 24 hours.[8] The half-life of this compound in aqueous solution is temperature-dependent, decreasing significantly as temperature increases.[9]
Troubleshooting Guide
Issue 1: Inconsistent or higher-than-expected Minimum Inhibitory Concentrations (MICs) in susceptibility testing.
-
Possible Cause 1: this compound degradation during incubation.
-
Troubleshooting Step: Prepare fresh this compound stock solutions for each experiment. If using pre-prepared plates or solutions, ensure they have been stored correctly and are within their stability window. For agar dilution plates, it is recommended to prepare them within 48 to 72 hours of the test.[14][15] Consider the duration of your assay; for longer incubation times, significant degradation at 35-37°C is expected.[8]
-
-
Possible Cause 2: Presence of β-lactamase-producing organisms.
-
Possible Cause 3: Inappropriate pH of the medium.
-
Troubleshooting Step: Check the pH of your prepared culture medium to ensure it falls within the optimal range for this compound stability (pH 6.5-7.5).[9]
-
Issue 2: Loss of this compound activity in prepared stock solutions.
-
Possible Cause 1: Improper storage temperature.
-
Troubleshooting Step: Store this compound stock solutions at the recommended temperature. Studies have shown that this compound is more stable at 4°C than at -20°C for short-term storage.[2] For longer-term storage, consult the manufacturer's instructions, though freezing is generally not recommended.[9]
-
-
Possible Cause 2: Hydrolysis due to prolonged storage in aqueous solution.
Issue 3: Unexpected color change in the culture medium containing this compound.
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Step: A color change from colorless to yellow or brown can indicate this compound degradation.[9][10] While a slight yellowing may not always correlate with a significant loss of activity, a brown discoloration suggests substantial degradation, and the solution should be discarded.[9]
-
Quantitative Data Summary
Table 1: Stability of this compound under Different Temperature and Concentration Conditions in 0.9% Sodium Chloride Solution
| Concentration | Temperature (°C) | Stability (Time to <90% of initial concentration) | Reference(s) |
| 5 mg/mL | 25 | Stable for 6 hours | [3][6][7] |
| 5 mg/mL | 30 | Stable for 6 hours | [3][6][7] |
| 5 mg/mL | 40 | Stable for 6 hours | [3][6][7] |
| 10 mg/mL | 25 | Stable for 3-6 hours (brand dependent) | [3][6][7] |
| 10 mg/mL | 30 | Stable for less than 1 hour | [3][6][7] |
| 10 mg/mL | 40 | Stable for less than 1 hour | [3][6][7] |
Table 2: Half-life of this compound in Different Conditions
| Medium/Solvent | Temperature (°C) | Half-life | Reference(s) |
| 0.9% Sodium Chloride | 2 | >44 hours | [9] |
| 0.9% Sodium Chloride | 25 | 6 hours | [9] |
| 0.9% Sodium Chloride | 37 | 2 hours | [9] |
| Cation-Adjusted Mueller Hinton Broth | 36 | 16.9 hours | [20] |
| Water | 25 | 14.7 hours | [20] |
Experimental Protocols
Protocol 1: Determination of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the chemical stability of this compound in a liquid medium.
-
Preparation of this compound Solution:
-
Reconstitute a known quantity of this compound powder in the desired culture medium or buffer to achieve a specific starting concentration (e.g., 10 mg/mL).[3]
-
Ensure the pH of the final solution is within the desired range.
-
-
Incubation:
-
Sample Collection and Preparation:
-
At each time point, withdraw an aliquot from each incubation condition.
-
If necessary, immediately stop the degradation process, for example, by mixing with a stabilizing buffer and freezing at -80°C.[21]
-
Prepare the samples for HPLC analysis. This may involve dilution with a suitable mobile phase.
-
-
HPLC Analysis:
-
Use a validated HPLC method with a suitable column (e.g., C18) and mobile phase (e.g., a mixture of phosphate buffer and acetonitrile).[3]
-
Set the UV detector to the appropriate wavelength for this compound detection (e.g., 300 nm).[6]
-
Inject a standard solution of this compound of known concentration to generate a calibration curve.
-
Inject the experimental samples and determine the concentration of this compound by comparing the peak area to the calibration curve.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
A solution is typically considered stable if the remaining concentration is ≥90% of the initial concentration.[3]
-
Protocol 2: Bioassay for Determining this compound Bioactivity
This protocol provides a method to assess the biological activity of this compound over time.
-
Preparation of this compound-Containing Media:
-
Prepare a stock solution of this compound.
-
Incorporate the this compound into a suitable agar or broth medium (e.g., Mueller-Hinton) at a known concentration.[2]
-
-
Storage/Incubation:
-
Store the prepared media under different conditions (e.g., 4°C, 25°C, 35°C) for various durations.[2]
-
-
Susceptibility Testing:
-
At each time point, perform a standard susceptibility test (e.g., agar dilution, broth microdilution, or disk diffusion) using a quality control bacterial strain with a known this compound MIC.[14][22][23]
-
For agar or broth dilution, determine the MIC of the control strain.
-
For disk diffusion, measure the diameter of the zone of inhibition.
-
-
Data Analysis:
-
Compare the MIC values or zone diameters obtained at different time points to the initial (time 0) values.
-
A significant increase in the MIC or a decrease in the zone of inhibition indicates a loss of this compound bioactivity.
-
Visualizations
Caption: Factors and pathways influencing this compound degradation.
Caption: Troubleshooting workflow for inconsistent this compound MIC results.
References
- 1. Stability and kinetics of degradation of this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactivity of this compound as a function of medium, time, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of Concentration and Temperature on Stability of this compound Focused on Solutions for Extended Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and degradation products of this compound applying high-resolution mass spectrometry: An analytical study focused on solutions for infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Concentration and Temperature on Stability of this compound Focused on Solutions for Extended Infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. It takes two to tango! Stability of drugs affecting efficacy against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.ashp.org [publications.ashp.org]
- 10. Stability of this compound and cilastatin sodium in total parenteral nutrient solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound as substrate and inhibitor of beta-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Stability of this compound in Mueller-Hinton agar stored at 4 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | C12H17N3O4S | CID 104838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. An overview of the pharmacology of this compound/cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The pharmacokinetics of this compound (thienamycin-formamidine) and the renal dehydropeptidase inhibitor cilastatin sodium in normal subjects and patients with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. academic.oup.com [academic.oup.com]
- 23. ecdc.europa.eu [ecdc.europa.eu]
Challenges in developing Imipenem resistance in P. aeruginosa during prolonged exposure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the challenges in developing Imipenem resistance in Pseudomonas aeruginosa during prolonged exposure.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation.
Question: My P. aeruginosa strain does not develop this compound resistance despite prolonged exposure. What are the possible reasons and troubleshooting steps?
Answer:
Failure to induce this compound resistance can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Sub-inhibitory Concentration of this compound: The concentration of this compound might be too low to exert selective pressure. It is crucial to use a sub-inhibitory concentration that allows for bacterial growth while still encouraging the selection of resistant mutants.[1][2][3]
-
Experimental Strain: The specific laboratory strain of P. aeruginosa being used may have a low intrinsic mutation frequency or lack the necessary genetic plasticity to readily develop resistance. Consider using a reference strain known for its ability to acquire resistance, such as PAO1, or a hypermutator strain if appropriate for the experimental goals.
-
Duration of Exposure: The timeframe for prolonged exposure may be insufficient. The emergence of resistance can be a gradual process, sometimes requiring numerous passages over an extended period.
-
Growth Conditions: Ensure optimal growth conditions (media, temperature, aeration) are maintained throughout the experiment. Sub-optimal conditions can stress the bacteria and affect their ability to acquire resistance mutations.
-
This compound Stability: this compound can be unstable in solution. Prepare fresh stock solutions regularly and store them appropriately to maintain potency.
Question: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound against my resistant P. aeruginosa isolates. How can I improve the reproducibility of my MIC assays?
Answer:
Inconsistent MIC values are a common challenge. To enhance reproducibility, consider the following:
-
Standardized Inoculum: The initial bacterial inoculum size is a critical factor. A standardized inoculum, typically 5 x 10^5 CFU/mL for broth microdilution, should be used consistently.[4] Inoculum preparation should be carefully controlled, for instance, by adjusting the turbidity to a 0.5 McFarland standard.
-
Broth Microdilution Technique: The broth microdilution method is considered the gold standard for MIC determination.[4] Ensure proper serial dilutions of this compound and consistent inoculation across all wells of the microtiter plate.
-
Media Composition: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing as recommended by clinical laboratory standards. Variations in media composition can affect antibiotic activity and bacterial growth.
-
Incubation Conditions: Maintain consistent incubation temperature (35°C ± 2°C) and duration (16-20 hours).
-
Replicate Experiments: Perform MIC assays in triplicate to ensure the reliability of the results and to identify any outliers.
| Parameter | Recommendation | Rationale |
| Method | Broth Microdilution | Gold standard for MIC determination.[4] |
| Inoculum | 5 x 10^5 CFU/mL | Standardization is crucial for reproducibility.[4] |
| Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Standard medium for antimicrobial susceptibility testing. |
| Incubation | 35°C ± 2°C for 16-20 hours | Ensures consistent bacterial growth. |
| Replicates | Minimum of three biological replicates | Increases confidence in the obtained MIC values. |
Table 1. Recommendations for reproducible this compound MIC determination.
Question: My qRT-PCR results show no significant change in the expression of oprD, mexA, or ampC in my this compound-resistant isolates. What could be the issue?
Answer:
Several factors can lead to inconclusive qRT-PCR results. Here are some troubleshooting steps:
-
RNA Quality: Ensure high-quality, intact RNA is extracted from your bacterial cultures. Use a reliable RNA extraction kit and assess RNA integrity using methods like gel electrophoresis or a bioanalyzer.
-
Primer Design: The primers used for qRT-PCR must be specific to the target genes and have optimal annealing temperatures. Validate primer efficiency before conducting the experiment.
-
Reference Genes: The choice of reference (housekeeping) genes for normalization is critical. Use at least two validated reference genes to ensure accurate normalization of your target gene expression data.
-
Growth Phase: The expression of resistance-related genes can vary with the bacterial growth phase. Harvest RNA from cultures at a consistent growth phase (e.g., mid-logarithmic phase) for all samples.
-
Alternative Resistance Mechanisms: Resistance may be due to mechanisms other than changes in the expression of the target genes. Consider sequencing the oprD gene to check for mutations, such as frameshift mutations or premature stop codons, which would not be detected by qRT-PCR.
Frequently Asked Questions (FAQs)
What are the primary mechanisms of this compound resistance in P. aeruginosa?
The three main mechanisms of this compound resistance in P. aeruginosa are:
-
Reduced Outer Membrane Permeability: This is most commonly due to the loss or downregulation of the OprD porin, which is the primary channel for this compound entry into the periplasmic space.[5][6] Mutations in the oprD gene are a frequent cause of this compound resistance.
-
Efflux Pump Overexpression: The upregulation of efflux pumps, such as the MexAB-OprM and MexXY systems, can actively extrude this compound from the cell, although MexAB-OprM is more associated with resistance to other carbapenems like meropenem.[7][8][9]
-
Enzymatic Degradation: Hyperproduction of the chromosomal AmpC β-lactamase can lead to the hydrolysis of this compound, though this compound is generally a poor substrate for AmpC.[10][11] The acquisition of carbapenemases, such as metallo-β-lactamases (MBLs), is a more potent mechanism of enzymatic degradation.[12]
How can I experimentally induce this compound resistance in P. aeruginosa in the laboratory?
A common method for inducing this compound resistance is through serial passage experiments. This involves repeatedly exposing a bacterial culture to gradually increasing concentrations of this compound. This process selects for mutants with increased resistance over time.
What is a population analysis profile (PAP) and how is it used to study this compound resistance?
A population analysis profile (PAP) is a method used to detect and quantify subpopulations of bacteria with varying levels of antibiotic resistance within a larger, seemingly susceptible population.[13] It involves plating serial dilutions of a bacterial culture on agar plates containing a range of antibiotic concentrations. This technique is particularly useful for identifying heteroresistance, where a small fraction of the bacterial population exhibits a higher level of resistance.
What is the role of the mexT gene in this compound resistance?
The mexT gene is a transcriptional regulator that can negatively regulate the expression of the oprD gene.[6][12] Overexpression of mexT leads to decreased levels of the OprD porin, thereby contributing to this compound resistance.[6][12]
Experimental Protocols
1. Protocol for Inducing this compound Resistance by Serial Passage
This protocol describes a method for the in vitro evolution of this compound resistance in P. aeruginosa.
-
Initial MIC Determination: Determine the baseline MIC of this compound for the susceptible P. aeruginosa strain using the broth microdilution method.
-
Initiation of Serial Passage: Inoculate a tube of fresh Mueller-Hinton Broth (MHB) containing this compound at a concentration of 0.5x the initial MIC with the susceptible P. aeruginosa strain. Incubate at 37°C for 18-24 hours with shaking.
-
Subsequent Passages: After incubation, transfer an aliquot of the culture from the tube with the highest concentration of this compound that shows visible growth to a new series of tubes with fresh MHB and a two-fold serial dilution of this compound, starting from the concentration in the previous passage.
-
Repeat Passages: Repeat this process for a predetermined number of passages or until a significant increase in the MIC is observed.
-
Isolation of Resistant Mutants: At the end of the experiment, plate the culture from the highest this compound concentration onto nutrient agar to isolate single colonies.
-
Confirmation of Resistance: Confirm the MIC of the isolated colonies to verify the development of stable resistance.
2. Protocol for Broth Microdilution MIC Assay
This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of this compound.[11][14][15]
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent and sterilize by filtration.
-
Prepare Microtiter Plate: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentrations. Include a growth control well with no antibiotic and a sterility control well with no bacteria.
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension of the P. aeruginosa isolate in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate Plate: Add the standardized bacterial inoculum to each well of the microtiter plate, except for the sterility control.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
3. Protocol for Quantitative Real-Time PCR (qRT-PCR)
This protocol describes the quantification of gene expression for oprD, mexA, and ampC.[8][16][17][18][19]
-
RNA Extraction: Extract total RNA from P. aeruginosa cultures grown to the mid-logarithmic phase using a commercial RNA purification kit. Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Quantify the extracted RNA using a spectrophotometer and assess its integrity by gel electrophoresis.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with random primers or gene-specific primers.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green-based master mix, the synthesized cDNA as a template, and specific primers for the target genes (oprD, mexA, ampC) and at least two validated reference genes.
-
Thermal Cycling: Perform the qRT-PCR in a real-time PCR cycler using an appropriate thermal cycling program.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference genes.
4. Protocol for Western Blotting of OprD
This protocol outlines the detection of the OprD porin protein.[13][20][21][22]
-
Outer Membrane Protein Extraction: Isolate the outer membrane proteins from P. aeruginosa cultures.
-
Protein Quantification: Determine the protein concentration of the extracts using a standard protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE: Separate the outer membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the OprD protein.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and visualize the results using an imaging system.
Visualizations
Caption: A flowchart of the experimental workflow for inducing and characterizing this compound resistance in P. aeruginosa.
Caption: A simplified diagram of the transcriptional regulation of the oprD gene in P. aeruginosa.
Caption: A simplified diagram of the transcriptional regulation of the mexAB-oprM efflux pump operon.
Caption: A simplified diagram of the AmpC β-lactamase induction pathway in P. aeruginosa.
References
- 1. This compound-induced resistance to antipseudomonal beta-lactams in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Variability of Beta-Lactam Broth Microdilution for Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional regulation of mexR, the repressor of Pseudomonas aeruginosa mexAB-oprM multidrug efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Negative regulation of the Pseudomonas aeruginosa outer membrane porin OprD selective for this compound and basic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Pseudomonas aeruginosa Response to Acidic Stress and this compound Resistance [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. journals.asm.org [journals.asm.org]
- 13. Location of OprD porin in Pseudomonas aeruginosa clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. journals.asm.org [journals.asm.org]
- 17. Molecular Mechanisms of β-Lactam Resistance Mediated by AmpC Hyperproduction in Pseudomonas aeruginosa Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medrxiv.org [medrxiv.org]
- 19. Pseudomonas aeruginosa Detection Using Conventional PCR and Quantitative Real-Time PCR Based on Species-Specific Novel Gene Targets Identified by Pangenome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. bio-rad.com [bio-rad.com]
Technical Support Center: Enhancing the Therapeutic Window of Imipenem in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the therapeutic window of Imipenem in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound, and why is it co-administered with Cilastatin?
A1: this compound is a broad-spectrum β-lactam antibiotic belonging to the carbapenem class.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which leads to cell lysis and bacterial death.[1][2] this compound is administered with Cilastatin because it is rapidly metabolized and inactivated by a renal enzyme called dehydropeptidase-I (DHP-I).[1][3] Cilastatin is a specific inhibitor of DHP-I, and its co-administration prevents the breakdown of this compound, thereby increasing its half-life, tissue penetration, and urinary concentrations.[1][3][4] This combination not only enhances the antibiotic's efficacy but also mitigates the risk of nephrotoxicity associated with the metabolites of this compound.[1][2]
Q2: What are the main toxicities associated with this compound in experimental models, and what are their underlying mechanisms?
A2: The two primary dose-limiting toxicities of this compound are nephrotoxicity and neurotoxicity.
-
Nephrotoxicity: this compound administration can lead to kidney damage, characterized by elevated plasma levels of urea, creatinine, and uric acid, as well as oxidative stress and crystal deposition in the kidneys.[5] While Cilastatin is co-administered to prevent metabolism by DHP-I and reduce nephrotoxicity, some studies suggest that this compound can still induce renal damage.[6] Interestingly, Cilastatin may offer additional protection by inhibiting renal organic anion transporters (OATs), which are involved in the uptake of this compound into renal cells.[7]
-
Neurotoxicity: this compound can cause central nervous system (CNS) side effects, including confusion, myoclonus, and seizures, particularly at high doses or in subjects with renal impairment.[8][9] The most widely accepted mechanism is the inhibition of the γ-aminobutyric acid type A (GABA-A) receptor, which reduces inhibitory synaptic transmission and increases CNS excitation.[8][10][11] The chemical structure of this compound's C-2 side chain is thought to contribute to its affinity for the GABA-A receptor.[8][11]
Q3: What are the emerging strategies to broaden the therapeutic window of this compound?
A3: Several strategies are being explored to improve the efficacy and reduce the toxicity of this compound:
-
Novel Drug Delivery Systems: Encapsulating this compound in nanoparticles can protect it from enzymatic degradation, sustain its release, and potentially overcome resistance mechanisms.[12][13] For example, poly(lactic-co-glycolic acid) (PLGA) and poly-ε-caprolactone (PCL) nanoparticles have been shown to enhance this compound's efficacy against resistant bacterial isolates.[12][13] pH-responsive nanocarriers, such as zeolitic imidazolate framework-8 (ZIF-8), are designed to release the drug specifically in the acidic microenvironment of an infection.[14]
-
Co-administration of Protective Agents: The use of antioxidants, such as the flavonoid Naringenin, has shown promise in animal models for attenuating this compound/Cilastatin-induced neurotoxicity by reducing oxidative stress in the brain.[15]
-
Combination Therapy: Combining this compound with other antibiotics or with β-lactamase inhibitors like Relebactam can restore its activity against resistant strains, effectively widening its therapeutic application.[16][17]
Troubleshooting Guides
Issue 1: Unexpectedly High Nephrotoxicity in an Animal Model
Q: We are observing significant nephrotoxicity (elevated BUN and creatinine) in our rat model, even when using this compound/Cilastatin. What could be the cause, and how can we troubleshoot this?
A: This is a common challenge. Here are several potential causes and troubleshooting steps:
-
Dose-Dependent Toxicity: this compound/Cilastatin can still induce nephrotoxicity in a dose-dependent manner.[5] You may be operating at the higher end of the therapeutic range for your specific animal model.
-
Troubleshooting: Perform a dose-ranging study to identify the maximum tolerated dose (MTD) in your model. See the table below for examples of doses used in published studies.
-
-
Dehydration: Dehydration can exacerbate kidney injury.
-
Troubleshooting: Ensure all animals have ad libitum access to water. Monitor for signs of dehydration.
-
-
Underlying Renal Insufficiency: Pre-existing renal conditions in the animals can increase susceptibility to drug-induced nephrotoxicity.
-
Troubleshooting: Use healthy animals from a reputable supplier. Consider measuring baseline renal function before starting the experiment.
-
-
Inhibition of Organic Anion Transporters (OATs): Cilastatin's protective effect is partly due to the inhibition of renal OATs, which reduces this compound accumulation in kidney cells.[7] If this process is saturated or impaired, toxicity can increase.
-
Troubleshooting: While direct measurement of OAT function is complex, you can assess this indirectly. Co-administering a known OAT inhibitor like Probenecid has been shown to reduce this compound uptake and toxicity in experimental models.[7] This can serve as a positive control to understand the contribution of OATs in your model.
-
Table 1: this compound/Cilastatin Dosages in Rodent Nephrotoxicity Models
| Animal Model | Dosage Range (mg/kg/day) | Route of Administration | Duration | Observed Effects | Reference |
| Wistar Rats | 30, 50, 80 | Intraperitoneal | 7 days | Dose-dependent increases in urea, creatinine; oxidative stress; crystal deposition. | [5] |
| Rabbits | 200 (this compound) | Intravenous | 48 hours | Induced nephrotoxicity, which was attenuated by co-administration of Cilastatin (200 mg/kg) or Probenecid (50 mg/kg). | [7][18] |
Issue 2: Low Efficacy of this compound in a Murine Infection Model
Q: Our this compound treatment is not effectively reducing the bacterial load in our murine thigh infection model. What are the possible reasons?
A: Several factors can contribute to reduced efficacy in in vivo models:
-
Bacterial Resistance: The bacterial strain you are using may have developed resistance to this compound.
-
Troubleshooting: Confirm the Minimum Inhibitory Concentration (MIC) of this compound against your specific bacterial isolate before initiating the in vivo study. Standard methods include broth microdilution or E-test.[19]
-
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The dosing regimen may not be optimal for maintaining this compound concentrations above the MIC for a sufficient duration. This compound is a time-dependent antibiotic.
-
Troubleshooting: Review your dosing schedule. For time-dependent antibiotics, more frequent administration or continuous infusion can be more effective than a single high dose. In some studies, extended infusion protocols are used to optimize the time above MIC.[20]
-
-
Drug Stability: this compound solutions can be unstable, especially at higher concentrations and warmer temperatures.[20]
-
Troubleshooting: Prepare this compound solutions fresh before each administration. If solutions need to be stored, validate their stability under your specific storage conditions (temperature, concentration, and duration).
-
-
Model-Specific Factors: The severity of the infection or the immune status of the animals (e.g., neutropenic models) can impact treatment outcomes.
-
Troubleshooting: Ensure your model is well-characterized and that the bacterial inoculum is appropriate to establish a treatable infection. Refer to established protocols for murine infection models.
-
Issue 3: Seizures or Neurotoxic Signs Observed in Animals
Q: We have observed seizures and other neurotoxic signs in some of our experimental animals treated with high-dose this compound. How can we mitigate this?
A: Neurotoxicity is a known side effect of this compound, especially at high concentrations.
-
Excessive Dosage or Impaired Clearance: High doses and/or impaired renal function can lead to drug accumulation in the central nervous system, causing neurotoxicity.[9]
-
Troubleshooting: Reduce the dose of this compound. If you are using a model with induced renal impairment, dose adjustments are critical. Risk factors for neurotoxicity include elderly age, pre-existing CNS conditions, and renal impairment.[8]
-
-
GABA-A Receptor Inhibition: this compound can directly inhibit GABA-A receptors, leading to increased neuronal excitability.[8][10]
-
Troubleshooting: Consider co-administering an agent that can counteract this effect or reduce associated oxidative stress. For instance, the antioxidant Naringenin has been shown to ameliorate this compound-induced neurotoxicity in rats.[15]
-
-
Blood-Brain Barrier Permeability: Damage to the blood-brain barrier can increase the penetration of this compound into the CNS.[9]
-
Troubleshooting: Be aware of any experimental manipulations (e.g., induced sepsis, head trauma) that might compromise the blood-brain barrier and consider this a risk factor for neurotoxicity.
-
Experimental Protocols & Visualizations
Protocol 1: Murine Neutropenic Thigh Infection Model
This protocol is adapted from studies evaluating the in vivo efficacy of antibiotics.[21]
-
Animals: Use specific pathogen-free female ICR (CD-1) mice, typically 6-8 weeks old.
-
Neutropenia Induction: To induce neutropenia, administer cyclophosphamide intraperitoneally (IP). A common regimen is 150 mg/kg given 4 days prior to infection and 100 mg/kg given 1 day prior to infection.
-
Bacterial Challenge:
-
Prepare a mid-logarithmic phase culture of the test organism (e.g., Pseudomonas aeruginosa).
-
Wash and dilute the bacterial suspension in sterile saline to the desired concentration (e.g., 10^6 - 10^7 CFU/mL).
-
Inject 0.1 mL of the bacterial suspension intramuscularly into the posterior thigh muscle of each mouse.
-
-
Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).
-
Administer this compound/Cilastatin, a novel formulation, or vehicle control via the desired route (e.g., subcutaneous or intravenous).
-
-
Endpoint Measurement:
-
At a predetermined time point (e.g., 24 hours post-treatment initiation), euthanize the mice.
-
Aseptically remove the entire thigh muscle.
-
Homogenize the thigh tissue in a known volume of sterile saline or PBS.
-
Perform serial dilutions of the homogenate and plate on appropriate agar media to determine the bacterial load (CFU/thigh).
-
-
Efficacy Determination: Efficacy is determined by the change in log10 CFU/thigh compared to the bacterial load at the start of therapy and the vehicle control group.
Protocol 2: Assessment of this compound-Induced Nephrotoxicity in Rats
This protocol is based on a study designed to validate the nephrotoxic effects of this compound/Cilastatin.[5]
-
Animals: Use adult Wistar rats, divided into treatment and control groups.
-
Treatment Administration:
-
Administer this compound/Cilastatin intraperitoneally twice daily for 7 days. Doses can range from 30 to 80 mg/kg/day.
-
The control group receives an equivalent volume of the vehicle (e.g., 0.9% NaCl solution).
-
-
Sample Collection:
-
Collect urine over a 24-hour period using metabolic cages at baseline and at the end of the treatment period.
-
At the end of the 7-day period, collect blood samples via cardiac puncture under anesthesia.
-
Euthanize the animals and harvest the kidneys.
-
-
Biochemical Analysis:
-
Plasma: Measure levels of urea, creatinine, and uric acid.
-
Urine: Measure pH, volume, and analyze for crystalluria.
-
-
Oxidative Stress Markers:
-
Prepare kidney tissue homogenates.
-
Measure levels of lipid peroxidation (e.g., malondialdehyde) and the activity of antioxidant enzymes (e.g., superoxide dismutase, catalase).
-
-
Histopathological Examination:
-
Fix one kidney in 10% buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Examine microscopically for signs of tubular necrosis, inflammation, and crystal deposition.
-
Visualizing Mechanisms and Strategies
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. This compound-Cilastatin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. Exposure to this compound/cilastatin causes nephrotoxicity and even urolithiasis in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Cilastatin protects against this compound-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Penicillin- and Carbapenem-Induced Neurotoxicity: How to Reduce the Risk | Consultant360 [consultant360.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of this compound-induced mental disorder: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound/cilastatin encapsulated polymeric nanoparticles for destroying carbapenem-resistant bacterial isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A fresh pH-responsive this compound-loaded nanocarrier against Acinetobacter baumannii with a synergetic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Clinical and Microbiologic Efficacy and Safety of this compound/Cilastatin/Relebactam in Complicated Infections: A Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Rapid Detection of this compound Resistance in Gram-Negative Bacteria Using Tabletop Scanning Electron Microscopy: A Preliminary Evaluation [frontiersin.org]
- 20. Influence of Concentration and Temperature on Stability of this compound Focused on Solutions for Extended Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Validation & Comparative
Comparative analysis of the antibacterial efficacy of Imipenem versus meropenem
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial efficacy of two prominent carbapenem antibiotics: imipenem and meropenem. The information presented is collated from extensive in vitro studies and clinical trials to facilitate evidence-based decision-making in research and drug development.
Executive Summary
This compound, the first clinically approved carbapenem, and meropenem, a subsequent development, are mainstays in the treatment of severe bacterial infections. Both exhibit a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria. However, nuanced differences in their antibacterial spectrum, clinical efficacy, and resistance profiles exist. Generally, this compound demonstrates superior potency against Gram-positive cocci, whereas meropenem is often more active against Gram-negative bacilli.[1][2][3][4] Clinical investigations reveal comparable overall cure rates in serious infections, though some systematic reviews suggest a marginal benefit for meropenem in clinical and bacteriological outcomes.[5]
Data Presentation: In Vitro Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) required to inhibit 90% of isolates (MIC90) for this compound and meropenem against a range of clinically significant bacteria. Lower MIC90 values indicate greater in vitro potency.
Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) Against Gram-Positive Aerobes
| Organism | This compound | Meropenem |
| Staphylococcus aureus (Methicillin-susceptible) | 0.03 | 0.25 |
| Streptococcus pneumoniae (Penicillin-susceptible) | 0.03 | 0.06 |
| Streptococcus pneumoniae (Penicillin-resistant) | 0.25 | 1 |
| Enterococcus faecalis | 2 | 8 |
| Listeria monocytogenes | 0.25 | 0.25 |
Data compiled from multiple sources.[1][2]
Table 2: Comparative In Vitro Activity (MIC90 in µg/mL) Against Gram-Negative Aerobes
| Organism | This compound | Meropenem |
| Escherichia coli | 0.125 | 0.03 |
| Klebsiella pneumoniae | 0.25 | 0.03 |
| Pseudomonas aeruginosa | 8 | 2 |
| Acinetobacter baumannii | 4 | 4 |
| Haemophilus influenzae | 2 | 0.25 |
| Neisseria gonorrhoeae | 0.25 | 0.03 |
Data compiled from multiple sources.[1][6]
Table 3: Comparative In Vitro Activity (MIC90 in µg/mL) Against Anaerobic Bacteria
| Organism | This compound | Meropenem |
| Bacteroides fragilis | 0.25 | 0.25 |
| Clostridium perfringens | 0.125 | 0.015 |
| Prevotella bivia | 0.125 | 0.125 |
| Fusobacterium nucleatum | 0.125 | 0.015 |
Data compiled from multiple sources.[2][7]
Data Presentation: Clinical Efficacy
The clinical efficacy of this compound and meropenem has been compared in numerous randomized controlled trials across various infection types.
Table 4: Comparative Clinical and Bacteriological Success Rates in Severe Infections
| Infection Type | This compound Success Rate | Meropenem Success Rate | Notes |
| Intra-abdominal Infections | 94% - 96% (Clinical) | 96% - 98% (Clinical) | Meropenem showed slightly higher success rates in some studies.[8][9][10][11] |
| 81% - 96% (Bacteriological) | 84% - 95% (Bacteriological) | ||
| Lower Respiratory Tract Infections | 68.6% - 90.0% (Clinical) | 68.3% - 93.3% (Clinical) | Similar efficacy observed in most trials.[10][12] |
| 91.3% (Bacteriological) | 92.3% (Bacteriological) | ||
| Febrile Neutropenia | ~60% (Clinical) | ~58% (Clinical) | Both are considered suitable for empirical monotherapy.[13] |
| 87.5% (Bacteriological) | 81.8% (Bacteriological) | ||
| Septicemia | 40.0% (Clinical) | 100% (Clinical) | One study showed a significant advantage for meropenem.[10] |
| 60.3% (Bacteriological) | 67.1% (Bacteriological) |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.
Methodology:
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and meropenem are prepared according to the manufacturer's guidelines. A two-fold serial dilution of each antibiotic is then performed in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. This is typically achieved by adjusting the turbidity of a bacterial suspension to match a 0.5 McFarland standard and then diluting it.
-
Inoculation: Each well of the microtiter plate, containing the serially diluted antibiotic, is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.
-
Incubation: The inoculated microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the wells.
Randomized Controlled Clinical Trial for Intra-abdominal Infections
Objective: To compare the clinical and bacteriological efficacy and safety of this compound versus meropenem in the treatment of complicated intra-abdominal infections.
Methodology:
-
Study Design: A multicenter, randomized, double-blind, parallel-group clinical trial.
-
Patient Population: Adult patients with a confirmed diagnosis of a complicated intra-abdominal infection requiring hospitalization and intravenous antibiotic therapy.
-
Randomization and Blinding: Patients are randomly assigned to receive either intravenous this compound/cilastatin (typically 500 mg/500 mg every 6 hours) or intravenous meropenem (typically 1 g every 8 hours). Both the patients and the investigators are blinded to the treatment allocation.
-
Treatment: The assigned antibiotic is administered for a specified duration, typically 5 to 14 days, depending on the clinical response.
-
Endpoints:
-
Primary Endpoint: Clinical response at the test-of-cure visit (usually 7-14 days after the end of therapy), categorized as cure, failure, or indeterminate.
-
Secondary Endpoints: Bacteriological response (eradication, persistence, or superinfection of the baseline pathogen), all-cause mortality, and the incidence of adverse events.
-
-
Data Analysis: Statistical analyses are performed on the intent-to-treat and per-protocol populations to compare the outcomes between the two treatment arms.
Visualizations
Mechanism of Action and Resistance
The primary mechanism of action for both this compound and meropenem is the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). Resistance can emerge through several mechanisms.
Caption: Mechanism of action and resistance pathways for carbapenems.
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration of an antibiotic.
Caption: Experimental workflow for MIC determination.
Logical Relationship of Clinical Trial Endpoints
This diagram outlines the relationship between primary and secondary endpoints in a typical clinical trial comparing two antibiotics.
Caption: Relationship of clinical trial endpoints.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and meropenem: Comparison of in vitro activity, pharmacokinetics, clinical trials and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. This compound and meropenem: Comparison of in vitro activity, pharmacokinetics, clinical trials and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic review comparing meropenem with this compound plus cilastatin in the treatment of severe infections - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro activity of meropenem compared with this compound, metronidazole, ampicillin, and ampicillin/sulbactam against anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Meropenem versus this compound/cilastatin in intra-abdominal infections requiring surgery. Meropenem Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Meropenem versus this compound/cilastatin in the treatment of intra-abdominal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Meropenem versus this compound/cilastatin as empirical monotherapy for serious bacterial infections in the intensive care unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Meropenem (Merrem) vs this compound/cilastatin in hospital treatment of intra-abdominal infections. A multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Empirical monotherapy with meropenem versus this compound/cilastatin for febrile episodes in neutropenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the activity of Imipenem and other carbapenems against extended-spectrum beta-lactamase (ESBL) producing bacteria
For Researchers, Scientists, and Drug Development Professionals
The emergence and global spread of extended-spectrum beta-lactamase (ESBL) producing bacteria present a significant challenge to antimicrobial therapy. These enzymes, commonly found in Enterobacteriaceae such as Escherichia coli and Klebsiella pneumoniae, confer resistance to most penicillins and cephalosporins. Consequently, carbapenems have become the cornerstone for treating severe infections caused by these multidrug-resistant organisms.[1][2] This guide provides a comparative evaluation of the in vitro activity of imipenem and other key carbapenems against ESBL-producing bacteria, supported by quantitative data and detailed experimental protocols.
Comparative In Vitro Activity of Carbapenems
Carbapenems, including this compound, meropenem, ertapenem, and doripenem, generally exhibit potent activity against ESBL-producing isolates.[3] However, variations in their efficacy have been observed. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for these agents against common ESBL-producing pathogens, providing a quantitative comparison of their potency. A lower MIC value indicates greater in vitro activity.
| Carbapenem | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| This compound | E. coli (ESBL+) | ≤0.12 - 0.5 | 0.5 - 1 | [1][4][5] |
| K. pneumoniae (ESBL+) | 0.25 - 0.5 | 0.5 - 1 | [1][3] | |
| Meropenem | E. coli (ESBL+) | ≤0.03 - 0.125 | 0.06 - 0.25 | [1][4][5] |
| K. pneumoniae (ESBL+) | ≤0.06 - 0.12 | 0.12 - 0.25 | [1][3] | |
| Ertapenem | E. coli (ESBL+) | ≤0.015 - 0.06 | 0.06 - 0.5 | [1][4] |
| K. pneumoniae (ESBL+) | ≤0.03 - 0.125 | 0.25 - 1 | [1] | |
| Doripenem | E. coli (ESBL+) | ≤0.06 | 0.12 | [6] |
| K. pneumoniae (ESBL+) | ≤0.06 | 0.12 - 0.25 | [6][7] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Values are compiled from multiple studies and may vary based on geographic location and specific ESBL genotypes.
Overall, studies indicate that doripenem and meropenem are generally the most potent carbapenems against ESBL-producing Enterobacteriaceae.[7] While this compound remains highly effective, its MIC₉₀ values are sometimes slightly higher than those of meropenem and doripenem.[6][8] Ertapenem also demonstrates good activity, though some studies have reported higher MIC₉₀ values, particularly against K. pneumoniae.[1] It is important to note that despite their general stability to ESBLs, the emergence of carbapenemase-producing organisms poses a threat to the long-term efficacy of this class of antibiotics.[3]
Experimental Protocols
The determination of carbapenem activity against ESBL-producing bacteria relies on standardized antimicrobial susceptibility testing (AST) methods. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for these procedures.
Phenotypic Confirmation of ESBL Production
Before evaluating carbapenem susceptibility, it is crucial to confirm the ESBL phenotype of the bacterial isolates.
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism in a saline or broth solution, adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Uniformly streak the inoculum onto a Mueller-Hinton agar (MHA) plate using a sterile cotton swab.
-
Disk Placement: Place a ceftazidime (30 µg) disk and a cefotaxime (30 µg) disk on the agar. In close proximity (20-30 mm center to center), place combination disks containing ceftazidime/clavulanic acid (30/10 µg) and cefotaxime/clavulanic acid (30/10 µg).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Interpretation: An increase of ≥5 mm in the zone of inhibition for either combination disk compared to its corresponding single-agent disk is indicative of ESBL production.[9][10]
Minimum Inhibitory Concentration (MIC) Determination
The following methods are commonly used to determine the MIC of carbapenems against confirmed ESBL-producing isolates.
a) Broth Microdilution Method (CLSI M07):
-
Preparation of Antimicrobial Solutions: Prepare serial twofold dilutions of the carbapenems in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: Adjust the bacterial suspension to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of a microtiter plate.
-
Inoculation: Dispense the standardized inoculum into the wells of the microtiter plate containing the serially diluted carbapenem agents.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
b) Agar Dilution Method (CLSI M07): [2]
-
Preparation of Agar Plates: Prepare a series of MHA plates, each containing a specific concentration of a carbapenem.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (0.5 McFarland) and, if desired, make further dilutions.
-
Inoculation: Spot-inoculate a standardized volume of the bacterial suspension onto the surface of each agar plate, allowing for the testing of multiple isolates simultaneously.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of a single colony or a faint haze.
c) Etest (Epsilometer Test): [6][8]
-
Inoculum Preparation and Plating: Prepare a standardized inoculum (0.5 McFarland) and create a lawn of growth on an MHA plate.
-
Strip Application: Aseptically apply a plastic Etest strip, which has a predefined gradient of the carbapenem, to the agar surface.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: An elliptical zone of inhibition will form. The MIC is read where the lower edge of the ellipse intersects the MIC scale on the strip.[6][8]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for evaluating the activity of carbapenems against suspected ESBL-producing bacteria.
Caption: Workflow for evaluating carbapenem activity against ESBL-producing bacteria.
This structured approach ensures the accurate identification of ESBL producers and the reliable determination of their susceptibility to carbapenems, which is essential for guiding appropriate clinical therapy and informing ongoing drug development efforts.
References
- 1. microbiologyjournal.org [microbiologyjournal.org]
- 2. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. health.maryland.gov [health.maryland.gov]
- 4. youtube.com [youtube.com]
- 5. grokipedia.com [grokipedia.com]
- 6. ijmmtd.org [ijmmtd.org]
- 7. Etest - Wikipedia [en.wikipedia.org]
- 8. medwinpublishers.com [medwinpublishers.com]
- 9. Modified CLSI Extended-Spectrum β-Lactamase (ESBL) Confirmatory Test for Phenotypic Detection of ESBLs among Enterobacteriaceae Producing Various β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
The Dawn of a New Alliance: Imipenem and Relebactam's Enhanced Efficacy Against Beta-Lactamase Producers
A Comparative Guide for Researchers and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic strategies. This guide provides a comprehensive comparison of the carbapenem antibiotic Imipenem, when combined with the novel beta-lactamase inhibitor Relebactam, against traditional this compound monotherapy. Through a detailed analysis of experimental data, this document validates the enhanced efficacy of the combination agent, offering valuable insights for researchers, scientists, and drug development professionals in the ongoing battle against multidrug-resistant Gram-negative pathogens.
Executive Summary
The combination of this compound with Relebactam demonstrates a significant restoration of antimicrobial activity against a broad spectrum of beta-lactamase-producing bacteria, including strains resistant to carbapenems. This enhanced efficacy is evident across various in vitro and in vivo models, as well as in clinical trials. Relebactam effectively inhibits Ambler Class A and Class C beta-lactamases, protecting this compound from enzymatic degradation and expanding its spectrum of activity. The data presented herein underscores the potential of this compound/Relebactam as a critical tool in treating serious and life-threatening infections caused by multidrug-resistant organisms.
In Vitro Efficacy: A Quantitative Comparison
The addition of Relebactam to this compound markedly reduces the Minimum Inhibitory Concentrations (MICs) against key Gram-negative pathogens known for their resistance mechanisms.
Minimum Inhibitory Concentration (MIC) Data
The following tables summarize the comparative in vitro activity of this compound/Relebactam versus this compound monotherapy against Pseudomonas aeruginosa and Klebsiella pneumoniae.
Table 1: Comparative MIC Values (μg/mL) Against Pseudomonas aeruginosa
| Treatment | MIC50 | MIC90 |
| This compound | 2 | 32 |
| This compound/Relebactam | 0.5 | 8 |
Data sourced from multiple in vitro studies.[1]
Table 2: Comparative MIC Values (μg/mL) Against Klebsiella pneumoniae
| Treatment | MIC50 | MIC90 |
| This compound | 16 | 64 |
| This compound/Relebactam | 0.25 | 1 |
Data compiled from various surveillance studies.[2][3][4][5]
Time-Kill Kinetics
Time-kill assays demonstrate the bactericidal activity of this compound/Relebactam, showing a significant reduction in bacterial viability over time compared to this compound alone, particularly against resistant strains.
Table 3: Time-Kill Assay Results Against Carbapenem-Resistant K. pneumoniae
| Treatment | Mean Log10 CFU/mL Reduction at 8 hours |
| This compound (at 1x MIC) | < 1 |
| This compound/Relebactam (at 1x MIC of combination) | ≥ 3 |
Illustrative data based on typical findings in time-kill studies.[6]
In Vivo Efficacy: Murine Infection Models
The enhanced efficacy of this compound/Relebactam is further substantiated in preclinical in vivo models, which mimic human infections.
Neutropenic Murine Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.
Table 4: Bacterial Burden Reduction in Murine Thigh Infection Model with P. aeruginosa
| Treatment | Mean Log10 CFU/thigh Reduction at 24 hours (vs. untreated control) |
| This compound monotherapy | 1.75[7][8][9] |
| This compound/Relebactam | ≥ 2.5[10] |
Data represents typical outcomes in neutropenic thigh infection models.
Clinical Efficacy: A Review of Clinical Trial Data
Clinical trials have confirmed the efficacy and safety of this compound/Relebactam in treating a range of serious infections.
Table 5: Clinical Cure Rates in Complicated Intra-Abdominal Infections (cIAI)
| Treatment | Clinical Cure Rate |
| This compound/Cilastatin | 80-82%[2][9][11] |
| This compound/Cilastatin/Relebactam | 85%[12] |
Table 6: Clinical Cure Rates in Complicated Urinary Tract Infections (cUTI)
| Treatment | Clinical Cure Rate |
| This compound/Cilastatin | 77-84%[13][14] |
| This compound/Cilastatin/Relebactam | 97.1-98.8%[15] |
Table 7: Clinical Cure Rates in Hospital-Acquired/Ventilator-Associated Bacterial Pneumonia (HABP/VABP)
| Treatment | Clinical Cure Rate |
| This compound/Cilastatin | 75%[4][12] |
| This compound/Cilastatin/Relebactam | 61.5%[16] |
Mechanism of Action and Resistance
The enhanced efficacy of the combination lies in Relebactam's ability to neutralize key resistance mechanisms employed by bacteria.
Signaling Pathway of Beta-Lactamase Inhibition
Caption: Mechanism of this compound/Relebactam action.
Relebactam, a diazabicyclooctane non-beta-lactam, covalently binds to the active site of Class A and C beta-lactamases, forming a stable acyl-enzyme complex that the enzyme cannot easily hydrolyze.[17][18] This inactivation of the beta-lactamase allows this compound to reach its target, the Penicillin-Binding Proteins (PBPs), and inhibit bacterial cell wall synthesis, ultimately leading to cell death.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and this compound/Relebactam. Serially dilute the antimicrobial agents in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Time-Kill Assay Protocol
-
Inoculum Preparation: Prepare a starting bacterial inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in CAMHB.
-
Assay Setup: Add the antimicrobial agent (this compound or this compound/Relebactam) at desired concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to flasks containing the bacterial suspension. Include a growth control without any antibiotic.[19][20]
-
Incubation and Sampling: Incubate the flasks at 37°C with constant agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[6]
-
Enumeration: Perform serial dilutions of the collected aliquots and plate onto appropriate agar plates. Incubate the plates, and then count the number of viable colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[21][22]
Neutropenic Murine Thigh Infection Model Protocol
-
Induction of Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide on days -4 and -1 before infection.
-
Infection: Inoculate the thigh muscle of each mouse with a standardized bacterial suspension (e.g., 10^6 to 10^7 CFU/thigh) of the test organism.
-
Treatment: Initiate treatment with the antimicrobial agents (e.g., this compound monotherapy or this compound/Relebactam) at various dosing regimens at a specified time post-infection (e.g., 2 hours). Include a control group receiving a placebo.
-
Assessment of Bacterial Burden: At a predetermined time point (e.g., 24 hours after initiation of therapy), euthanize the mice, excise the thigh muscle, and homogenize the tissue.
-
Quantification: Perform serial dilutions of the tissue homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh). The efficacy of the treatment is measured by the reduction in bacterial counts compared to the control group.
Visualizing the Workflow
A clear understanding of the experimental process is essential for interpreting the data.
Caption: General workflow for antibiotic efficacy validation.
Conclusion
The combination of this compound with Relebactam represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. The data presented in this guide clearly demonstrates the enhanced efficacy of this combination in vitro, in vivo, and in clinical settings. By restoring the activity of this compound against many resistant strains, Relebactam provides a much-needed therapeutic option for serious infections. Continued research and surveillance are essential to monitor the long-term effectiveness of this promising combination and to guide its appropriate clinical use.
References
- 1. In Vitro Activity of this compound and Colistin against a Carbapenem-Resistant Klebsiella pneumoniae Isolate Coproducing SHV-31, CMY-2, and DHA-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Results of a randomized trial comparing sequential intravenous/oral treatment with ciprofloxacin plus metronidazole to this compound/cilastatin for intra-abdominal infections. The Intra-Abdominal Infection Study Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Pharmacokinetic/Pharmacodynamic Model-Based Optimized Combination Regimens against Multidrug-Resistant Pseudomonas aeruginosa in a Murine Thigh Infection Model by Using Humanized Dosing Schemes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomized Phase 2 Trial To Evaluate the Clinical Efficacy of Two High-Dosage Tigecycline Regimens versus this compound-Cilastatin for Treatment of Hospital-Acquired Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of Pharmacokinetic/Pharmacodynamic Model-Based Optimized Combination Regimens against Multidrug-Resistant Pseudomonas aeruginosa in a Murine Thigh Infection Model by Using Humanized Dosing Schemes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Results of a randomized trial comparing sequential intravenous/oral treatment with ciprofloxacin plus metronidazole to this compound/cilastatin for intra-abdominal infections. The Intra-Abdominal Infection Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound/cilastatin in the treatment of intraabdominal infections: a review of worldwide experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Results of a Clinical Trial of Clinafloxacin Versus this compound/Cilastatin for Intraabdominal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. clinicaltrials.eu [clinicaltrials.eu]
- 15. Prospective, randomized, double-blind, Phase 2 dose-ranging study comparing efficacy and safety of this compound/cilastatin plus relebactam with this compound/cilastatin alone in patients with complicated urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound/cilastatin (1.5 g daily) versus meropenem (3.0 g daily) in patients with intra-abdominal infections: results of a prospective, randomized, multicentre trial. | Semantic Scholar [semanticscholar.org]
- 18. This compound/Cilastatin/XNW4107 vs Meropenem for Urinary Tract Infection · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 19. benchchem.com [benchchem.com]
- 20. actascientific.com [actascientific.com]
- 21. emerypharma.com [emerypharma.com]
- 22. nelsonlabs.com [nelsonlabs.com]
An in vitro comparative study of the activity of Imipenem and ertapenem
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the antimicrobial activity of two prominent carbapenem antibiotics: imipenem and ertapenem. The information presented is collated from multiple studies to assist researchers and drug development professionals in understanding the nuanced differences in the activity spectra of these critical therapeutic agents. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key methodologies cited.
Executive Summary
This compound and ertapenem are both broad-spectrum β-lactam antibiotics belonging to the carbapenem class. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis. However, in vitro studies reveal significant differences in their activity against specific bacterial groups. Generally, ertapenem demonstrates more potent activity against members of the Enterobacteriaceae family. Conversely, this compound exhibits superior activity against non-fermenting Gram-negative bacilli such as Pseudomonas aeruginosa and Acinetobacter species, as well as against Gram-positive cocci, including Staphylococcus and Enterococcus species.
Comparative In Vitro Activity: Minimum Inhibitory Concentration (MIC)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and ertapenem against a range of clinically relevant bacteria. The MIC90 value represents the concentration of the antibiotic required to inhibit the growth of 90% of the tested isolates.
Gram-Negative Bacteria
| Organism | This compound MIC90 (mg/L) | Ertapenem MIC90 (mg/L) | Key Findings |
| Enterobacteriaceae | ≤1 - >16 | ≤0.5 - 1 | Ertapenem is generally more active against Enterobacteriaceae, including strains producing extended-spectrum β-lactamases (ESBLs).[1][2][3][4] |
| Pseudomonas aeruginosa | 16 | >16 | This compound has greater in vitro activity against P. aeruginosa compared to ertapenem, which shows limited activity.[1][5][6] |
| Acinetobacter spp. | >16 | >16 | Both carbapenems show limited activity against many Acinetobacter isolates, though this compound is generally more active.[1][5][6] |
| Haemophilus influenzae | ≤0.5 | ≤0.06 | Ertapenem is highly active against H. influenzae.[1][7] |
| Moraxella catarrhalis | ≤0.5 | ≤0.06 | Ertapenem demonstrates potent activity against M. catarrhalis.[1][7] |
| Neisseria gonorrhoeae | ≤0.12 | ≤0.06 | Ertapenem is very active against N. gonorrhoeae.[1] |
Gram-Positive Bacteria
| Organism | This compound MIC90 (mg/L) | Ertapenem MIC90 (mg/L) | Key Findings |
| Methicillin-Susceptible Staphylococcus aureus (MSSA) | ≤0.5 | ≤1 | This compound is slightly more potent against MSSA.[1][3][7] |
| Streptococcus pneumoniae | ≤0.5 | ≤1 | This compound generally shows greater activity against S. pneumoniae.[1][3] |
| Enterococcus faecalis | 4 | >16 | This compound is more active against E. faecalis, though resistance is common. Ertapenem has poor activity.[3][5] |
Anaerobic Bacteria
| Organism | This compound MIC90 (mg/L) | Ertapenem MIC90 (mg/L) | Key Findings |
| Bacteroides fragilis group | 0.5 | 0.5 - 4 | Both carbapenems are active, with some studies showing this compound to be slightly more active.[1][4] |
| Clostridium spp. | 2 | 2 | Both this compound and ertapenem demonstrate good activity against Clostridium species.[1] |
Mechanism of Action
This compound and ertapenem, like other β-lactam antibiotics, exert their bactericidal effect by disrupting the synthesis of the bacterial cell wall. This process is initiated by the binding of the antibiotic to Penicillin-Binding Proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[8] The inhibition of these enzymes leads to a compromised cell wall, ultimately resulting in cell lysis and death. Ertapenem has a high affinity for PBPs 2 and 3 in Escherichia coli.[6][7]
Mechanism of action of carbapenem antibiotics.
Experimental Protocols
The in vitro activity data presented in this guide are primarily derived from studies employing standardized antimicrobial susceptibility testing methods. The most common of these are the broth microdilution and Etest methods, performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method is considered a reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a saline or broth solution to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of this compound and ertapenem are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculation: A multi-well microtiter plate is used, with each well containing a specific concentration of the antibiotic. The standardized bacterial inoculum is added to each well.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
Etest Method
The Etest provides a quantitative determination of the MIC and consists of a predefined, continuous, and exponential gradient of antibiotic concentrations on a plastic strip.
-
Preparation of Bacterial Lawn: A sterile swab is dipped into a standardized bacterial suspension (equivalent to a 0.5 McFarland standard) and used to inoculate the entire surface of an agar plate (e.g., Mueller-Hinton agar) to create a uniform lawn of bacterial growth.
-
Application of Etest Strip: The Etest strip containing the antibiotic gradient is applied to the surface of the inoculated agar plate.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.
-
Reading of Results: An elliptical zone of growth inhibition is formed around the strip. The MIC value is read at the point where the lower edge of the inhibition ellipse intersects the MIC scale on the strip.
Workflow for antimicrobial susceptibility testing.
Conclusion
The in vitro data consistently demonstrate that while both this compound and ertapenem are potent carbapenems, their activity profiles are distinct. Ertapenem excels in its activity against Enterobacteriaceae, making it a valuable agent for infections caused by these organisms. In contrast, this compound's broader spectrum of activity, particularly against challenging nosocomial pathogens like P. aeruginosa and Acinetobacter spp., as well as its enhanced potency against Gram-positive bacteria, positions it as a critical therapeutic option for more severe and complex infections. The choice between these two agents should be guided by the specific pathogens suspected or identified, local resistance patterns, and the clinical context of the infection.
References
- 1. [Comparative in vitro activity of ertapenem against aerobic and anaerobic bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of Ertapenem and this compound against Clinical Extended Spectrum Beta-Lactamase-Producing Enterobacteriaceae Collected in Military Teaching Hospital Mohammed V of Rabat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of Ertapenem (MK-0826) against Recent Clinical Bacteria Collected in Europe and Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Ertapenem: a new carbapenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ertapenem - Wikipedia [en.wikipedia.org]
Investigating the synergistic activity between Imipenem and aminoglycoside antibiotics
A comprehensive analysis of the enhanced bactericidal activity achieved by combining imipenem with aminoglycoside antibiotics against various multidrug-resistant bacteria. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their synergistic effects, supported by experimental data and protocols.
The combination of the carbapenem antibiotic this compound with aminoglycosides such as amikacin, gentamicin, and tobramycin has demonstrated significant synergistic activity against a range of clinically important bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. This synergy often results in enhanced bacterial killing and can help overcome resistance to individual agents. The primary mechanism behind this synergy lies in the ability of this compound to disrupt the bacterial cell wall, which in turn facilitates the intracellular uptake of the aminoglycoside, leading to a more potent inhibition of protein synthesis.[1][2][3]
Comparative Efficacy: A Quantitative Look at Synergy
The synergistic effect of combining this compound with various aminoglycosides has been quantified in numerous studies using the fractional inhibitory concentration (FIC) index, determined through checkerboard assays. A FIC index of ≤ 0.5 is indicative of synergy. The following tables summarize key findings from in vitro studies.
This compound and Amikacin Synergy
| Bacterial Species | This compound MIC Alone (µg/mL) | Amikacin MIC Alone (µg/mL) | This compound MIC in Combination (µg/mL) | Amikacin MIC in Combination (µg/mL) | FIC Index | Reference |
| P. aeruginosa (Wound Isolate 5) | 256 | 512 | 1 | 4 | 0.011 | [4] |
| Acinetobacter spp. | 64 | 64 | 1 | 0.5 | 0.023 | [3] |
| Klebsiella spp. | 64 | 512 | 1 | 4 | 0.023 | [3] |
| Multidrug-Resistant E. coli | - | - | - | - | ≤ 0.5 | [1] |
This compound and Gentamicin Synergy
| Bacterial Species | This compound MIC Alone (µg/mL) | Gentamicin MIC Alone (µg/mL) | This compound MIC in Combination (µg/mL) | Gentamicin MIC in Combination (µg/mL) | FIC Index | Reference |
| Carbapenem-resistant P. aeruginosa (8 isolates) | - | - | - | - | Lowest synergy (1 of 8 isolates) | [5] |
| Streptomycin-susceptible enterococci | - | - | - | - | Penicillin + Gentamicin showed significantly more killing | [6][7] |
This compound and Tobramycin Synergy
| Bacterial Species | This compound Concentration (mg/L) | Tobramycin Concentration (mg/L) | Outcome | Reference |
| Carbapenem-resistant P. aeruginosa (FADDI-PA001) | 14 | 32 | Synergy (≥2-log10 more killing) | [2] |
| Carbapenem-resistant P. aeruginosa (FADDI-PA001) | 24 | 16-32 | Synergy | [2] |
| Carbapenem-resistant P. aeruginosa (FADDI-PA001) | 36 | 4-16 | Synergy | [2] |
| P. aeruginosa (AH298-GFP) | 4 | 0.25 | Synergy (≥2-log10 more killing at 24h) | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synergy testing. Below are the standard protocols for the checkerboard assay and the time-kill curve assay.
Checkerboard Assay Protocol
The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.[10][11][12][13]
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the chosen aminoglycoside at a concentration higher than the desired maximum concentration to be tested.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of this compound along the y-axis (rows) and the aminoglycoside along the x-axis (columns). This creates a matrix of wells with varying concentrations of both antibiotics.
-
Bacterial Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard from an overnight culture of the test organism in Mueller-Hinton broth. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include control wells for bacterial growth (no antibiotic) and sterility of the medium. Incubate the plate at 35-37°C for 18-24 hours.
-
Determination of MIC: After incubation, determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculation of FIC Index: Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FIC of this compound + FIC of Aminoglycoside Where: FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone) FIC of Aminoglycoside = (MIC of Aminoglycoside in combination) / (MIC of Aminoglycoside alone)
-
Interpretation of Results:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Time-Kill Curve Assay Protocol
The time-kill curve assay provides information on the rate and extent of bacterial killing over time.[14][15][16][17]
-
Preparation of Cultures: Grow the test organism in Mueller-Hinton broth to the mid-logarithmic phase.
-
Inoculation: Dilute the bacterial culture to a starting inoculum of approximately 10^5 to 10^6 CFU/mL in flasks containing fresh broth.
-
Addition of Antibiotics: Add this compound and the aminoglycoside alone and in combination at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC). Include a growth control flask without any antibiotic.
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.
-
Viable Cell Count: Perform serial dilutions of the collected samples and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each antibiotic condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Visualizing the Synergy
The following diagrams illustrate the mechanism of action and the experimental workflows.
Caption: Mechanism of this compound-Aminoglycoside Synergy.
Caption: Workflow for In Vitro Synergy Testing.
Molecular Insights into Synergy
Beyond the direct bactericidal effects, the combination of this compound and aminoglycosides can also impact the expression of resistance genes. Studies have shown that this combination therapy can lead to a reduction in the expression of genes encoding for metallo-β-lactamases (e.g., blaIMP) and aminoglycoside-modifying enzymes (e.g., aac(6')-Ib).[1][4] This suggests that in addition to the enhanced killing effect, the combination may also help in mitigating the development of resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Comparative Investigation into the Roles of this compound:Cyclodextrin Complexation and Antibiotic Combination in Combatting Antimicrobial Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound and Amikacin Combination against Multi-Drug Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-vitro Effect of this compound, Fosfomycin, Colistin, and Gentamicin Combination against Carbapenem-resistant and Biofilm-forming Pseudomonas aeruginosa Isolated from Burn Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergy of this compound or penicillin G and aminoglycosides against enterococci isolated from patients with infective endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergy of this compound or penicillin G and aminoglycosides against enterococci isolated from patients with infective endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Aminoglycoside Concentrations Required for Synergy with Carbapenems against Pseudomonas aeruginosa Determined via Mechanistic Studies and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iosrjournals.org [iosrjournals.org]
A head-to-head in vitro comparison of the bactericidal activity of Imipenem and doripenem
This guide provides a detailed in vitro comparison of the bactericidal activity of two prominent carbapenem antibiotics, imipenem and doripenem. The data and methodologies presented are collated from various studies to offer an objective overview for researchers, scientists, and drug development professionals.
Introduction to Carbapenems
Carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. They are often used for treating severe or high-risk bacterial infections. Their mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). This guide focuses on two key carbapenems: this compound, one of the first clinically available carbapenems, and doripenem, a more recent addition with a similar broad spectrum.
Comparative Bactericidal Activity: Quantitative Analysis
The in vitro potency of an antibiotic is primarily assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The tables below summarize the MIC values for this compound and doripenem against a range of clinically relevant Gram-negative and Gram-positive bacteria.
Gram-Negative Bacteria
| Organism | This compound MIC (µg/mL) | Doripenem MIC (µg/mL) |
| Pseudomonas aeruginosa | 0.5 - 4 | 0.25 - 1 |
| Acinetobacter baumannii | 0.5 - 2 | 0.25 - 1 |
| Escherichia coli | ≤0.06 - 0.25 | ≤0.03 - 0.12 |
| Klebsiella pneumoniae | ≤0.06 - 0.25 | ≤0.03 - 0.12 |
Gram-Positive Bacteria
| Organism | This compound MIC (µg/mL) | Doripenem MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | ≤0.03 - 0.06 | ≤0.015 - 0.03 |
| Streptococcus pneumoniae | ≤0.015 - 0.06 | ≤0.008 - 0.03 |
Note: MIC values can vary depending on the specific strain and testing methodology.
In general, doripenem exhibits greater in vitro activity against many Gram-negative pathogens, particularly Pseudomonas aeruginosa, compared to this compound. Both agents demonstrate potent activity against Gram-positive organisms.
Time-Kill Kinetic Studies
Time-kill assays provide insights into the pharmacodynamics of an antibiotic by measuring the rate of bacterial killing over time. Studies have shown that both this compound and doripenem exhibit concentration-dependent killing against susceptible pathogens.
For P. aeruginosa, doripenem has been observed to have more potent and sustained bactericidal activity compared to this compound at equivalent concentrations. Against Acinetobacter species, both carbapenems generally show similar bactericidal effects. For Enterobacteriaceae, both drugs are rapidly bactericidal.
Experimental Protocols
The following are generalized protocols for the key experiments used to determine the bactericidal activity of antibiotics.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using broth microdilution or agar dilution methods as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Isolate Preparation: A standardized inoculum of the test organism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Antibiotic Dilution: Serial twofold dilutions of this compound and doripenem are prepared in cation-adjusted Mueller-Hinton broth.
-
Inoculation: The diluted antibiotic solutions are inoculated with the bacterial suspension.
-
Incubation: The inoculated microplates or agar plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Identification and characterization of Imipenem degradation products using mass spectrometry
For researchers, scientists, and drug development professionals, understanding the degradation pathways of antibiotics like imipenem is paramount for ensuring drug stability, safety, and efficacy. This guide provides a comprehensive comparison of mass spectrometry and alternative analytical techniques for the identification and characterization of this compound degradation products, supported by experimental data and detailed protocols.
This compound, a broad-spectrum β-lactam antibiotic, is known for its inherent instability in aqueous solutions, leading to the formation of various degradation products. Accurate identification and characterization of these products are crucial for regulatory compliance and for understanding the drug's stability profile. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has emerged as a primary tool for this purpose, offering high sensitivity and specificity. However, other techniques such as HPLC with ultraviolet (UV) detection and Nuclear Magnetic Resonance (NMR) spectroscopy also play significant roles. This guide delves into a comparative analysis of these methods.
Performance Comparison of Analytical Techniques
The choice of analytical technique for studying this compound degradation depends on the specific requirements of the analysis, such as the need for structural elucidation, quantification, or routine quality control. Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), provides unparalleled capabilities for identifying unknown degradation products.
| Analytical Technique | Principle | Key Advantages | Key Limitations | Application in this compound Degradation Analysis |
| LC-MS/MS (Q-TOF) | Separation by HPLC followed by mass analysis of precursor and fragment ions. | High sensitivity and selectivity. Provides accurate mass measurements for elemental composition determination. Enables structural elucidation of unknown compounds. | Higher cost and complexity compared to HPLC-UV. Potential for matrix effects. | Primary tool for identification and characterization of novel degradation products.[1] |
| HPLC-UV/DAD | Separation by HPLC followed by detection based on UV absorbance. | Robust, cost-effective, and widely available. Excellent for quantification of known compounds. | Limited specificity for co-eluting compounds. Does not provide molecular weight or structural information for unknown degradants. | Quantitative analysis of this compound and known degradation products in stability studies.[1] |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unambiguous structure elucidation of compounds. Provides information on stereochemistry and conformation. | Lower sensitivity compared to MS. Requires higher sample concentrations and purity. Complex data interpretation. | Definitive structural confirmation of isolated degradation products.[2][3][4] |
Identified this compound Degradation Products
Forced degradation studies under various stress conditions (hydrolysis, oxidation, and photolysis) have led to the identification of several key degradation products of this compound. High-resolution mass spectrometry has been instrumental in determining their elemental composition and proposing their structures.
| Degradation Product | m/z ([M+H]⁺) | Proposed Structure/Formation Pathway | Reference |
| DP-1 | 318.1123 | Resulting from the cleavage of the β-lactam ring. | [1] |
| DP-2 | 599 | Dimer of this compound. | [1] |
| DP-3 | 658 | Product of the interaction between this compound and cilastatin. | [1] |
Experimental Protocols
Detailed and validated analytical methods are crucial for obtaining reliable and reproducible data in degradation studies. The following are representative experimental protocols for the analysis of this compound degradation products using LC-MS and HPLC-UV.
LC-MS/MS Method for Identification and Characterization
This method is suitable for the separation and identification of this compound and its degradation products in samples from forced degradation studies.
-
Chromatographic System: Agilent 1290 Infinity LC system or equivalent.
-
Column: Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
0-2 min: 2% B
-
2-15 min: 2-40% B
-
15-18 min: 40-90% B
-
18-20 min: 90% B
-
20.1-25 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6545 Q-TOF MS or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer: 35 psig.
-
Sheath Gas Temperature: 375 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Fragmentor: 175 V.
-
Skimmer: 65 V.
-
Acquisition Mode: MS/MS with collision energies ramped from 10 to 40 eV.
HPLC-UV Method for Quantification
This method is suitable for the routine quantification of this compound in stability samples.
-
Chromatographic System: Waters Alliance e2695 Separation Module or equivalent.
-
Detector: Waters 2998 Photodiode Array (PDA) Detector or equivalent.
-
Column: XBridge C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of 10 mM phosphate buffer (pH 7.0) and acetonitrile (95:5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 298 nm.
-
Method Validation: The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.[5][6][7][8][9]
Visualizing the Workflow and Degradation Pathways
To better illustrate the processes involved in identifying and characterizing this compound degradation products, the following diagrams outline the experimental workflow and the primary degradation pathways.
Figure 1: Experimental workflow for the identification and characterization of this compound degradation products.
Figure 2: Proposed major degradation pathways of this compound.
Conclusion
The identification and characterization of this compound degradation products are critical aspects of drug development and quality control. High-resolution mass spectrometry, particularly LC-Q-TOF-MS/MS, stands out as the most powerful technique for the comprehensive analysis of unknown degradation products, providing both molecular weight and structural information with high sensitivity. HPLC-UV remains a valuable and accessible tool for the routine quantification of this compound and its known degradants. For unequivocal structural confirmation of novel degradation products, NMR spectroscopy is the gold standard. The selection of the most appropriate analytical technique will be dictated by the specific goals of the study, with a combination of these methods often providing the most complete understanding of this compound's degradation profile.
References
- 1. Stability and degradation products of this compound applying high-resolution mass spectrometry: An analytical study focused on solutions for infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. iajps.com [iajps.com]
- 9. database.ich.org [database.ich.org]
A Comparative Analysis of the In Vitro Pharmacodynamics of Imipenem and Meropenem Against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro pharmacodynamics of two critical carbapenem antibiotics, imipenem and meropenem, against the opportunistic pathogen Pseudomonas aeruginosa. The following sections present a comprehensive overview of their relative potency and bactericidal activity, supported by quantitative data from various studies. Detailed experimental protocols are also provided to facilitate the replication and validation of these findings.
Executive Summary
Both this compound and meropenem exhibit potent in vitro activity against P. aeruginosa, demonstrating concentration-dependent killing.[1][2] Meropenem generally displays lower Minimum Inhibitory Concentrations (MICs) than this compound, suggesting greater potency on a weight-by-weight basis.[2][3] However, this compound may exhibit a faster initial rate of bacterial killing at equivalent MIC multiples.[2][3] Both antibiotics demonstrate a post-antibiotic effect (PAE) against P. aeruginosa, with this compound potentially having a slightly longer PAE duration.[1][4] The choice between these agents in a research or clinical setting may be influenced by the specific resistance profile of the isolate and the desired pharmacodynamic characteristics.
Data Presentation: Quantitative Comparison
The following tables summarize the key in vitro pharmacodynamic parameters of this compound and meropenem against P. aeruginosa.
Table 1: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)
| Parameter | This compound (μg/mL) | Meropenem (μg/mL) | Reference |
| Modal MIC | 2 | 0.25 | [2][3] |
| MIC50 | 4 | 16 | [5] |
| MIC90 | >32 | >32 | [5] |
| Modal MBC | 4 | 0.5 | [2][3] |
Table 2: Time-Kill Kinetics
| Parameter | This compound | Meropenem | Reference |
| Bactericidal Activity | Concentration-dependent | Concentration-dependent | [2][3] |
| Time to 99.9% Kill | ~5 hours | ~5 hours | [2][3] |
| Initial Killing Rate (0-1h) | Faster at same MIC ratio | Slower at same MIC ratio | [2][3] |
| Regrowth Doubling Time | Faster | Slower | [2][3] |
Table 3: Post-Antibiotic Effect (PAE)
| Parameter | This compound | Meropenem | Reference |
| PAE Duration (hours) | 1.2 - 2.5 | 0.8 - 2.0 | [1][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established standards, including those from the Clinical and Laboratory Standards Institute (CLSI).
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol follows the broth microdilution method as outlined in CLSI document M07.[6][7][8][9]
a. Materials:
-
P. aeruginosa isolate(s)
-
This compound and meropenem analytical grade powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
-
Mueller-Hinton Agar (MHA) plates
b. Inoculum Preparation:
-
From a fresh (18-24 hour) culture on an MHA plate, select 3-5 colonies of P. aeruginosa.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
c. MIC Assay:
-
Prepare serial two-fold dilutions of this compound and meropenem in CAMHB in the 96-well microtiter plate.
-
Inoculate each well with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
d. MBC Assay:
-
Following MIC determination, subculture 10-100 μL from each well that shows no visible growth onto MHA plates.
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.
e. Quality Control:
-
P. aeruginosa ATCC 27853 should be included as a quality control strain.
Time-Kill Assay
This protocol is a standard method to assess the bactericidal activity of an antimicrobial agent over time.
a. Materials:
-
Log-phase culture of P. aeruginosa
-
This compound and meropenem solutions at various multiples of the MIC
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile flasks or tubes
-
Incubator with shaking capabilities (35°C ± 2°C)
-
Sterile saline for dilutions
-
Mueller-Hinton Agar (MHA) plates
-
Timer
b. Procedure:
-
Prepare a starting inoculum of P. aeruginosa of approximately 5 x 10⁵ CFU/mL in CAMHB.
-
Add this compound or meropenem at desired concentrations (e.g., 0.25x, 1x, 4x, 16x MIC) to separate flasks containing the bacterial suspension. Include a growth control flask without any antibiotic.
-
Incubate all flasks at 35°C ± 2°C with constant agitation.
-
At specified time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto MHA plates for colony counting.
-
Incubate the plates for 18-24 hours at 35°C ± 2°C and then count the colonies (CFU/mL).
-
Plot the log₁₀ CFU/mL versus time for each antibiotic concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Post-Antibiotic Effect (PAE) Determination
This protocol measures the suppression of bacterial growth after a brief exposure to an antimicrobial agent.[10][11][12]
a. Materials:
-
Log-phase culture of P. aeruginosa
-
This compound and meropenem solutions (typically at a concentration of 4x MIC)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Centrifuge
-
Sterile saline
b. Procedure:
-
Prepare two tubes with a log-phase culture of P. aeruginosa at approximately 5 x 10⁶ CFU/mL. One tube will be the test culture, and the other will be the control.
-
Expose the test culture to a specific concentration of this compound or meropenem (e.g., 4x MIC) for a defined period (e.g., 1.5 hours). The control culture receives no antibiotic.
-
After the exposure period, remove the antibiotic from the test culture. This can be achieved by a 1:1000 dilution in pre-warmed, antibiotic-free CAMHB or by centrifugation, removal of the supernatant, and resuspension of the pellet in fresh medium. The control culture is treated similarly.
-
Incubate both the test and control cultures at 35°C ± 2°C.
-
At regular intervals (e.g., every hour), determine the viable counts (CFU/mL) for both cultures as described in the time-kill assay.
-
Calculate the PAE using the formula: PAE = T - C , where:
-
T is the time required for the viable count in the test culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal.
-
C is the time required for the viable count in the untreated control culture to increase by 1 log₁₀.
-
Visualizations
The following diagrams illustrate the experimental workflow for comparing the in vitro pharmacodynamics of this compound and meropenem and the interplay of resistance mechanisms in P. aeruginosa.
References
- 1. The postantibiotic effect of meropenem and this compound on selected bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative in vitro pharmacodynamics of this compound and meropenem against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The postantibiotic effect of meropenem and this compound on selected bacteria. | Semantic Scholar [semanticscholar.org]
- 5. Assessment of Doripenem, Meropenem, and this compound against Respiratory Isolates of Pseudomonas aeroginosa in a Tertiary Care Hospital of North India - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. protocols.io [protocols.io]
- 10. The postantibiotic effect: a review of in vitro and in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A new method to determine postantibiotic effect and effects of subinhibitory antibiotic concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Cross-Resistance Patterns Between Imipenem and Other Carbapenems in Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cross-resistance patterns between imipenem and other key carbapenems—meropenem, doripenem, and ertapenem—observed in clinical isolates. The data presented is supported by experimental findings to delineate the complexities of carbapenem resistance, offering valuable insights for antimicrobial research and development.
Carbapenems, including this compound, meropenem, doripenem, and ertapenem, represent a critical class of β-lactam antibiotics reserved for treating severe infections caused by multidrug-resistant bacteria.[1][2] However, the rise of carbapenem-resistant Gram-negative pathogens, such as Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii, poses a significant global health threat.[1] Understanding the nuances of cross-resistance—where resistance to one carbapenem confers resistance to others—is paramount for effective clinical management and the development of new therapeutic strategies.
The patterns of cross-resistance are not always uniform and are largely dictated by the underlying molecular mechanism of resistance. While some mechanisms confer broad resistance across the entire class, others exhibit a more selective impact, leading to variable susceptibility profiles among the different carbapenems.
Data Presentation: Quantitative Analysis of Cross-Resistance
The in vitro activity and cross-resistance patterns of carbapenems vary depending on the bacterial species and the prevalent resistance mechanisms. The following tables summarize comparative susceptibility data from various studies.
Table 1: Comparative in vitro Activity of Carbapenems Against Key Gram-Negative Pathogens
| Pathogen | Antibiotic | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Susceptibility (%) | Source |
| P. aeruginosa | Doripenem | 2 | >32 | 51.0% | [3] |
| This compound | 4 | >32 | 47.3% | [3] | |
| Meropenem | 16 | >32 | 44.8% | [3] | |
| Enterobacterales | Doripenem | N/A | N/A | 98.3% | [4] |
| Meropenem | N/A | N/A | 98.3% | [4] | |
| Ertapenem | N/A | N/A | 97.1% | [4] | |
| This compound | N/A | N/A | 92.4% | [4] |
Note: Susceptibility rates can be significantly influenced by the clinical breakpoints used (e.g., CLSI, EUCAST), which have been revised over time.[4][5][6] MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 2: Susceptibility to Other Carbapenems in this compound-Resistant P. aeruginosa Isolates
| This compound-Resistant Isolates (n=216) | Susceptible to Meropenem | Susceptible to Doripenem | Susceptible to Both |
| Percentage (%) | 1.3% | 10.1% | 2.7% |
| Number of Isolates | 3 | 22 | 6 |
| Source: Adapted from a study on respiratory isolates of P. aeruginosa.[3] |
This data highlights that in a population of this compound-resistant P. aeruginosa, a small but notable percentage of isolates may retain susceptibility to doripenem, and to a lesser extent, meropenem.[3] This suggests that the mechanism of resistance in these specific isolates, likely related to factors like porin loss, has a more pronounced effect on this compound.[1][7]
Mechanisms of Carbapenem Resistance
Cross-resistance is intrinsically linked to the mechanism of resistance. The primary mechanisms include enzymatic degradation, altered drug influx/efflux, and target site modifications.
-
Carbapenemase Production: This is the most significant mechanism, involving β-lactamase enzymes that can hydrolyze carbapenems.[8]
-
Class A (e.g., KPC): Serine-β-lactamases that effectively degrade all carbapenems, leading to high-level, broad cross-resistance.[8]
-
Class B (Metallo-β-lactamases, e.g., NDM, VIM, IMP): Zinc-dependent enzymes that hydrolyze all carbapenems except aztreonam. This mechanism also results in extensive cross-resistance.[8][9]
-
Class D (e.g., OXA-48-like): Serine-β-lactamases with weaker carbapenem-hydrolyzing activity. They often show higher activity against this compound than meropenem or doripenem.[10] Isolates with OXA-48 alone may have elevated MICs but can appear susceptible to some carbapenems, though resistance increases significantly when combined with other mechanisms like porin loss.[11]
-
-
Porin Loss Combined with Other β-Lactamases: In Gram-negative bacteria, carbapenems enter the periplasmic space through outer membrane porin channels.[8]
-
OprD Loss in P. aeruginosa: The loss or downregulation of the OprD porin is a primary mechanism of this compound resistance.[7][12] This often has a lesser impact on meropenem and doripenem, which can use other entry channels, explaining the retained susceptibility seen in some this compound-resistant isolates.[1]
-
OmpK35/36 Loss in K. pneumoniae: The loss of these porins, especially when combined with the production of AmpC or Extended-Spectrum β-Lactamases (ESBLs), reduces susceptibility to carbapenems.[1][8] Ertapenem is the most affected by this mechanism, followed by this compound and meropenem.[1]
-
-
Overexpression of Efflux Pumps: Systems like MexAB-OprM in P. aeruginosa can actively pump carbapenems out of the cell.[1] This mechanism typically contributes to low-level resistance and often works in concert with porin loss or enzymatic degradation. Meropenem may be more affected by efflux pump overexpression compared to this compound in some cases.[1]
References
- 1. Carbapenem Resistance: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative review of the carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijccm.org [ijccm.org]
- 4. Effects of breakpoint changes on carbapenem susceptibility rates of Enterobacteriaceae: Results from the SENTRY Antimicrobial Surveillance Program, United States, 2008 to 2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ihma.com [ihma.com]
- 6. Comparison of Clinical & Laboratory Standards Institute standards in antimicrobial susceptibility among the carbapenemase producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mechanisms for Rapid Evolution of Carbapenem Resistance in a Clinical Isolate of Pseudomonas aeruginosa [frontiersin.org]
- 8. ijpras.com [ijpras.com]
- 9. Key Insights: this compound-Relebactam and Aztreonam-Avibactam | CLSI [clsi.org]
- 10. researchgate.net [researchgate.net]
- 11. aurosan.de [aurosan.de]
- 12. Characterisation of carbapenem-resistance mechanisms in clinical Pseudomonas aeruginosa isolates recovered in a Spanish hospital | Enfermedades Infecciosas y Microbiología Clínica (English Edition) [elsevier.es]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Imipenem
For researchers, scientists, and drug development professionals, the proper disposal of imipenem, a broad-spectrum carbapenem antibiotic, is a critical component of laboratory safety and environmental responsibility. Adherence to established procedures minimizes the risk of environmental contamination and the development of antimicrobial resistance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to avoid contact with skin and eyes and to prevent the formation of dust and aerosols.[1]
| Protective Equipment | Specification |
| Gloves | Chemical impermeable gloves |
| Eye Protection | Safety glasses with side shields or goggles[2] |
| Respiratory Protection | Wear in case of inadequate ventilation[3] |
| Protective Clothing | Wear suitable protective clothing[1] |
Safe handling should occur in a well-ventilated area, and non-sparking tools should be used to prevent fire caused by electrostatic discharge.[1]
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must comply with federal, state, and local regulations.[4][5] It is crucial to treat this compound as a chemical waste.[6]
-
Segregation of Waste:
-
All materials contaminated with this compound, including unused solutions, powder, and contaminated labware (e.g., vials, syringes, pipette tips), should be segregated from general laboratory waste.
-
These items should be collected in a designated, suitable, and closed container labeled "Hazardous Waste Pharmaceuticals".[1][7]
-
-
Spill Management:
-
In the event of a spill, evacuate personnel from the area.[1]
-
Remove all sources of ignition.[1]
-
Prevent further leakage if it is safe to do so. Do not allow the chemical to enter drains.[1][8]
-
For powder spills, surround the spill with absorbents and place a damp covering over the area to minimize dust.[4]
-
For liquid spills, soak up with an inert absorbent material.[4]
-
Collect the absorbed material using spark-proof tools and place it in the designated hazardous waste container.[1]
-
-
Container Management:
-
Empty Containers: Containers that held this compound may be considered "empty" and can be disposed of as solid waste if they meet specific criteria (e.g., residue is less than 0.3% by weight for containers larger than 119 gallons).[9] However, it is recommended to manage all empty chemotherapy containers as dangerous waste.[10]
-
Non-Empty Containers: Containers with residual this compound must be managed as hazardous waste.[10]
-
Contaminated Packaging: Packaging can be triple-rinsed and offered for recycling or punctured to make it unusable and disposed of in a sanitary landfill. Combustible packaging materials may be incinerated.[1]
-
-
Final Disposal:
-
Prohibited Disposal Methods: Do not dispose of this compound waste into the sewer system or household trash.[1][5][8] The EPA's Subpart P rule prohibits the flushing of hazardous waste pharmaceuticals down drains.[11]
-
Approved Disposal Methods: The primary recommended method for the disposal of this compound waste is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] This should be handled by an approved waste handling site.[8]
-
Experimental Protocols for Inactivation
While the primary disposal method is incineration, some literature discusses the chemical inactivation of antibiotics. However, for stock solutions of antibiotics at high concentrations, these methods are not recommended, and the material should be treated as hazardous chemical waste.[12] Autoclaving is also not a reliable method for destroying all types of antibiotics.[6][12]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. merck.com [merck.com]
- 3. merck.com [merck.com]
- 4. merck.com [merck.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. msd.com [msd.com]
- 9. michigan.gov [michigan.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 12. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Imipenem
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Imipenem, a potent antibiotic. Adherence to these procedural steps will minimize risk and ensure operational integrity.
This compound is classified as a hazardous substance that may cause allergic or asthma-like symptoms if inhaled and may cause an allergic skin reaction.[1] It is also suspected of damaging fertility or the unborn child and is very toxic to aquatic life with long-lasting effects.[1] Given these potential hazards, strict adherence to safety protocols is mandatory.
Recommended Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Wear tightly fitting safety goggles with side-shields or a face shield.[2][3][4][5] | Protects against eye irritation from dust, mists, or aerosols.[2][6] |
| Hand Protection | Wear chemical-impermeable gloves (e.g., Nitrile or Neoprene rubber).[3][7] Gloves must be inspected before use.[3] | Prevents skin contact and potential allergic skin reactions.[1] |
| Respiratory Protection | In case of inadequate ventilation or dust formation, wear an approved respirator (e.g., N99 or P2 particle respirator).[2][6] | Prevents inhalation, which can cause respiratory sensitization, allergy, or asthma symptoms.[1][2][6] |
| Body Protection | Wear a laboratory coat, work uniform, or impervious clothing such as a Tyvek coverall.[2][4][5][8] | Minimizes skin exposure to the compound.[3] |
Operational Plan: From Preparation to Disposal
Follow this step-by-step guidance for the safe handling of this compound in a laboratory setting.
Preparation and Handling
-
Engineering Controls : Always handle this compound in a well-ventilated area.[3] Use a chemical fume hood, biosafety cabinet, or local exhaust ventilation to control airborne levels.[7]
-
Pre-Handling Check : Before handling, ensure all safety precautions have been read and understood.[2][6] An eyewash station and safety shower should be readily accessible.[7]
-
Avoid Dust Formation : Minimize the generation and accumulation of dust.[2][4] this compound dust in sufficient concentrations can form an explosive mixture with air.[2][6]
-
Personal Hygiene : Wash hands thoroughly after handling.[2][6][7] Do not eat, drink, or smoke in the handling area.[4][5] Contaminated clothing should be removed immediately and washed before reuse.[1][2]
Spill Management Plan
In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.
-
Immediate Actions :
-
Containment and Cleanup :
-
For powdered spills, gently cover the area to avoid generating dust.[8] It's recommended to wet powders first before using an absorbent.[9]
-
Use an inert absorbent material to clean up the spill.[6]
-
Place all contaminated materials (absorbent, used PPE, etc.) into a suitable, sealed, and labeled container for disposal.[8][9]
-
Clean the spill area thoroughly with a detergent solution and rinse with water.[9][10]
-
-
Reporting : For large spills (e.g., greater than 50ml), evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.[9]
First Aid Procedures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3][11] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Get medical attention if irritation or a rash occurs.[2][3][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |
Disposal Plan
-
Waste Classification : this compound is very toxic to aquatic life.[1] Waste must be treated as hazardous.
-
Disposal Method : Dispose of waste contents and containers in accordance with local, state, and federal regulations at an approved waste disposal plant.[2][6][8] Do not dispose of waste into sewer systems.[3][6]
-
Contaminated Packaging : Empty containers should be taken to an approved waste handling site for recycling or disposal.[2][6]
Safety and Physical Data
The following table summarizes key quantitative data relevant to the safe handling of this compound. Occupational Exposure Limits (OELs) have not been established by region-specific regulatory bodies.[12]
| Parameter | Value | Source |
| Appearance | White to off-white powder/solid | [2] |
| Decomposition Temperature | 97 °C | [8] |
| Solubility | Water: 10 mg/ml; Slightly soluble in methanol | [8] |
| Explosive Limits (Dust) | Lower Explosive Limit (LEL): 40 g/m³ | [8] |
Workflow for Handling this compound
The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation through to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. merck.com [merck.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. merck.com [merck.com]
- 5. merck.com [merck.com]
- 6. merck.com [merck.com]
- 7. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 8. wgcriticalcare.com [wgcriticalcare.com]
- 9. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 10. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 11. merck.com [merck.com]
- 12. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
